2-(4-Methoxybenzylidene)cyclohexanone
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H16O2 |
|---|---|
Molecular Weight |
216.27g/mol |
IUPAC Name |
(2E)-2-[(4-methoxyphenyl)methylidene]cyclohexan-1-one |
InChI |
InChI=1S/C14H16O2/c1-16-13-8-6-11(7-9-13)10-12-4-2-3-5-14(12)15/h6-10H,2-5H2,1H3/b12-10+ |
InChI Key |
JURVLOCWPWGFIG-ZRDIBKRKSA-N |
SMILES |
COC1=CC=C(C=C1)C=C2CCCCC2=O |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/2\CCCCC2=O |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2CCCCC2=O |
Origin of Product |
United States |
Foundational & Exploratory
The Chalcone Scaffold: A Comprehensive Technical Guide for Drug Development Professionals
An In-depth Exploration of the Chemistry, Biosynthesis, and Pharmacological Significance of the Chalcone Family of Compounds
Introduction: The Versatility of the Chalcone Core
Chalcones represent a pivotal class of natural products belonging to the flavonoid family.[1][2] Chemically defined as 1,3-diaryl-2-propen-1-ones, they consist of two aromatic rings (A and B) joined by a three-carbon α,β-unsaturated carbonyl system.[1][3] This open-chain flavonoid structure serves as a crucial biosynthetic precursor for all other flavonoids and isoflavonoids in plants.[4] Found abundantly in edible plants, fruits, and vegetables, chalcones contribute to the natural pigmentation of flowers, ranging from yellow to orange.[1][2]
The unique chemical architecture of the chalcone scaffold, particularly the reactive α,β-unsaturated ketone moiety, imparts a broad spectrum of pharmacological activities.[3] This has led to their designation as a "privileged scaffold" in medicinal chemistry, signifying a molecular framework that is capable of binding to a wide range of biological targets. Consequently, chalcones and their synthetic derivatives have garnered significant attention from researchers for their potential in developing novel therapeutic agents against a multitude of diseases, including cancer, inflammation, and microbial infections.[2][5][6] This guide provides a technical overview of the chalcone family, detailing their chemical properties, synthesis, biological activities, and the experimental protocols used for their evaluation.
Chemical Structure and Physicochemical Properties
The fundamental structure of a chalcone is characterized by two aryl rings connected by a three-carbon enone bridge.[1] This system exists as two geometric isomers, trans (E) and cis (Z). The trans isomer is thermodynamically more stable and thus the predominant form found in nature and synthetic preparations.[7] The structural simplicity and the presence of numerous replaceable hydrogens allow for the generation of a vast library of derivatives with diverse biological functions.[7]
Natural chalcones are typically crystalline solids with colors ranging from yellow to orange-brown.[8] They are generally more stable than their cyclized flavonoid counterparts and exhibit solubility in various organic solvents, alcohols, and aqueous acidic or alkaline solutions.[4][8]
Table 1: Summary of Key Physicochemical Properties of Chalcones
| Property | Description | References |
| Chemical Formula | C₁₅H₁₂O | [7] |
| Core Structure | 1,3-diaryl-2-propen-1-one | [1][3] |
| Isomerism | Exist as cis (Z) and trans (E) isomers; the trans form is more stable. | [7] |
| Appearance | Typically crystalline solids, with colors ranging from yellow to orange and brown. | [8] |
| Solubility | Soluble in alcohols, various organic solvents, and aqueous solutions under acidic or alkaline conditions. | [4][8] |
| Stability | Generally more stable than related flavonoids and isoflavonoids. | [8] |
Biosynthesis in Plants
In the plant kingdom, chalcones are synthesized as secondary metabolites through the phenylpropanoid pathway. The key enzyme responsible for their formation is Chalcone Synthase (CHS) , a type III polyketide synthase found in all vascular plants. The biosynthesis begins with the condensation of one molecule of p-coumaroyl-CoA (derived from the amino acid phenylalanine) and three molecules of malonyl-CoA. This reaction yields naringenin chalcone, the foundational precursor for a vast array of flavonoids. Naringenin chalcone is then rapidly isomerized by the enzyme chalcone isomerase (CHI) to form naringenin (a flavanone), which serves as a branch point for the synthesis of other flavonoid classes like flavones, flavonols, and anthocyanins.
Caption: Chalcone Biosynthesis Pathway.
Laboratory Synthesis: The Claisen-Schmidt Condensation
The most prevalent and straightforward method for synthesizing chalcones in a laboratory setting is the Claisen-Schmidt condensation . This reaction is a base-catalyzed aldol condensation between an aromatic aldehyde and an acetophenone (or another suitable ketone) that possesses α-hydrogens. The initial aldol addition product readily undergoes dehydration to form the stable, conjugated α,β-unsaturated ketone system characteristic of chalcones.
Caption: Mechanism of Base-Catalyzed Claisen-Schmidt Condensation.
Experimental Protocol: General Synthesis of a Chalcone Derivative
This protocol outlines a general procedure for the synthesis of a chalcone via Claisen-Schmidt condensation.
-
Reagents and Setup:
-
Equimolar amounts of a substituted benzaldehyde (e.g., 10 mmol) and a substituted acetophenone (10 mmol) are required.
-
Base catalyst: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution (e.g., 10-40% in water or ethanol).
-
Solvent: Ethanol or methanol.
-
Reaction vessel: A round-bottom flask or Erlenmeyer flask equipped with a magnetic stirrer.
-
Ice bath for cooling.
-
-
Procedure:
-
Dissolve the substituted acetophenone (10 mmol) in ethanol (20-30 mL) in the reaction flask and stir until fully dissolved.
-
Add the substituted benzaldehyde (10 mmol) to the solution and continue stirring.
-
Cool the reaction mixture in an ice bath to approximately 0-5 °C.
-
Slowly add the aqueous or ethanolic solution of NaOH or KOH dropwise to the stirred mixture over 15-20 minutes, maintaining the low temperature.
-
After the addition of the base, remove the flask from the ice bath and allow it to warm to room temperature. Continue stirring for 2-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, a precipitate (the chalcone product) will typically form. Pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl until the pH is neutral (pH ~7). This facilitates further precipitation of the product.[9]
-
-
Purification:
-
Collect the crude solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid several times with cold water to remove any residual base and salts.
-
The crude product is then purified by recrystallization from a suitable solvent, commonly ethanol or methanol, to yield the pure chalcone.
-
-
Characterization:
-
The structure and purity of the synthesized chalcone are confirmed using techniques such as melting point determination, Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) spectroscopy, and Mass Spectrometry (MS).
-
Key Biological Activities and Mechanisms of Action
Chalcones exhibit a remarkable array of biological activities, making them attractive candidates for drug discovery. Their mechanisms of action are often multifaceted, involving the modulation of multiple cellular signaling pathways.
Anticancer Activity
The anticancer potential of chalcones is one of their most extensively studied properties. They can inhibit cancer cell growth, induce programmed cell death (apoptosis), and prevent metastasis through various mechanisms.[5][10]
-
Induction of Apoptosis: Chalcones can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. They can modulate the expression of Bcl-2 family proteins (decreasing anti-apoptotic Bcl-2 and increasing pro-apoptotic Bax), leading to the release of cytochrome c from mitochondria and the activation of caspases (e.g., caspase-3 and -9).[5][11]
-
Cell Cycle Arrest: Many chalcone derivatives have been shown to arrest the cell cycle at the G2/M phase, thereby preventing cancer cells from dividing.[5][12] This is often linked to their ability to inhibit tubulin polymerization, disrupting the formation of the mitotic spindle.[5][10]
-
Inhibition of Signaling Pathways: Chalcones are known to modulate key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt and MAPK pathways, which control cell survival, proliferation, and growth.[12][13][14]
Table 2: Selected Anticancer Chalcone Derivatives and their IC₅₀ Values
| Compound/Derivative | Cancer Cell Line | IC₅₀ Value (µM) | Mechanism of Action Highlight | References |
| Licochalcone A | MCF-7 (Breast) | 11.5 - 17.5 | Cell cycle arrest, induction of apoptosis and autophagy. | [11] |
| Xanthohumol | MDA-MB-231 (Breast) | 6.7 | Apoptosis induction via Bcl-2 downregulation. | [15] |
| Butein | HepG2 (Liver) | 3.75 | Aromatase inhibition, ERα downregulation. | [15] |
| Vanillin-based Chalcone | HCT-116 (Colon) | 6.85 | Activation of the internal apoptotic pathway (Bax, caspase-3). | [16] |
| Triazoloquinoxaline-chalcone | HCT-116 (Colon) | 1.65 - 34.28 | Inhibition of EGFR-TK and tubulin. | [5] |
| Pyrazolinone Chalcone (6b) | Caco (Colon) | 23.34 | Inhibition of PI3K/Akt pathway, cell cycle arrest. | [13][16] |
The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival and proliferation and is often hyperactivated in cancer. Chalcones can inhibit this pathway at various points, leading to decreased phosphorylation (activation) of Akt. This inhibition prevents the downstream suppression of pro-apoptotic proteins and ultimately promotes cancer cell death.
Caption: Chalcone Inhibition of the PI3K/Akt Signaling Pathway.
The MTT assay is a colorimetric method used to assess cell viability and metabolic activity, serving as a primary screening tool for the cytotoxic potential of compounds.
-
Cell Culture:
-
Seed cancer cells (e.g., HCT-116, MCF-7) into a 96-well plate at a density of 1x10⁴ to 5x10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach.
-
-
Compound Treatment:
-
Prepare stock solutions of the chalcone derivatives in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1 to 100 µM).
-
After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the chalcone compounds. Include a vehicle control (DMSO in medium) and a positive control (e.g., doxorubicin).
-
Incubate the plate for another 24, 48, or 72 hours.[17]
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.[18][19] During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
After incubation, carefully remove the medium containing MTT.
-
Add 100-150 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.[17][18]
-
Shake the plate gently for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases, including cancer and autoimmune disorders. Chalcones exhibit potent anti-inflammatory effects primarily by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][4][20]
-
Mechanism of Action: In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein called IκB. Inflammatory stimuli (like lipopolysaccharide, LPS) trigger the activation of IκB kinase (IKK), which phosphorylates IκB. This phosphorylation marks IκB for degradation, freeing NF-κB to translocate to the nucleus. In the nucleus, NF-κB binds to DNA and promotes the transcription of pro-inflammatory genes, including cytokines (TNF-α, IL-6), chemokines, and enzymes like COX-2 and iNOS (inducible nitric oxide synthase). Chalcones can inhibit this cascade by preventing the degradation of IκBα, thus blocking the nuclear translocation of NF-κB.[4][6]
Caption: Chalcone Inhibition of the NF-κB Signaling Pathway.
This assay measures the production of nitric oxide, a key inflammatory mediator produced by iNOS, in macrophage cells (e.g., RAW 264.7) stimulated with LPS.
-
Cell Culture:
-
Seed RAW 264.7 macrophage cells in a 24- or 96-well plate at a density of 2x10⁵ cells/well.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[21]
-
-
Treatment:
-
Pre-treat the cells with various concentrations of the chalcone compounds for 1-2 hours.
-
Subsequently, stimulate the cells with an inflammatory agent, typically LPS (1 µg/mL), to induce iNOS expression and NO production.[21]
-
Include a negative control (cells only), a positive control (cells + LPS), and a vehicle control.
-
Incubate the plate for an additional 24 hours.[21]
-
-
Nitrite Measurement (Griess Assay):
-
Nitric oxide is unstable and quickly converts to nitrite (NO₂⁻) in the culture medium. The Griess assay quantifies this nitrite concentration.
-
Collect 50-100 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Prepare the Griess reagent by mixing equal volumes of Solution A (1% sulfanilamide in 5% phosphoric acid) and Solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water). The reagent should be freshly prepared.
-
Add an equal volume (50-100 µL) of the Griess reagent to each supernatant sample.[21]
-
Incubate at room temperature for 10-15 minutes in the dark. A pink/magenta color will develop in the presence of nitrite.
-
-
Quantification:
-
Measure the absorbance at 540-550 nm using a microplate reader.
-
Create a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.
-
Calculate the percentage of NO production inhibition relative to the LPS-stimulated positive control.
-
Antioxidant Activity
Chalcones possess significant antioxidant properties, which are crucial for combating oxidative stress—a condition linked to numerous chronic diseases.
-
Mechanism of Action: The antioxidant capacity of chalcones is largely attributed to the presence of hydroxyl (-OH) and methoxy (-OCH₃) groups on their aromatic rings. These groups can donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS), such as superoxide radicals and hydroxyl radicals, thereby preventing cellular damage. They can also enhance the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase.
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common, rapid, and simple method for evaluating the free radical scavenging ability of a compound.
-
Reagent Preparation:
-
Prepare a stock solution of the chalcone compound and a standard antioxidant (e.g., ascorbic acid or BHT) in a suitable solvent like methanol or ethanol.[20] Create several dilutions to test a range of concentrations.
-
Prepare a working solution of DPPH in methanol (e.g., 0.1 mM). This solution is light-sensitive and should be freshly prepared and kept in the dark. It has a deep purple color.
-
-
Reaction Procedure:
-
In a 96-well plate or test tubes, add a specific volume of the chalcone solution at different concentrations (e.g., 100 µL).
-
Add an equal volume of the DPPH working solution (e.g., 100 µL) to each well.
-
Prepare a control well containing the solvent and the DPPH solution, and a blank for each sample containing the sample and methanol (without DPPH).
-
Mix thoroughly and incubate the plate in the dark at room temperature for 30 minutes.[10][20]
-
-
Measurement and Calculation:
-
When an antioxidant scavenges the DPPH radical, the purple color fades to yellow. Measure the decrease in absorbance at 517 nm using a spectrophotometer or plate reader.
-
Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The results are often expressed as an IC₅₀ value, representing the concentration of the compound required to scavenge 50% of the DPPH radicals.
-
Antimicrobial and Antiviral Activities
Chalcones and their derivatives have demonstrated broad-spectrum activity against various pathogens, including bacteria, fungi, and viruses.[9]
-
Antibacterial Mechanism: The mechanisms are not fully elucidated but are thought to involve the disruption of bacterial cell membranes, inhibition of key enzymes like DNA gyrase B, and interference with efflux pumps that confer multidrug resistance.
-
Antiviral Mechanism: Chalcones can target and inhibit a variety of viral enzymes essential for replication, such as proteases, integrases, and neuraminidase.[9] For example, certain chalcones have shown inhibitory effects against the proteases of SARS-CoV and the neuraminidases of influenza viruses.
Conclusion and Future Perspectives
The chalcone family of compounds represents a structurally simple yet pharmacologically powerful class of molecules. Their role as biosynthetic precursors to all flavonoids underscores their fundamental importance in the plant kingdom. For drug development professionals, the chalcone scaffold offers a versatile and readily modifiable template for the design of novel therapeutic agents. The broad spectrum of biological activities, including potent anticancer, anti-inflammatory, and antioxidant effects, is driven by the ability of these compounds to interact with and modulate multiple critical cellular signaling pathways.
The straightforward and efficient synthesis via the Claisen-Schmidt condensation allows for the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies. While some chalcone-based drugs have reached clinical use, the full potential of this compound class is still being explored.[7] Future research will likely focus on optimizing the pharmacokinetic and safety profiles of chalcone derivatives, exploring novel drug delivery systems like nanoformulations to improve bioavailability, and conducting further clinical trials to validate their therapeutic efficacy in humans. The continued investigation of this "privileged scaffold" promises to yield new and effective treatments for a wide range of human diseases.
References
- 1. Chalcone inhibits the activation of NF-kappaB and STAT3 in endothelial cells via endogenous electrophile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemistry 211 Experiment 5 [home.miracosta.edu]
- 3. Targeting STAT3 and NF-κB Signaling Pathways in Cancer Prevention and Treatment: The Role of Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SG06, a Chalcone Derivative Targets PI3K/AKT1 Pathway for Neuroprotection and Cognitive Enhancement in an Alzheimer's Disease-Like Zebrafish Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemistry-online.com [chemistry-online.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 4.2. DPPH Radical Scavenging Assay [bio-protocol.org]
- 10. pubcompare.ai [pubcompare.ai]
- 11. mdpi.com [mdpi.com]
- 12. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2.3. DPPH Radical Scavenging Assay [bio-protocol.org]
- 14. Inhibition of nitric oxide production in RAW 264.7 cells and cytokines IL-1β in osteoarthritis rat models of 70 % ethanol extract of Arcangelisia flava (L.) merr stems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. acmeresearchlabs.in [acmeresearchlabs.in]
- 17. praxilabs.com [praxilabs.com]
- 18. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 19. Claisen-Schmidt Condensation [cs.gordon.edu]
- 20. researchgate.net [researchgate.net]
- 21. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Theoretical Investigation of Benzylidene Cyclohexanone Derivatives: A Technical Guide for Drug Development
Introduction
Benzylidene cyclohexanone derivatives, a subclass of chalcones, represent a "privileged structure" in medicinal chemistry. These compounds, characterized by a 1,3-diaryl-2-propen-1-one core, are readily synthesized and exhibit a wide spectrum of pharmacological activities, including anticancer, antioxidant, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5] The therapeutic potential of these derivatives has spurred significant interest in understanding their structure-activity relationships (SAR) and mechanisms of action. Computational and theoretical investigations play a pivotal role in this endeavor, offering a rapid and cost-effective means to predict molecular properties, elucidate interactions with biological targets, and guide the design of novel, more potent drug candidates.[6][7] This guide provides an in-depth overview of the key theoretical methods employed in the study of benzylidene cyclohexanone derivatives and summarizes the critical findings for researchers, scientists, and drug development professionals.
Core Computational Methodologies
The theoretical investigation of benzylidene cyclohexanone derivatives primarily relies on a suite of computational techniques. These methods allow for the detailed examination of molecular structure, electronic properties, and interactions with biological systems.
Experimental Protocols
Density Functional Theory (DFT) Calculations: DFT is a quantum mechanical method used to investigate the electronic structure of molecules.[1][6] For benzylidene cyclohexanone derivatives, these calculations are typically performed to optimize the molecular geometry and predict various electronic properties.
-
Software: Gaussian software suite is commonly used.
-
Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently employed.[8][9]
-
Basis Set: The 6-31G(d,p) or 6-311+G(d,p) basis sets are standard for these types of calculations.[8][9][10]
-
Calculations Performed:
-
Geometry Optimization: To find the lowest energy conformation of the molecule.[9] Frequency calculations are performed to confirm that the optimized structure corresponds to an energy minimum (no imaginary frequencies).[9]
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.[8][10]
-
Molecular Electrostatic Potential (MEP): MEP maps are generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.[9]
-
Spectroscopic Properties: Theoretical vibrational frequencies (IR) and absorption wavelengths (UV-Vis) are calculated and correlated with experimental data.[8]
-
Molecular Docking Studies: Molecular docking is a computational technique that predicts the preferred orientation of one molecule (ligand) when bound to a second (receptor, typically a protein).[11][12] This method is crucial for understanding receptor-ligand interactions and for virtual screening of potential drug candidates.
-
Software: AutoDock, iGEMDOCK, and Schrodinger Maestro (using the Glide program) are commonly utilized.[6][13][14]
-
Protocol:
-
Receptor Preparation: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogens are added.
-
Ligand Preparation: The 2D or 3D structure of the benzylidene cyclohexanone derivative is drawn and optimized to its lowest energy state.
-
Grid Generation: A grid box is defined around the active site of the receptor to specify the search space for the docking algorithm.
-
Docking Simulation: The software systematically samples different conformations and orientations of the ligand within the active site, scoring each pose based on a defined scoring function. The pose with the lowest binding energy (or highest score) is considered the most likely binding mode.[12]
-
Analysis: The resulting ligand-receptor complex is analyzed to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions.[13]
-
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity.[7]
-
Methodology:
-
Data Set: A series of benzylidene cyclohexanone derivatives with experimentally determined biological activities (e.g., IC50 values) is compiled.[15]
-
Descriptor Calculation: Molecular descriptors (physicochemical, electronic, steric, and topological properties) are calculated for each compound.
-
Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or k-Nearest Neighbor (kNN), are used to build a model that correlates the descriptors with the biological activity.[15]
-
Validation: The predictive power of the QSAR model is rigorously validated using both internal (e.g., cross-validation) and external test sets of compounds.[7][15] The model's quality is assessed by statistical parameters like r², q², and predictive r².[15]
-
ADMET Prediction: This involves computationally predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound.
-
Software: Online tools and software like ADMETlab are used.[11]
-
Properties Predicted: Predictions often include adherence to Lipinski's Rule of Five (for drug-likeness), oral bioavailability, potential for carcinogenesis, and other toxicity profiles.[11][16]
Data Presentation: Quantitative Theoretical Insights
The application of the methodologies described above yields valuable quantitative data that informs drug design. The following tables summarize key findings from various theoretical studies on benzylidene cyclohexanone derivatives.
Table 1: DFT Calculated Quantum Chemical Parameters
| Compound Class | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Key Finding |
| 2-(2-hydroxy-benzylidene)-cyclohexanone | -6.04 | -1.86 | 4.18 | The HOMO-LUMO gap provides insights into the chemical reactivity and kinetic stability of the molecule.[8] |
| Substituted bis-benzylidene cyclohexanones | N/A | N/A | N/A | DFT is used to calculate dipole moments, natural charges, and other properties which are compared with experimental data.[10] |
| Curcumin Analogs (DFC and DCC) | -5.87 (DFC) | -2.71 (DFC) | 3.16 (DFC) | DFT calculations help in predicting spectroscopic properties and understanding electronic structure.[6] |
Table 2: Molecular Docking Results for Benzylidene Cyclohexanone Derivatives
| Derivative/Analog | Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues | Biological Implication |
| Nitro-substituted benzylidene ketone | Protein Tyrosine Kinase (2HCK) | -7.2 to -7.8 | Not Specified | Alkyl elongation at the ketone chain may enhance binding and antioxidant activity.[13] |
| Dibenzylidene-cyclohexanone (Curcumin Analog 4) | Estrogen Receptor Alpha (ERα; 2IOG) | -11.10 | Not Specified | Potent inhibition suggests potential as an anti-breast cancer agent, stronger than tamoxifen (-10.45 kcal/mol).[11] |
| 2,6-di(4-fluorobenzylidene)cyclohexanone | α-glucosidase | Not Specified | Not Specified | Docking studies help understand the pose of interaction in the target receptor, correlating with potent α-glucosidase inhibition.[10] |
| DFC (Curcumin Analog) | Colorectal Cancer Target | -7.284 | Not Specified | Molecular docking elucidates interactions at the molecular level, supporting potential anticancer efficacy.[6] |
| DCC (Curcumin Analog) | Colorectal Cancer Target | -9.006 | Not Specified | A lower binding energy suggests stronger interaction and potentially higher cytotoxic efficacy.[6] |
Table 3: ADMET and QSAR Prediction Summary
| Study Type | Compound Series | Key Finding | Implication for Drug Development |
| ADMET | Dibenzylidene-cyclohexanone (Curcumin Analogs) | All tested analogs met the criteria of Lipinski's rule of five, indicating good drug-likeness properties.[11] | These compounds have a higher probability of being orally bioavailable, making them suitable for further development. |
| 3D-QSAR | Benzylidene derivatives as COX-2 inhibitors | Steric and electrostatic fields were found to be important for cyclooxygenase-2 inhibitory activity.[15] | The QSAR model provides reliable clues for further structural optimization to improve COX-2 selectivity and potency. |
| 2D-QSAR | 2,6-diarylidene cyclohexanone analogs | A statistically significant QSAR model (R² = 0.7827) was built to predict anti-leishmanial activity.[7] | The model can be used to design new analogs with potentially higher anti-leishmanial potency.[7] |
Visualization of Theoretical Workflow
A systematic theoretical investigation is crucial for the efficient design and screening of novel benzylidene cyclohexanone derivatives. The following workflow diagram illustrates the logical relationship between different computational methods in this process.
Caption: Workflow for the theoretical investigation of benzylidene cyclohexanone derivatives.
Conclusion
Theoretical investigations are an indispensable component of modern drug discovery and development, particularly for versatile scaffolds like benzylidene cyclohexanone. As demonstrated, computational tools such as DFT, molecular docking, QSAR, and ADMET prediction provide profound insights into the structural, electronic, and pharmacokinetic properties of these derivatives. The quantitative data generated from these studies not only helps to explain observed biological activities but also provides a rational basis for the design of new analogs with enhanced potency and selectivity. By integrating these theoretical approaches, researchers can accelerate the identification of promising lead compounds, ultimately streamlining the path from chemical synthesis to clinical application.
References
- 1. Synthesis, Antimicrobial, Antioxidant Evaluation, and DFT Estimation of some New Cyclohexenone Derivatives Derived from Benzyloxy Chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Asymmetrical 2,6-bis(benzylidene)cyclohexanones: Synthesis, cytotoxic activity and QSAR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. Chalcone: A Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, characterization, quantum mechanical calculations and biomedical docking studies on curcumin analogs: 2, 6-(Difurfurylidene) cyclohexanone and 2, 6 – Bis (2,6-Dichloro Benzylidene) Cyclohexanone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sid.ir [sid.ir]
- 8. revroum.lew.ro [revroum.lew.ro]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. In Silico Study of Dibenzylidene Cyclohexanone-Based Curcumin Analogs as Potential Inhibitors of Breast Cancer Receptor Proteins [openbioinformaticsjournal.com]
- 12. Synthesis, characterization, molecular docking, analgesic, antiplatelet and anticoagulant effects of dibenzylidene ketone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jjbs.hu.edu.jo [jjbs.hu.edu.jo]
- 14. banglajol.info [banglajol.info]
- 15. chalcogen.ro [chalcogen.ro]
- 16. researchgate.net [researchgate.net]
The Biological Potential of Synthetic Chalcones: A Technical Guide for Drug Discovery and Development
Abstract
Chalcones, belonging to the flavonoid family, are characterized by a unique 1,3-diaryl-2-propen-1-one backbone. This structural motif serves as a versatile scaffold in medicinal chemistry, enabling the synthesis of a diverse array of derivatives with significant biological activities. This technical guide provides an in-depth exploration of the biological potential of synthetic chalcones, focusing on their anticancer, anti-inflammatory, antimicrobial, and antioxidant properties. It summarizes key quantitative data, details essential experimental protocols for their evaluation, and visualizes the core signaling pathways modulated by these promising compounds. This document is intended to be a comprehensive resource for researchers and professionals engaged in the discovery and development of novel therapeutics.
Introduction
Chalcones are open-chain flavonoids abundantly found in edible plants.[1] Their basic structure consists of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system.[1][2] This enone moiety is a key pharmacophore, acting as a Michael acceptor that can covalently interact with nucleophilic residues, such as cysteine, in various biological targets.[3][4] The ease of synthesis, primarily through the Claisen-Schmidt condensation, and the facility of introducing diverse substituents on both aromatic rings have made synthetic chalcones a major focus of drug discovery efforts.[5][6] These modifications allow for the fine-tuning of their pharmacological profiles, leading to compounds with enhanced potency and selectivity across a wide spectrum of therapeutic areas.[3] This guide will systematically review the evidence supporting the biological potential of synthetic chalcones and provide the practical information required to advance their study.
Biological Activities of Synthetic Chalcones
Synthetic chalcones have demonstrated a broad range of pharmacological effects. The following sections summarize their potential in four key areas, with quantitative data presented for comparative analysis.
Anticancer Activity
Chalcones exert their anticancer effects through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis and tubulin polymerization.[7][8] Their cytotoxic activity has been demonstrated against a wide range of human cancer cell lines.
Table 1: Anticancer Activity of Selected Synthetic Chalcones
| Chalcone Derivative | Cancer Cell Line | IC50 Value | Reference |
| (E)-1-(2-methoxyphenyl)-3-(2-(trifluoromethyl)phenyl)prop-2-en-1-one | Multiple Cell Lines | 3-9 nM | [4] |
| Panduretin A (PA) | MCF-7 (Breast) | 11.5 µM (48h) | |
| Panduretin A (PA) | T47D (Breast) | 14.5 µM (48h) | |
| 2',4'-dihydroxy-3',5'-dimethyl-6'-methoxychalcone | MCF-7 (Breast) | 6.55-10.14 µM | [9] |
| Chalcone-imidazole hybrid (Compound 28) | HCT116 (Colon) | 1.123-20.134 µM | [8] |
| Chalcone-coumarin hybrid (Compound 40) | HepG2 (Liver) | 0.65-2.02 µM | [8] |
| Chalcone-1,2,3-triazole derivative (Compound 54) | HepG2 (Liver) | 0.9 µM | [8] |
Anti-inflammatory Activity
The anti-inflammatory properties of chalcones are largely attributed to their ability to modulate key signaling pathways, such as NF-κB, and inhibit pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).[10][11]
Table 2: Anti-inflammatory Activity of Selected Synthetic Chalcones
| Chalcone Derivative | Target/Assay | IC50 Value | Reference |
| (E)-1-(4-Amino-2-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)-prop-2-en-1-one (C64) | COX-2 Inhibition | 0.092 µM | [10][11] |
| (E)-1-(4-Amino-2-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)-prop-2-en-1-one (C64) | 5-LOX Inhibition | 0.136 µM | [10][11] |
| 2'-methoxy-3,4-dichlorochalcone (Ch15) | NO Production (RAW 264.7) | 7.1-9.6 µM | [12] |
| 2'-hydroxy-3-bromo-6'-methoxychalcone (Ch31) | NO Production (RAW 264.7) | 7.1-9.6 µM | [12] |
| 2-methyl-4-phenylquinoline-chalcone analog (2k) | COX-2 Inhibition | 0.21-0.29 µmol/L | [13] |
| TI-I-174 | NO Production (RAW 264.7) | 5.75 µM | [14] |
Antimicrobial Activity
Synthetic chalcones have shown promising activity against a range of pathogenic microbes, including Gram-positive and Gram-negative bacteria and fungi. Their mechanism often involves the disruption of microbial cell membranes or inhibition of essential enzymes.
Table 3: Antimicrobial Activity of Selected Synthetic Chalcones
| Chalcone Derivative | Microorganism | MIC Value (µg/mL) | Reference |
| Unsubstituted Chalcone (C1) | S. aureus | 32.00 | [15] |
| Unsubstituted Chalcone (C1) | E. coli | 64.00 | [15] |
| Chalcone derivative 10 | Gram-positive bacteria | 8 | [16] |
| Chalcone derivatives 9, 13, 14 | E. coli | 64 | [16] |
| Chalcone derivative p5 | S. aureus (MRSA) | Strong activity | [7] |
| Chalcone derivative f6 | S. aureus (MRSA) | Strong activity | [7] |
Antioxidant Activity
Many chalcones are potent antioxidants, capable of scavenging free radicals and activating endogenous antioxidant pathways like the Nrf2-ARE system. This activity is crucial for mitigating oxidative stress, which is implicated in numerous chronic diseases.
Table 4: Antioxidant Activity of Selected Synthetic Chalcones
| Chalcone Derivative | Assay | IC50 Value (µM) | Reference |
| JVF3 | DPPH | 61.4 | [3] |
| JVC3 | ABTS | 53.76 | [3] |
| JVC4 | ABTS | 50.34 | [3] |
| Chalcone derivative 5e | DPPH | > Ascorbic Acid | [17] |
| Piperidinyl-substituted chalcones | DPPH | 0.58 - 1.72 | [1][18] |
| Piperidinyl-substituted chalcones | ABTS | 0.49 - 1.48 | [1][18] |
Core Signaling Pathways Modulated by Chalcones
The diverse biological effects of synthetic chalcones are underpinned by their ability to interact with and modulate critical intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these interactions.
The Nrf2-ARE Antioxidant Pathway
Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. Chalcones, acting as Michael acceptors, can covalently modify cysteine residues on Keap1. This modification disrupts the Keap1-Nrf2 interaction, leading to Nrf2 stabilization, nuclear translocation, and the subsequent transcription of antioxidant and cytoprotective genes.[3][5][10]
The NF-κB Inflammatory Pathway
The transcription factor NF-κB is a master regulator of inflammation. In resting cells, it is held inactive in the cytoplasm by the inhibitor protein IκB. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Chalcones can inhibit this pathway, primarily by preventing the degradation of IκBα, thus sequestering NF-κB in the cytoplasm.[19][20]
Chalcone-Induced Apoptosis Pathways
Chalcones can induce apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. This often involves the activation of MAPKs like JNK, leading to the activation of initiator caspases (caspase-8, caspase-9) and executioner caspases (caspase-3), ultimately resulting in programmed cell death.[21][22]
Experimental Protocols
This section provides detailed methodologies for the synthesis of chalcones and for key in vitro assays used to evaluate their biological potential.
General Synthesis of Chalcones via Claisen-Schmidt Condensation
This protocol describes a standard base-catalyzed condensation for synthesizing chalcones.[4][5]
-
Reactant Preparation: Dissolve an appropriate aromatic ketone (1.0 eq.) and an aromatic aldehyde (1.0 eq.) in a suitable solvent such as ethanol or methanol in a round-bottom flask.
-
Catalyst Addition: While stirring the solution at room temperature, add a catalytic amount of a strong base, such as a 20-40% aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH).
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature for 4 to 24 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into a beaker containing ice-cold water. If the product precipitates, collect it by vacuum filtration.
-
Neutralization: If a precipitate does not form immediately, neutralize the mixture by slowly adding dilute hydrochloric acid (HCl) until the pH is approximately 7. This will facilitate the precipitation of the chalcone product.
-
Purification: Collect the crude product by vacuum filtration and wash it with cold water. The crude chalcone can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
-
Characterization: Confirm the structure and purity of the synthesized chalcone using techniques such as melting point determination, FTIR, ¹H-NMR, and Mass Spectrometry.
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric method used to assess cell viability and cytotoxicity.[2][19][23][24][25]
-
Cell Seeding: Seed cells (e.g., cancer cell lines) in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the synthetic chalcones in culture medium. After 24 hours, replace the old medium with 100 µL of medium containing the various concentrations of the chalcone derivatives. Include a vehicle control (e.g., DMSO) and a positive control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against the logarithm of the compound concentration.
Antioxidant Capacity: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[3][6][17][22][26][27]
-
Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Also, prepare various concentrations of the test chalcones and a standard antioxidant (e.g., ascorbic acid) in methanol.
-
Reaction Mixture: In a 96-well plate or test tubes, add a specific volume of the test compound or standard solution (e.g., 100 µL).
-
Initiation of Reaction: Add an equal volume of the DPPH solution (e.g., 100 µL) to each well/tube. Mix well.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm. A blank containing only methanol should be used to zero the spectrophotometer. A control containing the test compound solvent and DPPH solution is also required.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.
-
IC50 Determination: Plot the percentage of scavenging activity against the concentration of the chalcone to determine the IC50 value.
Anti-inflammatory Potential: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Cells
This assay measures the ability of chalcones to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[12][14][28]
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics. Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of the synthetic chalcones for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce nitric oxide production. Include wells with untreated cells (negative control) and cells treated only with LPS (positive control).
-
Nitrite Measurement (Griess Assay): After incubation, collect 50 µL of the culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) to the supernatant and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride solution) and incubate for another 10 minutes at room temperature.
-
Absorbance Reading: Measure the absorbance at 540 nm. The concentration of nitrite in the samples is determined from a standard curve generated using known concentrations of sodium nitrite.
-
Data Analysis: Calculate the percentage of inhibition of NO production compared to the LPS-only treated cells. An MTT assay should be performed in parallel to ensure that the observed inhibition is not due to cytotoxicity.
Protein Expression Analysis: Western Blotting
Western blotting is used to detect specific proteins in a sample and can be used to analyze the effect of chalcones on signaling pathway components (e.g., p-IκBα, Nrf2, cleaved caspase-3).[13][17]
-
Sample Preparation: Treat cells with chalcones as required for the experiment. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins based on size by running them on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using an electroblotting apparatus.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Detection: After further washing steps, add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system or X-ray film. A loading control (e.g., β-actin or GAPDH) should be used to ensure equal protein loading.
Conclusion and Future Directions
Synthetic chalcones represent a privileged chemical scaffold with immense therapeutic potential. Their demonstrated efficacy as anticancer, anti-inflammatory, antimicrobial, and antioxidant agents warrants continued investigation. The structure-activity relationship (SAR) studies, facilitated by their straightforward synthesis, will continue to yield derivatives with improved potency, selectivity, and pharmacokinetic profiles. Future research should focus on elucidating the precise molecular targets of the most promising chalcone derivatives, exploring their efficacy and safety in preclinical in vivo models, and developing novel drug delivery strategies to enhance their bioavailability. The comprehensive data and protocols presented in this guide aim to serve as a valuable resource to accelerate the translation of these versatile compounds from the laboratory to the clinic.
References
- 1. The Keap1/Nrf2-ARE Pathway as a Pharmacological Target for Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chalcones: Synthetic Chemistry Follows Where Nature Leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. iris.uniroma1.it [iris.uniroma1.it]
- 5. mdpi.com [mdpi.com]
- 6. iris.uniroma1.it [iris.uniroma1.it]
- 7. mdpi.com [mdpi.com]
- 8. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immunofluorescence staining for nuclear translocation of NF-κB and formation of LPS/TLR4 complexes [bio-protocol.org]
- 10. The Keap1/Nrf2-ARE Pathway as a Pharmacological Target for Chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. origene.com [origene.com]
- 13. Western Blot Protocol | Proteintech Group [ptglab.com]
- 14. Immunofluorescence of NF-κB translocation [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 17. researchgate.net [researchgate.net]
- 18. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Targeting STAT3 and NF-κB Signaling Pathways in Cancer Prevention and Treatment: The Role of Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. scispace.com [scispace.com]
- 22. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 23. welcome.cytekbio.com [welcome.cytekbio.com]
- 24. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 25. Molecular Mechanisms of Antiproliferative Effects of Natural Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Chalcone-9: a novel inhibitor of the JAK-STAT pathway with potent anti-cancer effects in triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Western blot protocol | Abcam [abcam.com]
- 28. bosterbio.com [bosterbio.com]
2-(4-Methoxybenzylidene)cyclohexanone molecular formula C14H16O2
An In-Depth Technical Guide on 2-(4-Methoxybenzylidene)cyclohexanone (C14H16O2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a molecule of interest in organic synthesis and medicinal chemistry. This document details its physicochemical properties, spectral data, synthesis protocols, and potential biological activities, drawing on data from the compound itself where available, and from closely related structural analogs to infer potential applications.
Physicochemical and Spectral Data
Quantitative data for this compound and its common bis-substituted analog are summarized below. While experimental physical properties for the mono-substituted compound are not widely reported, computed values and data from its well-studied relative, 2,6-bis(4-methoxybenzylidene)cyclohexanone, provide valuable benchmarks.
Physicochemical Properties
The following table outlines the key physicochemical properties. Note the distinction between computed data for the target compound and experimental data for its bis-substituted analog.
| Property | This compound | 2,6-bis(4-methoxybenzylidene)cyclohexanone |
| Molecular Formula | C₁₄H₁₆O₂[1] | C₂₂H₂₂O₃[2] |
| Molecular Weight | 216.27 g/mol [1] | 334.41 g/mol [2] |
| IUPAC Name | (2E)-2-[(4-methoxyphenyl)methylidene]cyclohexan-1-one[1] | (2E,6E)-2,6-bis[(4-methoxyphenyl)methylidene]cyclohexan-1-one |
| Melting Point | Data not available | 160-162 °C[3] |
| Boiling Point | Data not available | 548.7 °C at 760 mmHg[2] |
| Appearance | Not specified | Yellow crystalline solid[2] |
Spectral Data Summary
Spectral analysis is crucial for the structural confirmation of the compound.
| Spectral Data | This compound | 2,6-bis(4-methoxybenzylidene)cyclohexanone |
| ¹H NMR | Data not available in detail. Expected signals would include a singlet for the vinylic proton, multiplets for the cyclohexanone ring protons, a singlet for the methoxy group, and doublets for the aromatic protons. | δ 7.76 (s, 2H, vinylic), δ 7.45 (d, 4H, aromatic), δ 6.93 (d, 4H, aromatic), δ 3.84 (s, 6H, -OCH₃), δ 2.92 (t, 4H, cyclohexanone), δ 1.81 (quintet, 2H, cyclohexanone).[3] |
| ¹³C NMR | A ¹³C NMR spectrum is noted in public databases but detailed peak assignments are not readily available.[1] | δ 190.81 (C=O), δ 160.52 (Ar C-O), δ 137.1 (vinylic C), δ 134.96 (α-C of cyclohexanone), δ 132.82 (Ar C-H), δ 129.37 (Ar C), δ 114.50 (Ar C-H), δ 59.93 (-OCH₃), δ 29.12 (cyclohexanone), δ 23.64 (cyclohexanone).[3] |
| Mass Spec. (m/z) | Top peak at 216, corresponding to the molecular ion [M]⁺.[1] | [M+H]⁺ at 335.[3] |
Experimental Protocols
Synthesis via Claisen-Schmidt Condensation
The primary method for synthesizing this compound is the Claisen-Schmidt condensation. This base-catalyzed reaction involves the condensation of cyclohexanone with 4-methoxybenzaldehyde.[4] To favor the mono-substituted product, a 1:1 molar ratio of the reactants is crucial.
Materials:
-
Cyclohexanone
-
4-Methoxybenzaldehyde (p-anisaldehyde)
-
Sodium Hydroxide (NaOH)
-
Ethanol (95%)
-
Distilled Water
-
Glacial Acetic Acid
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve cyclohexanone (1.0 equivalent) and 4-methoxybenzaldehyde (1.0 equivalent) in ethanol.
-
Catalyst Addition: While stirring the ethanolic solution, slowly add an aqueous solution of sodium hydroxide (e.g., 2 M NaOH).
-
Reaction: Attach a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically refluxed for 2-4 hours.
-
Work-up: After cooling to room temperature, the reaction mixture is poured into a beaker of cold water.
-
Neutralization: Neutralize the mixture by slowly adding glacial acetic acid until it is slightly acidic. A precipitate should form.
-
Isolation: Collect the crude product by vacuum filtration and wash thoroughly with cold water to remove any inorganic salts.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.
In Vitro Anti-Inflammatory Assay (Cyclooxygenase Inhibition)
While not performed on the title compound directly, this protocol, used for structurally similar molecules, is provided as a likely application.[5] It measures the inhibition of the COX-1 and COX-2 enzymes.
Materials:
-
Test compound (e.g., this compound) dissolved in DMSO
-
Aspirin (positive control)
-
Platelet-rich plasma (PRP) from human blood (as a source of cyclooxygenase)
-
Arachidonic acid (substrate)
-
Malondialdehyde (MDA) quantification kit (e.g., Thiobarbituric Acid Reactive Substances assay)
Procedure:
-
Preparation: Prepare various concentrations of the test compound and aspirin in DMSO.
-
Incubation: Incubate the PRP with the test compound or control at different concentrations for a specified period (e.g., 15 minutes) at 37 °C.
-
Initiation: Initiate the enzymatic reaction by adding arachidonic acid to the mixture.
-
Termination: Stop the reaction after a set time by adding a stopping solution (e.g., trichloroacetic acid).
-
Quantification: Measure the level of MDA, a byproduct of prostaglandin synthesis, using a colorimetric assay.
-
Analysis: Calculate the percentage of COX enzyme inhibition for each concentration and determine the IC₅₀ value.
Potential Biological Activity and Signaling Pathways
Direct studies on the biological activity of this compound are limited. However, its structure as a chalcone-like, mono-carbonyl analog of curcumin suggests potential anti-inflammatory properties.[5] Related compounds have been shown to be potent inhibitors of key inflammatory signaling pathways.
Inhibition of MAPK and NF-κB Signaling
A closely related curcuminoid analogue, 2,6-bis-(4-hydroxyl-3-methoxybenzylidine)cyclohexanone (BHMC), demonstrates significant anti-inflammatory effects by modulating the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. It is plausible that this compound could exert its effects through similar mechanisms.
The canonical NF-κB pathway is a critical regulator of inflammatory responses.[6][7] Upon stimulation by inflammatory signals like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of κB (IκBα). This releases the p50/p65 NF-κB dimer, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes (e.g., TNF-α, IL-6).[6][8]
Simultaneously, stress-activated MAPK pathways (p38, JNK) are often triggered, leading to the activation of transcription factors like AP-1, which also contributes to the inflammatory cascade.[9] Structural analogs of the title compound have been shown to inhibit the phosphorylation of key MAPK pathway components and prevent the nuclear translocation of NF-κB p65.
References
- 1. This compound | C14H16O2 | CID 831238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. rsc.org [rsc.org]
- 4. 2,6-Bis(4-methoxybenzylidene)cyclohexanone | 6275-32-7 | Benchchem [benchchem.com]
- 5. japsonline.com [japsonline.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. commerce.bio-rad.com [commerce.bio-rad.com]
- 8. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the IUPAC Nomenclature of Substituted Cyclohexanones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for substituted cyclohexanones. It is designed to serve as a detailed reference for professionals in the fields of chemical research and drug development, ensuring accurate and unambiguous communication of chemical structures. This document outlines the systematic rules for naming these compounds, including the prioritization of functional groups, numbering of the carbon framework, and designation of stereochemistry. Furthermore, it includes representative experimental protocols and quantitative data to provide practical context.
Core Principles of IUPAC Nomenclature for Cyclohexanones
The systematic naming of substituted cyclohexanones follows a hierarchical set of rules established by IUPAC. The fundamental principle is to identify the principal functional group, the parent hydrocarbon, and all substituents, and then to assemble the name in a prescribed order.
Identifying the Parent Structure
For the compounds discussed herein, the parent structure is cyclohexanone. The "-e" from the parent alkane, cyclohexane, is replaced with the suffix "-one" to denote the ketone functional group.[1][2][3]
Numbering the Cyclohexanone Ring
The numbering of the cyclohexanone ring is a critical step and follows these prioritized rules:
-
Principal Functional Group: The carbon atom of the carbonyl group (C=O) is always assigned locant 1.[1][2][4][5] This number is not explicitly stated in the final name unless there is ambiguity, such as in the case of a cyclohexanedione.
-
Lowest Locants for Substituents: The ring is numbered in a direction (clockwise or counter-clockwise) that assigns the lowest possible numbers to the substituents at the first point of difference.[1][2][4]
-
Alphabetical Order for Substituents: If a choice in numbering still exists after applying the lowest locant rule, the substituent that comes first in alphabetical order is assigned the lower number.
Naming and Ordering Substituents
Substituents are named as prefixes to the parent name "cyclohexanone".
-
Alphabetical Order: Multiple substituents are listed in alphabetical order, irrespective of their locant number.[6]
-
Prefixes: Prefixes such as "di-", "tri-", "tetra-", etc., are used to indicate the presence of multiple identical substituents. These prefixes are not considered when alphabetizing, except for "iso" and "neo".[7]
Priority of Functional Groups
When a cyclohexanone ring contains other functional groups, a priority system determines which group is named as the suffix and which as a prefix. Ketones have a moderate priority.
-
Higher Priority Groups: Carboxylic acids, esters, and aldehydes have higher priority than ketones. If such a group is present, the ketone is designated by the prefix "oxo-".[4][8][9] For example, a cyclohexanone with a carboxylic acid group would be named as an "oxocyclohexanecarboxylic acid".
-
Lower Priority Groups: Alcohols, amines, and halides have lower priority. These are named as prefixes (e.g., "hydroxy-", "amino-", "bromo-").[1][2]
The following diagram illustrates the logical workflow for naming a substituted cyclohexanone.
Stereochemistry
The three-dimensional arrangement of atoms (stereochemistry) is a crucial aspect of chemical identity, particularly in drug development. For substituted cyclohexanones, this is indicated using specific descriptors.
-
cis/trans : These descriptors are used to indicate the relative positions of two substituents on the ring. 'Cis' indicates that the substituents are on the same face of the ring, while 'trans' indicates they are on opposite faces.
-
R/S : The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the absolute configuration (R or S) to each stereocenter. This provides an unambiguous description of the molecule's stereochemistry. The stereochemical descriptors are placed at the beginning of the IUPAC name, in parentheses.
The following diagram illustrates the priority of common functional groups in IUPAC nomenclature.
Quantitative Data Presentation
This section provides a summary of physical and spectroscopic data for cyclohexanone and a representative substituted cyclohexanone. Such data is essential for the characterization and identification of these compounds.
Table 1: Physical Properties of Cyclohexanone and a Substituted Derivative
| Property | Cyclohexanone | 4-Benzyloxycyclohexanone |
| Molecular Formula | C₆H₁₀O | C₁₃H₁₆O₂ |
| Molar Mass | 98.14 g/mol | 204.26 g/mol |
| Melting Point | -47 °C | 140-141 °C[4] |
| Boiling Point | 155.65 °C | Not available |
| Density | 0.9478 g/mL | Not available |
| Appearance | Colorless oily liquid | Off-white solid[4] |
Table 2: Spectroscopic Data for a Representative Substituted Cyclohexanone
The following data corresponds to 4-(benzyloxy)cyclohexanone.
| Spectroscopy Type | Key Signals and Interpretation |
| ¹H NMR (CDCl₃, 500 MHz) | δ 4.66 (br s, 1H), 3.78–3.58 (m, 4H), 3.50 (m, 1H) 2.10–1.98 (m, 4H), 1.96 (s, 1H), 1.48–1.37 (m, 2H), 1.30–1.17 (m, 2H)[4] |
| ¹³C NMR (CDCl₃, 126 MHz) | δ 156.5, 69.8, 52.1, 49.4, 34.0, 31.2[4] |
| IR (CHCl₃) | 3442, 3017, 2943, 2861, 1715, 1515 cm⁻¹[4] |
| HRMS (ESI) | m/z calcd for C₁₃H₁₆NaO₂ (M+Na)⁺ 227.1048, found 227.1043 |
Experimental Protocols
The synthesis of substituted cyclohexanones is a cornerstone of organic synthesis. The following are detailed methodologies for key experiments cited in the literature.
Synthesis of 4-Hydroxycyclohexanone Ethylene Ketal
This protocol describes the reduction of a protected dione to the corresponding alcohol.
Procedure:
-
A solution of 1,4-dioxaspiro[4.5]decan-8-one (10.0 g, 64.0 mmol) in methanol (150 mL) is cooled to 0 °C.
-
Sodium borohydride (2.56 g, 67.8 mmol) is added to the cooled solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for 3 hours.
-
The reaction is neutralized with 1N aqueous HCl.
-
The product is extracted with dichloromethane (3 x 200 mL).
-
The combined organic phases are passed through a cotton plug, and the solvent is removed under reduced pressure to yield the crude product.[4]
Synthesis of 4-Benzyloxycyclohexanone Ethylene Ketal
This protocol details the benzylation of a hydroxyl group.
Procedure:
-
Potassium hydride (35% in mineral oil, 5.80 g, 50.6 mmol) is washed with pentane (3 x 20 mL) and suspended in THF (150 mL).
-
A solution of 4-hydroxycyclohexanone ethylene ketal (6.70 g, 42.2 mmol) in THF (50 mL) is added dropwise to the KH suspension.
-
The mixture is stirred for 30 minutes at room temperature.
-
Benzyl bromide (6.0 mL, 50.6 mmol) is added, and the reaction is stirred for 24 hours.
-
The reaction is quenched by the addition of saturated aqueous NH₄Cl.
-
The aqueous layer is extracted with diethyl ether (3 x 150 mL).
-
The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.[4]
Tandem Photocatalyzed Annulation for Substituted Cyclohexanones
This method describes a modern approach to synthesizing α,β-disubstituted cyclic ketones.
General Procedure:
-
To an oven-dried 4 mL vial equipped with a magnetic stir bar is added the α-aryl ketone (0.1 mmol, 1.0 equiv), pentenoyl imidazole (0.15 mmol, 1.5 equiv), photocatalyst (1 mol%), and N-heterocyclic carbene precursor (20 mol%).
-
The vial is sealed with a cap containing a PTFE septum and evacuated and backfilled with argon three times.
-
Anhydrous, degassed acetonitrile (2.0 mL) is added via syringe.
-
The reaction mixture is irradiated with a specific wavelength of light (e.g., 34 W blue LEDs) with cooling by a fan for 24 hours.
-
The reaction mixture is concentrated in vacuo.
-
The crude residue is purified by flash column chromatography to afford the desired cyclohexanone product.[1]
Conclusion
A thorough understanding and correct application of IUPAC nomenclature are indispensable for chemists. The rules for naming substituted cyclohexanones, while systematic, require careful attention to detail, particularly concerning the prioritization of functional groups and the assignment of stereochemistry. This guide provides the core principles, practical data, and experimental context to aid researchers in the accurate naming and synthesis of these important chemical entities. The consistent use of this nomenclature ensures clarity and precision in scientific communication, which is paramount in collaborative research and the development of new therapeutics.
References
- 1. Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Spectroscopic and X-ray Crystallographic Evidence for Electrostatic Effects in 4-Substituted Cyclohexanone-Derived Hydrazones, Imines, and Corresponding Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2.4 IUPAC Naming of Organic Compounds with Functional Groups – Organic Chemistry I [kpu.pressbooks.pub]
- 6. organic chemistry - IUPAC naming of 1,2-disubstituted cyclohexane derivative - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. Cyclohexanone - Wikipedia [en.wikipedia.org]
- 8. Cyclohexanone synthesis [organic-chemistry.org]
- 9. organic chemistry - How did they assign absolute configuration to these cis and trans 2-methylcyclohexanols? - Chemistry Stack Exchange [chemistry.stackexchange.com]
Preliminary Bioactivity Screening of 2-(4-Methoxybenzylidene)cyclohexanone and its Analogs: A Technical Guide
Introduction
This technical guide provides a comprehensive overview of the preliminary biological activities of 2-(4-methoxybenzylidene)cyclohexanone and its closely related derivatives. While direct and extensive research on the singular this compound is limited, a significant body of evidence from studies on its bis-benzylidene analogs, such as 2,6-bis(4-methoxybenzylidene)cyclohexanone, suggests a strong potential for anticancer, anti-inflammatory, and antimicrobial properties. This document is intended for researchers, scientists, and drug development professionals, offering a summary of available quantitative data, detailed experimental protocols for relevant bioassays, and visualizations of experimental workflows and potential signaling pathways. The information presented herein is based on the bioactivity of these closely related analogs and serves as a foundational resource for further investigation into this class of compounds.
Quantitative Bioactivity Data
The following tables summarize the reported quantitative data for the bioactivity of various benzylidene cyclohexanone derivatives.
Anticancer and Cytotoxic Activity
| Compound | Cell Line | Assay | IC50 / CC50 | Selectivity Index (SI) | Reference |
| 2,6-bis-(4-hydroxyl-3-methoxybenzylidine)cyclohexanone (BHMC) | HepG2 (Liver Cancer) | MTT | 4.77 ± 0.61 µM | > 6 | [1] |
| 2,6-bis-(4-hydroxyl-3-methoxybenzylidine)cyclohexanone (BHMC) | Hs27 (Normal Fibroblast) | MTT | ~33 µM | - | [1] |
| 2-(4-Nitrobenzylidene)-6-(4-chlorobenzylidene)cyclohexanone | HSC-2 (Oral Carcinoma) | - | 1.8 µM | > 124 | [2] |
| 2-(4-Nitrobenzylidene)-6-(4-chlorobenzylidene)cyclohexanone | HL-60 (Leukemia) | - | 1.8 µM | > 124 | [2] |
| 2-(3-Nitrobenzylidene)-6-(4-fluorobenzylidene)cyclohexanone | HSC-2 (Oral Carcinoma) | - | 4.9 µM | > 38 | [2] |
| 2-(3-Nitrobenzylidene)-6-(4-fluorobenzylidene)cyclohexanone | HL-60 (Leukemia) | - | 4.9 µM | > 38 | [2] |
| 2,6-bis-(4-nitrobenzylidene) cyclohexanone | A549 (Lung Cancer) | MTT | 0.48 ± 0.05 mM | - |
Anti-inflammatory Activity
| Compound | Assay | IC50 | Reference |
| 2,6-bis-(3'-Bromo, 4'-methoxybenzylidene)-cyclohexanone | Cyclooxygenase (COX) Inhibition | 11.56 µM | [3] |
| 2,6-bis-(3'-ethoxy, 4'-hydroxybenzylidene)-cyclohexanone | Cyclooxygenase (COX) Inhibition | 13.53 µM | [3] |
| 2,6-bis-(3',4'-dimethoxybenzylidene)-cyclohexanone | Cyclooxygenase (COX) Inhibition | 20.52 µM | [3] |
Antimicrobial and Antioxidant Activity
| Compound | Activity | Assay | Result | Reference |
| (2E,6E)-2,6-bis(4-methoxybenzylidene) cyclohexanone | Antioxidant | DPPH | IC50: 18.41 ± 1.45 µg/mL | [4] |
| (2E,6E)-2,6-bis(4-methoxybenzylidene) cyclohexanone | Antioxidant | ABTS | IC50: 18.63 ± 1.41 µg/mL | [4] |
| (2E,6E)-2,6-bis(4-methoxybenzylidene) cyclohexanone | Antioxidant | Nitric Oxide Scavenging | IC50: 28.87 ± 1.49 µg/mL | [4] |
| (2E,6E)-2,6-bis(4-methoxybenzylidene) cyclohexanone | Antibacterial vs. E. coli | Disc Diffusion | - | [4] |
| (2E,6E)-2,6-bis(4-methoxybenzylidene) cyclohexanone | Antibacterial vs. P. aeruginosa | Disc Diffusion | - | [4] |
| (2E,6E)-2,6-bis(4-methoxybenzylidene) cyclohexanone | Antibacterial vs. S. aureus | Disc Diffusion | - | [4] |
| (2E,6E)-2,6-bis(4-methoxybenzylidene) cyclohexanone | Antibacterial vs. S. enteritidis | Disc Diffusion | - | [4] |
Note: Specific zone of inhibition data was not provided in the abstract for (2E,6E)-2,6-bis(4-methoxybenzylidene) cyclohexanone, but the study indicated strong activity.
Experimental Protocols
This section details the methodologies for key experiments to assess the bioactivity of this compound and its analogs.
Anticancer Activity: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals which are insoluble in aqueous solutions. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Make serial dilutions of the compound in culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the solvent at the same concentration as the highest compound concentration) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for another 4 hours at 37°C. During this time, viable cells will convert the MTT to formazan crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol) to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are key enzymes in the inflammatory pathway responsible for the conversion of arachidonic acid to prostaglandins.
Principle: The assay measures the peroxidase activity of COX. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
Protocol:
-
Reagent Preparation: Prepare the assay buffer (e.g., 100 mM Tris-HCl, pH 8.0), heme, COX-1 and COX-2 enzyme solutions, arachidonic acid (substrate), and the test compound solutions at various concentrations.
-
Reaction Mixture Preparation: In a 96-well plate, add the following to each well:
-
Assay buffer
-
Heme
-
COX-1 or COX-2 enzyme
-
Test compound solution or vehicle control
-
-
Pre-incubation: Incubate the plate at room temperature for a short period (e.g., 10-15 minutes) to allow the test compound to interact with the enzyme.
-
Initiation of Reaction: Add arachidonic acid to each well to initiate the enzymatic reaction.
-
Colorimetric Reaction: Immediately add the colorimetric substrate (e.g., TMPD).
-
Absorbance Measurement: Measure the absorbance at 590 nm at different time points using a microplate reader to determine the reaction rate.
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value from the dose-response curve.
Antimicrobial Activity: Kirby-Bauer Disc Diffusion Assay
This method is used to determine the susceptibility of bacteria to a test compound.
Principle: A filter paper disc impregnated with the test compound is placed on an agar plate that has been inoculated with a specific bacterium. The compound diffuses from the disc into the agar. If the compound is effective in inhibiting bacterial growth, a clear zone of inhibition will appear around the disc. The size of the zone is proportional to the antimicrobial activity of the compound.
Protocol:
-
Bacterial Inoculum Preparation: Prepare a standardized bacterial inoculum by suspending a few colonies from a fresh culture in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.
-
Plate Inoculation: Dip a sterile cotton swab into the bacterial suspension and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar plate evenly in three directions to ensure a uniform lawn of bacteria.
-
Disc Application: Prepare sterile filter paper discs and impregnate them with a known concentration of the test compound solution. Allow the solvent to evaporate. Using sterile forceps, place the impregnated discs onto the surface of the inoculated agar plate. Gently press the discs to ensure complete contact with the agar. Include a positive control disc (a known antibiotic) and a negative control disc (impregnated with the solvent only).
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours.
-
Measurement and Interpretation: After incubation, measure the diameter of the zone of inhibition (including the disc) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Visualizations: Workflows and Potential Signaling Pathways
Experimental Workflows
Caption: Workflow for the MTT Cell Viability Assay.
Caption: Workflow for the Cyclooxygenase (COX) Inhibition Assay.
Caption: Workflow for the Kirby-Bauer Disc Diffusion Assay.
Potential Signaling Pathway
While the precise molecular targets of this compound are not yet fully elucidated, related compounds have been shown to influence key signaling pathways involved in cancer and inflammation. One such critical pathway is the MAPK/ERK pathway, which regulates cell proliferation, differentiation, and survival.
Caption: Potential inhibition of the MAPK/ERK signaling pathway.
Disclaimer: This guide is intended for informational purposes for a scientific audience and is based on currently available research. The bioactivities and mechanisms of action of this compound itself require further specific investigation. The provided protocols are standard methodologies and may require optimization for specific experimental conditions.
References
The Dawn of Aromatic Ketones: A Technical Guide to the Discovery and History of Chalcone Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and historical development of chalcone synthesis. Chalcones, constituting a pivotal class of aromatic ketones, serve as precursors for flavonoids and various biologically active compounds. This document traces the evolution of their synthesis from the seminal Claisen-Schmidt condensation in the late 19th century to modern, more efficient methodologies. Detailed experimental protocols for key synthetic methods are provided, alongside a quantitative comparison of their yields and reaction times. Furthermore, this guide elucidates the interaction of chalcones with critical cellular signaling pathways, namely JNK/NF-κB, ERK, and p38 MAPK, which are of significant interest in drug discovery and development. The information is presented to be a valuable resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and drug development.
The Genesis of Chalcone Synthesis: The Claisen-Schmidt Condensation
The journey into the synthesis of chalcones began in the early 1880s, a period of significant advancement in organic chemistry. The pioneering work of German chemists Rainer Ludwig Claisen and J. Gustav Schmidt independently laid the foundation for what is now famously known as the Claisen-Schmidt condensation . This base-catalyzed reaction between an aromatic aldehyde and an aliphatic ketone or aldehyde bearing an α-hydrogen became the cornerstone of chalcone synthesis[1][2].
In 1881, Claisen, along with A. Claparède, published their findings on the condensation of ketones with aldehydes, which is recognized as the first synthesis of the parent chalcone molecule (1,3-diphenyl-2-propen-1-one)[3][4][5]. This reaction involves the formation of an enolate from the ketone in the presence of a base, which then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. Subsequent dehydration of the resulting β-hydroxy ketone yields the α,β-unsaturated ketone characteristic of the chalcone scaffold.
The Claisen-Schmidt condensation remains a widely utilized and fundamental method for synthesizing a vast array of chalcone derivatives due to its simplicity and versatility[1][6][7][8][9][10][11][12][13].
Core Mechanism of the Claisen-Schmidt Condensation
The reaction proceeds via a base-catalyzed aldol condensation mechanism. The key steps are:
-
Enolate Formation: A strong base (e.g., NaOH, KOH) abstracts an acidic α-hydrogen from the ketone (e.g., acetophenone) to form a resonance-stabilized enolate ion.
-
Nucleophilic Attack: The enolate ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aromatic aldehyde (e.g., benzaldehyde).
-
Aldol Adduct Formation: This attack results in the formation of a tetrahedral intermediate, which upon protonation yields a β-hydroxy ketone (an aldol).
-
Dehydration: The aldol adduct readily undergoes dehydration (elimination of a water molecule) under the reaction conditions to form the more stable, conjugated α,β-unsaturated ketone, the chalcone.
Evolution of Chalcone Synthesis: Beyond the Classical Approach
While the Claisen-Schmidt condensation proved to be a robust method, the quest for improved yields, shorter reaction times, and more environmentally friendly procedures has led to the development of numerous alternative synthetic strategies over the past century.
Modifications and Improvements to the Claisen-Schmidt Condensation
Early modifications focused on varying the base and solvent systems to optimize reaction conditions for different substrates. The use of solid bases and phase-transfer catalysts has also been explored to simplify product isolation and improve yields.
In recent years, "green chemistry" approaches have gained prominence. These include:
-
Solvent-free (Grinding) Methods: Performing the Claisen-Schmidt condensation by grinding the reactants with a solid base, such as NaOH or KOH, often leads to higher yields and significantly shorter reaction times compared to conventional solvent-based methods[14][15].
-
Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically accelerate the reaction rate, often reducing reaction times from hours to minutes and improving yields[16].
-
Ultrasound Irradiation: Sonication provides an alternative energy source that can enhance the rate and efficiency of the Claisen-Schmidt condensation.
Alternative Synthetic Routes
Beyond the aldol condensation framework, other powerful synthetic methods have been adapted for chalcone synthesis:
-
Suzuki Coupling Reaction: This palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide offers a versatile route to chalcones[1][12].
-
Heck Reaction: The palladium-catalyzed reaction of an aryl halide with an alkene (e.g., an α,β-unsaturated ketone precursor) can also be employed for chalcone synthesis[1][12].
-
Friedel-Crafts Acylation: This classic electrophilic aromatic substitution reaction can be used to synthesize chalcones by reacting an aromatic compound with a cinnamoyl chloride derivative in the presence of a Lewis acid catalyst[1][12].
-
Wittig Reaction: The reaction of a phosphorus ylide with an aromatic aldehyde provides a reliable method for the synthesis of chalcones, particularly when the classical aldol condensation yields are low[3].
Quantitative Comparison of Synthesis Methods
The choice of synthetic method for a particular chalcone derivative often depends on factors such as the nature of the substituents on the aromatic rings, desired yield, reaction time, and available resources. The following tables provide a summary of quantitative data for various chalcone synthesis methods.
| Method | Catalyst/Conditions | Typical Reaction Time | Typical Yield (%) | References |
| Claisen-Schmidt (Conventional) | NaOH or KOH in Ethanol | 2 - 24 hours | 40 - 95% | [8][10][15][17] |
| Claisen-Schmidt (Grinding) | Solid NaOH or KOH | 5 - 30 minutes | 70 - 95% | [14][15] |
| Claisen-Schmidt (Microwave) | Various catalysts | 1 - 15 minutes | 80 - 98% | [8][16] |
| Claisen-Schmidt (Ultrasound) | Various catalysts | 30 - 120 minutes | 75 - 90% | |
| Wittig Reaction | Phosphorus ylide | 2 - 12 hours | 60 - 95% | [3] |
| Suzuki Coupling | Palladium catalyst | 4 - 24 hours | 50 - 90% | [1][12] |
| Heck Reaction | Palladium catalyst | 6 - 24 hours | 45 - 85% | [1][12] |
| Friedel-Crafts Acylation | Lewis acid | 2 - 8 hours | 50 - 80% | [1][12] |
| Table 1: General Comparison of Chalcone Synthesis Methods |
| Chalcone Derivative | Synthesis Method | Reactants | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |
| 1,3-Diphenyl-2-propen-1-one | Claisen-Schmidt (Conventional) | Benzaldehyde, Acetophenone | NaOH/Ethanol | 12 h | 85% | [8] |
| 1,3-Diphenyl-2-propen-1-one | Claisen-Schmidt (Microwave) | Benzaldehyde, Acetophenone | NaOH/Ethanol | 2 min | 92% | [8] |
| 4'-Hydroxychalcone | Claisen-Schmidt (Grinding) | 4-Hydroxyacetophenone, Benzaldehyde | Solid NaOH | 10 min | 90% | [15] |
| 4-Methoxychalcone | Claisen-Schmidt (Conventional) | 4-Methoxybenzaldehyde, Acetophenone | NaOH/Ethanol | 24 h | 78% | [10] |
| 3,4-Dimethoxychalcone | Claisen-Schmidt (Microwave) | 3,4-Dimethoxybenzaldehyde, Acetophenone | NaOH/Ethanol | 3 min | 95% | [8] |
| Table 2: Specific Examples of Chalcone Synthesis with Quantitative Data |
Experimental Protocols
General Protocol for Claisen-Schmidt Condensation (Conventional Method)
Materials:
-
Aromatic aldehyde (10 mmol)
-
Acetophenone derivative (10 mmol)
-
Sodium hydroxide (20 mmol)
-
Ethanol (50 mL)
-
Stirring apparatus
-
Ice bath
-
Filtration apparatus
Procedure:
-
Dissolve the aromatic aldehyde and acetophenone derivative in ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Slowly add a solution of sodium hydroxide in water to the stirred mixture at room temperature.
-
Continue stirring the reaction mixture for 2-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl.
-
The precipitated solid chalcone is collected by vacuum filtration, washed with cold water until the washings are neutral to litmus paper, and then dried.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
General Protocol for Solvent-Free Claisen-Schmidt Condensation (Grinding Method)
Materials:
-
Aromatic aldehyde (10 mmol)
-
Acetophenone derivative (10 mmol)
-
Solid sodium hydroxide or potassium hydroxide (10 mmol)
-
Mortar and pestle
Procedure:
-
Place the aromatic aldehyde, acetophenone derivative, and solid base in a mortar.
-
Grind the mixture vigorously with a pestle for 5-30 minutes. The mixture will typically become a paste and then solidify.
-
Add cold water to the mortar and continue to grind for a few more minutes.
-
Filter the solid product, wash thoroughly with water, and dry.
-
Recrystallize from an appropriate solvent if further purification is required.
Chalcones and Cellular Signaling Pathways
The broad spectrum of biological activities exhibited by chalcones, including anti-inflammatory, anticancer, and antioxidant effects, stems from their ability to modulate various cellular signaling pathways. For drug development professionals, understanding these interactions is crucial.
Inhibition of the JNK/NF-κB Signaling Pathway
The c-Jun N-terminal kinase (JNK) and Nuclear Factor-kappa B (NF-κB) pathways are key regulators of inflammation and cell survival. Chronic activation of these pathways is implicated in various inflammatory diseases and cancers. Several chalcone derivatives have been shown to inhibit the NF-κB pathway by preventing the degradation of its inhibitor, IκBα, and thereby blocking the nuclear translocation of the active NF-κB complex. Some chalcones can also directly inhibit the activity of kinases upstream of NF-κB, such as IKK (IκB kinase).
Caption: Chalcones can inhibit the JNK/NF-κB pathway by targeting IKK and JNK, and preventing NF-κB nuclear translocation.
Modulation of the ERK Signaling Pathway
The Extracellular signal-regulated kinase (ERK) pathway is a crucial component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. It plays a central role in regulating cell proliferation, differentiation, and survival. Dysregulation of the ERK pathway is a hallmark of many cancers. Certain chalcone derivatives have been found to modulate ERK signaling, in some cases inhibiting its activation and thereby suppressing cancer cell growth.
Caption: Chalcones can interfere with the ERK signaling pathway by inhibiting key kinases like Raf and MEK.
Targeting the p38 MAPK Signaling Pathway
The p38 MAPK pathway is another critical stress-activated signaling cascade involved in inflammation, apoptosis, and cell differentiation. Similar to the JNK pathway, p38 MAPK is activated by cellular stressors and inflammatory cytokines. Chalcones have been identified as inhibitors of the p38 MAPK pathway, contributing to their anti-inflammatory and pro-apoptotic effects in certain cellular contexts.
Caption: Chalcones can suppress the p38 MAPK pathway by inhibiting p38 and its upstream kinases like MKK3/6.
Conclusion
The discovery of chalcone synthesis through the Claisen-Schmidt condensation marked a significant milestone in organic chemistry. From this classical foundation, the field has evolved to encompass a diverse array of synthetic methodologies, each with its own advantages in terms of efficiency, yield, and environmental impact. For researchers and professionals in drug development, the rich history of chalcone synthesis provides a powerful toolkit for the creation of novel bioactive molecules. Furthermore, the growing understanding of how these compounds interact with key cellular signaling pathways continues to fuel their exploration as promising therapeutic agents for a wide range of diseases. This guide serves as a foundational resource for navigating the synthesis and biological relevance of this remarkable class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. What are p38 MAPK inhibitors and how do they work? [synapse.patsnap.com]
- 3. A Comprehensive Review on Chalcones: Preparation Methods, Reactions and Their Biological Activities – International Journal of Health & Medical Research [ijhmr.com]
- 4. mdpi.com [mdpi.com]
- 5. p38α MAP kinase inhibition | University of Tübingen [uni-tuebingen.de]
- 6. Targeting STAT3 and NF-κB Signaling Pathways in Cancer Prevention and Treatment: The Role of Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. selleckchem.com [selleckchem.com]
- 14. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
Solubility Profile of 2,6-Bis(4-methoxybenzylidene)cyclohexanone in Organic Solvents: A Technical Guide
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2,6-bis(4-methoxybenzylidene)cyclohexanone, a curcuminoid analog with significant research interest. Due to a greater availability of published data, this guide focuses on the di-substituted compound, 2,6-bis(4-methoxybenzylidene)cyclohexanone, rather than the mono-substituted 2-(4-Methoxybenzylidene)cyclohexanone. The principles and methodologies described herein are, however, broadly applicable to related chalcone derivatives.
Physicochemical Properties and Qualitative Solubility
2,6-bis(4-methoxybenzylidene)cyclohexanone is a yellow crystalline solid.[1] Key physicochemical properties are summarized in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₂O₃ | [1] |
| Molecular Weight | 334.415 g/mol | [1] |
| Melting Point | 162 °C | [1] |
| LogP | 4.92380 | [1] |
| Density | 1.167 g/cm³ | [1] |
Qualitative solubility assessments indicate that 2,6-bis(4-methoxybenzylidene)cyclohexanone is soluble in organic solvents such as ethanol, chloroform, and ethyl acetate, and is slightly soluble in water.
Quantitative Solubility Data
Table 2: Mole Fraction Solubility (x) of 2,6-bis(4-hydroxybenzylidene)cyclohexanone (BHBC) in Various Pure Solvents at Different Temperatures (K) [2]
| Solvent | 298.15 K | 303.15 K | 308.15 K | 313.15 K | 318.15 K |
| 1,4-Dioxane | 0.0028 | 0.0039 | 0.0055 | 0.0079 | 0.0113 |
| Methanol | 0.0012 | 0.0018 | 0.0026 | 0.0038 | 0.0055 |
| 1-Butanol | 0.0021 | 0.0031 | 0.0045 | 0.0066 | 0.0096 |
| 1-Propanol | 0.0018 | 0.0027 | 0.0040 | 0.0058 | 0.0085 |
| Ethyl Acetate | 0.0042 | 0.0059 | 0.0083 | 0.0118 | 0.0166 |
| Acetone | 0.0061 | 0.0085 | 0.0117 | 0.0161 | 0.0221 |
| Tetrahydrofuran (THF) | 0.0102 | 0.0139 | 0.0188 | 0.0254 | 0.0342 |
| Glacial Acetic Acid | 0.0015 | 0.0022 | 0.0032 | 0.0047 | 0.0068 |
| Dimethyl Sulfoxide (DMSO) | 0.0125 | 0.0168 | 0.0224 | 0.0299 | 0.0398 |
| Dimethylformamide (DMF) | 0.0189 | 0.0251 | 0.0331 | 0.0436 | 0.0572 |
Experimental Protocol: Gravimetric Solubility Determination
The following is a detailed methodology for determining the solubility of a solid organic compound, such as 2,6-bis(4-methoxybenzylidene)cyclohexanone, in an organic solvent using the gravimetric method.[3][4]
Materials and Apparatus:
-
Analytical balance (accurate to ±0.1 mg)
-
Thermostatic shaker or water bath
-
Vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Oven
-
Desiccator
-
The solute (2,6-bis(4-methoxybenzylidene)cyclohexanone)
-
Selected organic solvents
Procedure:
-
Sample Preparation: Add an excess amount of the solid solute to a series of vials.
-
Solvent Addition: Add a known volume or mass of the desired organic solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to the desired temperature. Allow the mixtures to equilibrate for a sufficient period (e.g., 24-72 hours) to ensure saturation. Constant agitation is necessary to facilitate dissolution.
-
Phase Separation: After equilibration, stop the agitation and allow the excess solid to settle to the bottom of the vials. It is crucial to maintain the temperature during this step.
-
Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to prevent precipitation.
-
Filtration: Immediately filter the withdrawn sample through a syringe filter into a pre-weighed, clean, and dry container (e.g., a glass petri dish or a small beaker). This step removes any undissolved microparticles.
-
Solvent Evaporation: Place the container with the filtrate in an oven at a temperature sufficient to evaporate the solvent completely without decomposing the solute. A vacuum oven can be used to facilitate evaporation at a lower temperature.
-
Drying and Weighing: Once the solvent is fully evaporated, transfer the container to a desiccator to cool to room temperature. Weigh the container with the dried solute. Repeat the drying and weighing process until a constant weight is achieved.
-
Calculation: The solubility (S) can be calculated using the following formula:
S (g/L) = (Mass of dried solute) / (Volume of supernatant withdrawn)
Visualizations
Experimental Workflow for Solubility Determination
Caption: Experimental workflow for gravimetric solubility determination.
Signaling Pathway Inhibition by a Related Curcuminoid Analog
Research on the closely related compound, 2,6-bis-(4-hydroxyl-3-methoxybenzylidine)cyclohexanone (BHMC), has elucidated its inhibitory effects on key proinflammatory signaling pathways.[5][6] The following diagram illustrates the targeted pathways.
Caption: Inhibition of MAPK signaling pathways by a curcuminoid analog.
References
- 1. Page loading... [wap.guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. uomus.edu.iq [uomus.edu.iq]
- 4. pharmajournal.net [pharmajournal.net]
- 5. The effects of a synthetic curcuminoid analogue, 2,6-bis-(4-hydroxyl-3-methoxybenzylidine)cyclohexanone on proinflammatory signaling pathways and CLP-induced lethal sepsis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide on Electronic and Steric Effects in Methoxy-Substituted Chalcones
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure of 1,3-diaryl-2-propen-1-one. The substitution of methoxy (-OCH₃) groups on the aromatic rings of chalcones significantly influences their physicochemical properties and biological activities through a combination of electronic and steric effects. This guide provides a comprehensive analysis of these effects, detailing their impact on the synthesis, spectroscopic characteristics, and therapeutic potential of methoxy-substituted chalcones, particularly in anticancer drug development.
Introduction to Chalcones and Substituent Effects
Chalcones are precursors in the biosynthesis of all flavonoids and have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[1] The biological activity of chalcones is profoundly influenced by the nature, number, and position of substituents on their two aromatic rings (Ring A, attached to the carbonyl, and Ring B, attached to the β-carbon).[2]
The methoxy group is a particularly important substituent due to its dual electronic nature and steric bulk.
-
Electronic Effects: The methoxy group exerts a strong positive resonance effect (+R), donating electron density to the aromatic ring, and a weaker negative inductive effect (-I), withdrawing electron density due to the electronegativity of the oxygen atom. The resonance effect typically dominates, leading to an overall electron-donating character which modulates the reactivity and interaction of the molecule with biological targets.
-
Steric Effects: The physical size of the methoxy group can cause steric hindrance, influencing the conformation and planarity of the chalcone molecule. This can affect its ability to bind to enzyme active sites or receptors, sometimes leading to enhanced selectivity or activity.
Synthesis of Methoxy-Substituted Chalcones
The most prevalent and efficient method for synthesizing chalcones is the Claisen-Schmidt condensation . This base-catalyzed reaction involves the condensation of a substituted acetophenone with a substituted aromatic aldehyde.[1][3][4]
General Synthesis Workflow
The synthesis, purification, and analysis of methoxy-substituted chalcones typically follow a standardized workflow.
Caption: General workflow for the synthesis of methoxy-substituted chalcones.
Detailed Experimental Protocol: Claisen-Schmidt Condensation
This protocol is a generalized procedure for the synthesis of a methoxy-substituted chalcone.
-
Reactant Preparation: In a round-bottom flask, dissolve the appropriately substituted methoxyacetophenone (10 mmol) and substituted methoxybenzaldehyde (10 mmol) in 20-40 mL of ethanol.
-
Catalyst Addition: While stirring the solution at room temperature (or in an ice bath to control exothermicity), slowly add a solution of sodium hydroxide (e.g., 3 mL of 40% w/v aqueous solution) or potassium hydroxide (10 mmol in ethanol) dropwise.
-
Reaction: Stir the reaction mixture vigorously. The reaction can be run at room temperature for several hours (sometimes overnight) or gently heated (e.g., 50°C) for a shorter duration (2-4 hours).[1] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Precipitation: Once the reaction is complete, pour the mixture into a beaker containing crushed ice (~200 g).
-
Neutralization: Acidify the mixture by slowly adding dilute hydrochloric acid (HCl) until it reaches a neutral pH (pH ~7). This will cause the chalcone product to precipitate out as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration, washing it with copious amounts of cold distilled water to remove any residual base or salts.
-
Purification: Dry the crude product in the air. Further purify the chalcone by recrystallization from a suitable solvent, typically hot ethanol, to obtain pure crystals.
-
Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Spectroscopic Properties: The Electronic Fingerprint
The electronic effects of methoxy groups are readily observed in the spectroscopic data of chalcones. The position of the substituent dictates the extent of electron delocalization across the α,β-unsaturated carbonyl system.
| Spectroscopic Technique | Key Feature | Effect of Methoxy (-OCH₃) Substitution |
| UV-Visible | π → π* (Band I) | Methoxy groups, as electron-donating groups, cause a bathochromic (red) shift to longer wavelengths (typically 350-420 nm), indicating a decrease in the HOMO-LUMO energy gap.[5] |
| Infrared (IR) | Carbonyl (C=O) Stretch | The C=O stretching frequency (typically 1630-1660 cm⁻¹) is lowered by electron-donating groups on Ring B due to increased resonance, which reduces the double bond character of the carbonyl.[3] |
| ¹H NMR | Vinylic Protons (Hα, Hβ) | The chemical shifts of Hα and Hβ are influenced by the electronic nature of the substituents. A large coupling constant (J ≈ 15-16 Hz) confirms the thermodynamically stable trans configuration.[5][6] |
| Methoxy Protons (-OCH₃) | Appear as a sharp singlet typically in the range of δ 3.8-4.0 ppm. | |
| ¹³C NMR | Carbonyl Carbon (C=O) | The carbonyl carbon signal appears in the downfield region (δ 187-195 ppm).[6][7] Its chemical shift is sensitive to substituents on both aromatic rings. |
| Vinylic Carbons (Cα, Cβ) | Cα typically resonates around δ 116-128 ppm, while Cβ is further downfield at δ 137-145 ppm.[6] |
Structure-Activity Relationship (SAR) in Anticancer Applications
The number and position of methoxy groups are critical determinants of the anticancer activity of chalcones. These substitutions influence the molecule's ability to interact with various cellular targets, leading to effects like cell cycle arrest and apoptosis.[2][8]
Electronic and Steric Influence on Cytotoxicity
-
Electron-Donating Groups: In general, the presence of electron-donating methoxy groups on the aromatic rings enhances cytotoxic activity. This is often attributed to the modulation of the molecule's redox properties and its ability to interact with protein targets.[2]
-
Trimethoxy Substitution: Chalcones with a 3,4,5-trimethoxy substitution pattern on Ring B frequently exhibit exceptionally high potency. This arrangement provides a powerful electron-donating system that is often associated with strong tubulin polymerization inhibition.[2]
-
Positional Importance: The position of the methoxy group has a significant impact. For instance, a methoxy group at the 2- or 3-position can be more favorable for activity than one at the 4-position.[2] Ortho-methoxy groups can introduce steric hindrance, which may lock the molecule into a specific conformation favorable for binding to a biological target.
Quantitative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for selected methoxy-substituted chalcones against various human cancer cell lines, illustrating the impact of methoxy substitution patterns.
| Compound | Substitution Pattern | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound A | 3-(3,4,5-trimethoxyphenyl)-1-(2-naphthyl) | HeLa (Cervical) | 0.019 | [2] (Citing other work) |
| HCT15 (Colon) | 0.020 | [2] (Citing other work) | ||
| A549 (Lung) | 0.022 | [2] (Citing other work) | ||
| Compound B | 2,4,6-trimethoxy-4′-nitrochalcone | KYSE-450 (Esophageal) | 4.97 | [2] (Citing other work) |
| Eca-109 (Esophageal) | 9.43 | [2] (Citing other work) | ||
| Compound C | 3-Quinolinyl Ring A, 3,4,5-trimethoxy Ring B | Various | < 5 | [2] (Citing other work) |
| Panduratin A | Prenylated, hydroxylated, methoxylated | MCF-7 (Breast) | 15 (at 24h) | [1] |
| T47D (Breast) | 17.5 (at 24h) | [1] |
Mechanism of Action: Induction of Apoptosis
A primary mechanism by which methoxy-substituted chalcones exert their anticancer effects is through the induction of apoptosis (programmed cell death). This is often achieved via the intrinsic (mitochondrial) pathway.[9]
Caption: Intrinsic apoptosis pathway induced by methoxy-substituted chalcones.
Key Experimental Protocols
MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Cell Seeding: Seed cancer cells (e.g., 5×10³ cells/well) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the methoxy-substituted chalcone for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.
-
MTT Addition: After incubation, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution using a microplate reader at a wavelength of ~570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.[10]
Conclusion
The electronic and steric effects of methoxy substituents are fundamental to the design and development of chalcones as therapeutic agents. Electron-donating resonance effects generally enhance biological activity, particularly cytotoxicity against cancer cells, by modulating the molecule's electronic properties. Steric effects, especially from ortho-substituents, can enforce a bioactive conformation, improving target specificity. A deep understanding of these structure-activity relationships, supported by quantitative data and detailed mechanistic studies, is crucial for optimizing chalcone scaffolds into potent and selective drug candidates for clinical use.
References
- 1. mdpi.com [mdpi.com]
- 2. Two Important Anticancer Mechanisms of Natural and Synthetic Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. saudijournals.com [saudijournals.com]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 7. rsc.org [rsc.org]
- 8. Structural Antitumoral Activity Relationships of Synthetic Chalcones [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Fundamental Reactivity of the Enone System in Cyclohexanones for Researchers, Scientists, and Drug Development Professionals
The cyclohexenone scaffold is a privileged motif in organic chemistry, forming the core of numerous natural products and pharmacologically active compounds. Its unique electronic and steric properties govern a rich and diverse reactivity profile, making it a versatile building block in synthetic chemistry and a valuable pharmacophore in drug discovery. This technical guide provides a comprehensive overview of the fundamental reactivity of the enone system in cyclohexanones, with a focus on applications relevant to researchers, scientists, and drug development professionals.
Core Reactivity Principles: The Enone System
The reactivity of the cyclohexenone enone system is dictated by the conjugation of the carbon-carbon double bond with the carbonyl group. This conjugation creates a polarized system with two primary electrophilic sites susceptible to nucleophilic attack: the carbonyl carbon (C1) and the β-carbon (C3).
-
1,2-Addition (Direct Addition): Nucleophilic attack at the electrophilic carbonyl carbon. This pathway is favored by "hard" nucleophiles, according to Hard and Soft Acid and Base (HSAB) theory.[1][2]
-
1,4-Addition (Conjugate or Michael Addition): Nucleophilic attack at the electrophilic β-carbon. This pathway is generally favored by "soft" nucleophiles.[1][2] The initial adduct is an enolate, which is then protonated to give the final product.
The regioselectivity of nucleophilic additions to cyclohexenones can be predicted and controlled by understanding the principles of the Hard and Soft Acid-Base (HSAB) theory.[1][3][4]
-
Hard Nucleophiles (e.g., Grignard reagents, organolithium reagents) are typically small, highly charged, and not easily polarizable. They tend to favor kinetically controlled 1,2-addition to the hard electrophilic carbonyl carbon.[1][2]
-
Soft Nucleophiles (e.g., organocuprates, thiols, amines, enolates) are larger, more polarizable, and have a lower charge density. They favor the thermodynamically more stable 1,4-conjugate addition to the soft electrophilic β-carbon.[1][2][3]
Key Reactions of the Cyclohexenone System
Several cornerstone reactions in organic synthesis exploit the unique reactivity of the cyclohexenone core.
The Michael addition, or conjugate addition, is the nucleophilic addition of a carbanion or another nucleophile to an α,β-unsaturated carbonyl compound.[5] This reaction is fundamental for the formation of carbon-carbon and carbon-heteroatom bonds at the β-position of the cyclohexenone ring.
Mechanism of Michael Addition
Quantitative Data for Michael Additions
The efficiency of Michael additions to cyclohexenones is influenced by the nature of the nucleophile, the substrate, and the reaction conditions.
| Nucleophile | Michael Acceptor | Catalyst/Conditions | Yield (%) | Reference |
| Curcumin | Arylidenemalonate | aq. KOH, TBAB, rt, 24h | 72 | [6] |
| Thiophenol | Cyclohexenone | Catalyst-free, rt | High | [3] |
| 2-Methyl-1,3-cyclohexanedione | Methyl vinyl ketone | (S)-proline | 75 | [7][8] |
| Various Thiols | Various Enones | Catalyst-free | 76-98 | [9] |
The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation to construct a new six-membered ring, yielding a substituted cyclohexenone.[10][11] This reaction is widely used in the synthesis of steroids, terpenoids, and other polycyclic natural products.[12]
Mechanism of Robinson Annulation
Quantitative Data for Robinson Annulations
The yields of Robinson annulation reactions are sensitive to substrate structure and reaction conditions.
| Ketone | α,β-Unsaturated Ketone | Catalyst/Conditions | Product | Yield (%) | Reference |
| 2-Methyl-1,3-cyclohexanedione | Methyl vinyl ketone | (S)-proline | Wieland-Miescher Ketone | 75 | [7][8] |
| 2-Methyl-1,3-cyclohexanedione | Methyl vinyl ketone | Triethylamine, then organocatalyst | Wieland-Miescher Ketone | 93 | [7] |
| Chalcone Derivatives | Acetone | PS(l-Val-DPEN), Benzoic acid | Substituted Cyclohexenones | Varies | [13] |
| β-Ketoester | Chalcone | Cinchona alkaloid amine | Fluorinated Cyclohexenones | up to 99 | [14] |
Organocuprates, also known as Gilman reagents, are soft nucleophiles that are highly effective for 1,4-additions to cyclohexenones, even with sterically hindered substrates.[15] This reaction is a reliable method for forming carbon-carbon bonds at the β-position.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for researchers. Below are representative procedures for key reactions of cyclohexenones.
This one-pot procedure utilizes an organocatalyst for an enantioselective transformation.
Materials:
-
2-Methyl-1,3-cyclohexanedione
-
Methyl vinyl ketone (MVK)
-
(S)-proline
-
Solvent (e.g., DMSO or DMF)
-
Silica gel for chromatography
Procedure:
-
To a solution of 2-methyl-1,3-cyclohexanedione in the chosen solvent, add a catalytic amount of (S)-proline (typically 3 mol%).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Add methyl vinyl ketone dropwise to the stirred solution over a period of 30 minutes, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the enantiomerically enriched Wieland-Miescher ketone.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
This protocol describes the 1,4-addition of a methyl group to cyclohexenone.
Materials:
-
Copper(I) iodide (CuI)
-
Methyllithium (MeLi) in diethyl ether
-
Cyclohexenone
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
Procedure:
-
To a stirred suspension of CuI in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon), add two equivalents of MeLi solution dropwise.
-
Allow the mixture to warm slightly to form a clear solution of lithium dimethylcuprate, then re-cool to -78 °C.
-
Add a solution of cyclohexenone in anhydrous THF dropwise to the Gilman reagent.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the resulting 3-methylcyclohexanone by distillation or column chromatography.
This procedure details the addition of a secondary amine to a cyclohexenone derivative.
Materials:
-
Cyclohexenone derivative
-
Secondary amine (e.g., aniline)
-
Solvent (e.g., toluene)
-
Palladium on carbon (Pd/C) catalyst (for reductive amination)
Procedure:
-
In a reaction vessel, dissolve the cyclohexenone derivative and the secondary amine in the solvent.
-
Add the Pd/C catalyst to the mixture.
-
Pressurize the vessel with hydrogen gas (or use a hydrogen source like ammonium formate) and heat the reaction mixture.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction, filter off the catalyst, and concentrate the filtrate.
-
Purify the crude product by column chromatography to obtain the desired N-substituted cyclohexylamine derivative.
Applications in Drug Discovery and Signaling Pathways
The electrophilic nature of the cyclohexenone core makes it an attractive warhead for the design of covalent inhibitors that can form irreversible bonds with nucleophilic residues (e.g., cysteine) in target proteins. This covalent modification can lead to potent and prolonged inhibition of protein function, a desirable characteristic for certain therapeutic targets.
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of inflammation, immunity, and cell survival. Its dysregulation is implicated in various diseases, including cancer and inflammatory disorders. Cyclohexenone-containing compounds can act as covalent inhibitors of key proteins in this pathway, such as the p50 subunit of NF-κB, by reacting with critical cysteine residues.[16]
NF-κB Signaling Pathway and Covalent Inhibition
Protein kinases are key regulators of numerous cellular processes, and their aberrant activity is a hallmark of cancer and other diseases. The PI3K/Akt/mTOR pathway is a central signaling cascade that controls cell growth, proliferation, and survival.[17][18][19] Cyclohexenone derivatives have been explored as inhibitors of kinases within this and other pathways, often through covalent modification of cysteine residues in or near the ATP-binding pocket.[20][21]
Experimental Workflow for Kinase Inhibitor Screening
A typical workflow for identifying and characterizing cyclohexenone-based kinase inhibitors involves several stages, from initial high-throughput screening to detailed mechanistic studies.
References
- 1. retrosynthetix.com [retrosynthetix.com]
- 2. par.nsf.gov [par.nsf.gov]
- 3. researchgate.net [researchgate.net]
- 4. APPLICATION OF THE HARD AND SOFT, ACIDS AND BASES (HSAB) THEORY TO TOXICANT-TARGET INTERACTIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 6. Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Mechanistic Kinetic Modeling of Thiol–Michael Addition Photopolymerizations via Photocaged “Superbase” Generators: An Analytical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Robinson annulation - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. One-pot Fluorination and Organocatalytic Robinson Annulation for Asymmetric Synthesis of Mono- and Difluorinated Cyclohexenones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Contribution of covalent protein modification to the antiinflammatory effects of cyclopentenone prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. adooq.com [adooq.com]
- 19. researchgate.net [researchgate.net]
- 20. Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides [mdpi.com]
An In-depth Technical Guide to the Core Precursors for Flavonoid Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential precursors and enzymatic steps involved in the biosynthesis of flavonoids, a diverse class of plant secondary metabolites with significant interest for their pharmaceutical and nutraceutical properties. This document details the core biosynthetic pathways, presents quantitative data on key precursors and enzymes, outlines experimental protocols for their analysis, and provides visual representations of the metabolic and experimental workflows.
Core Biosynthetic Pathways of Flavonoid Synthesis
Flavonoids are synthesized in plants through a series of interconnected metabolic pathways, primarily the Shikimate Pathway and the Phenylpropanoid Pathway . These pathways provide the fundamental building blocks for the characteristic C6-C3-C6 flavonoid skeleton.
The Shikimate Pathway: Aromatic Amino Acid Precursors
The shikimate pathway is the primary route for the biosynthesis of aromatic amino acids, including L-phenylalanine, which is the initial precursor for the vast majority of flavonoids.[1][2] This pathway begins with the condensation of phosphoenolpyruvate (from glycolysis) and erythrose 4-phosphate (from the pentose phosphate pathway) and proceeds through a series of enzymatic steps to produce chorismate, a key branch-point intermediate.[2] Chorismate is then converted to L-phenylalanine.
The Phenylpropanoid Pathway: The Gateway to Flavonoids
The general phenylpropanoid pathway converts L-phenylalanine into 4-coumaroyl-CoA, the central precursor for flavonoid synthesis.[3][4] This conversion is catalyzed by a series of three key enzymes:
-
Phenylalanine Ammonia-Lyase (PAL): PAL catalyzes the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid, committing carbon flux from primary metabolism to the phenylpropanoid pathway.[5]
-
Cinnamate 4-Hydroxylase (C4H): This cytochrome P450 monooxygenase hydroxylates trans-cinnamic acid to produce p-coumaric acid.
-
4-Coumarate-CoA Ligase (4CL): 4CL activates p-coumaric acid by ligating it to Coenzyme A, forming the high-energy thioester, 4-coumaroyl-CoA.[6]
The Flavonoid Biosynthesis Pathway: Chalcone Formation
The entry point into the specific flavonoid biosynthetic pathway is the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA .[3][4] Malonyl-CoA is a C3 dicarboxylic acid derivative synthesized from acetyl-CoA by the enzyme acetyl-CoA carboxylase.[2] This crucial condensation reaction is catalyzed by Chalcone Synthase (CHS) , a type III polyketide synthase, to form naringenin chalcone, the first committed intermediate in flavonoid biosynthesis.[7] Naringenin chalcone is then isomerized by Chalcone Isomerase (CHI) to form the flavanone naringenin, a central precursor for various classes of flavonoids.
Quantitative Data on Flavonoid Precursors and Enzymes
This section provides a summary of quantitative data related to the precursors and key enzymes in flavonoid biosynthesis. The values presented are indicative and can vary significantly depending on the plant species, tissue type, developmental stage, and environmental conditions.
In Vivo Concentrations of Key Precursors
| Precursor | Plant/Tissue | Concentration | Reference |
| L-Phenylalanine | Petunia hybrida (petals) | IC50 for ADT inhibition: 27.6 µM | [8] |
| p-Coumaric Acid | Soil (allelochemical) | 0.01 - 0.1 mM | [9] |
| p-Coumaric Acid | Arabidopsis thaliana (in vitro) | 10 - 500 µM (supplemented) | [10][11] |
| Malonyl-CoA | Escherichia coli (in vivo) | 32-fold increase in ΔfabH mutant | [12] |
Kinetic Properties of Key Biosynthetic Enzymes
Table 2.1: Phenylalanine Ammonia-Lyase (PAL) Kinetic Parameters
| Plant Species | Substrate | Km (mM) | Vmax (units) | Reference |
| Musa cavendishii | L-Phenylalanine | 1.45 | 0.15 | [13] |
| Anthoceros agrestis (AaPAL1) | L-Phenylalanine | 0.11 ± 0.01 | 1.13 ± 0.03 (pkat/µg) | [3] |
| Anthoceros agrestis (AaPAL2) | L-Phenylalanine | 0.15 ± 0.02 | 0.78 ± 0.03 (pkat/µg) | [3] |
| Various Plants | L-Phenylalanine | 0.011 - 1.7 | Not specified | [14] |
| Pyrus bretschneideri (PbPAL1) | L-Phenylalanine | 0.34 ± 0.03 | 1.12 ± 0.04 (µmol/min/mg) | [15] |
| Pyrus bretschneideri (PbPAL2) | L-Phenylalanine | 0.41 ± 0.02 | 0.98 ± 0.03 (µmol/min/mg) | [15] |
Table 2.2: 4-Coumarate-CoA Ligase (4CL) Kinetic Parameters
| Plant Species/Organism | Substrate | Km (µM) | Vmax (nkat/mg) | Reference |
| Populus trichocarpa x deltoides | 4-Coumaric Acid | ~80 | Not specified | [16] |
| Populus trichocarpa x deltoides | Ferulic Acid | ~100 | Not specified | [16] |
| Streptomyces coelicolor | 4-Coumaric Acid | 130 ± 10 | 1.1 ± 0.1 (kcat, s-1) | [17] |
| Morus alba (Ma4CL3) | 4-Coumaric Acid | 10.49 | 4.4 | [18] |
| Populus trichocarpa (Pt4CL-like) | Sodium Acetate | 1.91 ± 0.05 (mM) | 1.26 ± 0.075 | [19] |
Table 2.3: Chalcone Synthase (CHS) Substrate Specificity
| Starter Substrate | Plant Species | Relative Activity (%) | Reference |
| 4-Coumaroyl-CoA | Petroselinum hortense | 100 | [7] |
| Butyryl-CoA | Petroselinum hortense | High | [7] |
| Hexanoyl-CoA | Petroselinum hortense | High | [7] |
| Benzoyl-CoA | Petroselinum hortense | High | [7] |
| Acetyl-CoA | Petroselinum hortense | Low | [7] |
| Octanoyl-CoA | Petroselinum hortense | Low | [7] |
In Vitro and In Vivo Flavonoid Yields from Precursors
| Precursor(s) | System | Product | Yield | Reference |
| p-Coumaric Acid (2.5 g/L) | Saccharomyces cerevisiae | (2S)-Naringenin | 648.63 mg/L | [20][21] |
| L-Phenylalanine (3 mg/L) | Hydrocotyle bonariensis callus | Total Flavonoids | 11.43 mg/g DW (23% higher than control) | [1] |
| L-Phenylalanine (500-750 mg/L) | Maytenus emarginata callus | Total Flavonoids | 1.82-2.02 mg/100g DW | [1][22] |
| L-Phenylalanine (50 mg/100mL) | in vitro culture | Quercetin | 0.38 mg/g DW (1-2 fold increase) | [1] |
| L-Phenylalanine (200 mg/150mL) | Ginkgo biloba cell culture | Phenolic Acids | 73.76 mg/100 g DW | [23] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the context of flavonoid precursor research.
Phenylalanine Ammonia-Lyase (PAL) Activity Assay
This protocol is adapted from a spectrophotometric method to determine PAL activity by measuring the formation of trans-cinnamic acid.
Materials:
-
Plant tissue
-
Liquid nitrogen
-
Extraction Buffer: 0.1 M Sodium borate buffer (pH 8.8), 14 mM 2-mercaptoethanol, 3% (w/v) polyvinylpolypyrrolidone (PVPP)
-
Substrate Solution: 15 mM L-phenylalanine in 100 mM Tris-HCl buffer (pH 8.8)
-
Stop Solution: 6 M HCl
-
Spectrophotometer and UV-transparent cuvettes
Procedure:
-
Enzyme Extraction:
-
Freeze a known weight of plant tissue (e.g., 150 mg fresh weight) in liquid nitrogen and grind to a fine powder using a mortar and pestle.
-
Add 2 mL of ice-cold extraction buffer and homogenize thoroughly.
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant, which contains the crude enzyme extract.
-
-
Enzyme Assay:
-
Prepare a reaction mixture containing 1.9 mL of 100 mM Tris-HCl buffer (pH 8.8) and 1 mL of 15 mM L-phenylalanine solution.
-
Pre-incubate the reaction mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding 100 µL of the enzyme extract.
-
Incubate the reaction at 30°C for 15 minutes.
-
Stop the reaction by adding 200 µL of 6 M HCl.
-
-
Measurement and Calculation:
-
Measure the absorbance of the reaction mixture at 290 nm against a blank (a reaction mixture where the enzyme extract was added after the stop solution).
-
Calculate the amount of trans-cinnamic acid produced using its molar extinction coefficient (ε = 9630 M-1cm-1).
-
Express PAL activity as nmol of trans-cinnamic acid produced per minute per mg of protein. Protein concentration can be determined using a standard method like the Bradford assay.
-
Quantification of Flavonoids by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for the quantification of flavonoids in plant extracts using reverse-phase HPLC with a Diode Array Detector (DAD).
Materials:
-
Plant extract
-
HPLC-grade solvents (e.g., methanol, acetonitrile, water)
-
Acid (e.g., formic acid, acetic acid)
-
Flavonoid standards
-
HPLC system with a C18 column and DAD
Procedure:
-
Sample Preparation:
-
Extract flavonoids from the plant material using an appropriate solvent (e.g., methanol, ethanol, or a mixture with water).
-
Filter the extract through a 0.22 µm syringe filter to remove particulate matter.
-
-
HPLC Analysis:
-
Set up the HPLC system with a suitable mobile phase gradient. A common mobile phase consists of two solvents: Solvent A (e.g., water with 0.1% formic acid) and Solvent B (e.g., acetonitrile with 0.1% formic acid).
-
Equilibrate the C18 column with the initial mobile phase composition.
-
Inject a known volume of the filtered plant extract.
-
Run a gradient program to separate the different flavonoid compounds. For example, a linear gradient from 5% B to 95% B over 30-40 minutes.
-
The DAD will record the absorbance spectra of the eluting compounds, which can aid in their identification. Set the detection wavelength to the λmax of the target flavonoids (e.g., ~280 nm for flavanones, ~350 nm for flavonols).
-
-
Quantification:
-
Prepare a series of standard solutions of the target flavonoids at known concentrations.
-
Inject the standard solutions into the HPLC system under the same conditions as the samples.
-
Generate a calibration curve by plotting the peak area of each standard against its concentration.
-
Determine the concentration of the flavonoids in the plant extract by comparing their peak areas to the calibration curve.
-
Visualizations of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key biosynthetic pathways and a general experimental workflow.
Caption: Overview of the flavonoid biosynthesis pathway.
References
- 1. bio-conferences.org [bio-conferences.org]
- 2. Malonyl-CoA Synthetase, Encoded by ACYL ACTIVATING ENZYME13, Is Essential for Growth and Development of Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Phenylalanine ammonia-lyase - Wikipedia [en.wikipedia.org]
- 6. 4-Coumarate-CoA ligase - Wikipedia [en.wikipedia.org]
- 7. Substrate specificity of chalcone synthase from Petroselinum hortense. Formation of phloroglucinol derivatives from aliphatic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Exogenous p-Coumaric Acid Improves Salvia hispanica L. Seedling Shoot Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. edepot.wur.nl [edepot.wur.nl]
- 11. p-Coumaric acid increases lignin content and reduces hyperhydricity in in vitro-grown Arabidopsis seedlings | International Society for Horticultural Science [ishs.org]
- 12. Malonyl-acyl carrier protein decarboxylase activity promotes fatty acid and cell envelope biosynthesis in Proteobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. curresweb.com [curresweb.com]
- 14. Fungal and Plant Phenylalanine Ammonia-lyase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Functional and kinetics of two efficient phenylalanine ammonia lyase from Pyrus bretschneideri - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 4-Coumarate:Coenzyme A Ligase in Hybrid Poplar : Properties of Native Enzymes, cDNA Cloning, and Analysis of Recombinant Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Characterization and Functional Analysis of 4-Coumarate:CoA Ligase Genes in Mulberry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Efficient Biosynthesis of (2 S)-Naringenin from p-Coumaric Acid in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: Base-Catalyzed Condensation of 4-Methoxybenzaldehyde and Cyclohexanone
Introduction
The base-catalyzed condensation of an aldehyde and a ketone, known as the Claisen-Schmidt condensation, is a fundamental carbon-carbon bond-forming reaction in organic synthesis.[1][2] This reaction is a specific type of crossed aldol condensation that occurs between an enolizable ketone and an aromatic aldehyde that lacks α-hydrogens.[1] The resulting products, α,β-unsaturated ketones, are often referred to as chalcones. These compounds are of significant interest to researchers, particularly in drug development, due to their wide range of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[3][4][5][6]
This document provides detailed protocols for the synthesis of 2,6-bis(4-methoxybenzylidene)cyclohexanone, a symmetrical bis-chalcone, from 4-methoxybenzaldehyde and cyclohexanone.[7] It includes the reaction mechanism, experimental procedures for both solvent-free and solvent-based conditions, comprehensive characterization data, and a discussion of the applications of the resulting compound.
Reaction Mechanism
The reaction proceeds via a base-catalyzed aldol condensation mechanism. The base, typically sodium hydroxide (NaOH), deprotonates an α-carbon of the cyclohexanone to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of 4-methoxybenzaldehyde. The resulting aldol addition product readily undergoes dehydration (elimination of a water molecule) to yield the more stable, conjugated α,β-unsaturated ketone. Since cyclohexanone has two reactive α-positions, the process occurs sequentially on both sides of the carbonyl group to yield the final bis-chalcone product, 2,6-bis(4-methoxybenzylidene)cyclohexanone.
Caption: Base-catalyzed Claisen-Schmidt condensation mechanism.
Experimental Protocols & Data
The synthesis of 2,6-bis(4-methoxybenzylidene)cyclohexanone can be efficiently achieved through several methods. Below are two detailed protocols: a solvent-free approach and a traditional ethanol-reflux method.
Caption: General experimental workflow for synthesis and analysis.
Protocol 1: Solvent-Free Synthesis by Grinding
This environmentally friendly method produces high yields in a very short reaction time by grinding the reactants with a solid base.[8][9]
Materials:
-
Cyclohexanone
-
4-methoxybenzaldehyde
-
Sodium hydroxide (NaOH), solid pellets or powder
-
Mortar and pestle
-
Ethanol (for recrystallization)
-
Deionized water
Procedure:
-
In a mortar, combine cyclohexanone (5.0 mmol) and 4-methoxybenzaldehyde (10.0 mmol).
-
Add solid sodium hydroxide (20 mol%, 1.0 mmol).[9]
-
Grind the mixture vigorously with a pestle for approximately 5-15 minutes at room temperature.[8][9] The mixture will typically turn into a thick, colored paste.
-
After the reaction is complete, wash the resulting solid mixture with deionized water several times to remove the sodium hydroxide catalyst.[8]
-
Filter the crude product using vacuum filtration and wash the solid with additional water.
-
Purify the product by recrystallizing from hot ethanol to afford the title compound as a crystalline solid.[8][10]
Protocol 2: Synthesis in Ethanol
This is a conventional method using an alcohol as the solvent, which facilitates the reaction under reflux or at room temperature.[7][10]
Materials:
-
Cyclohexanone
-
4-methoxybenzaldehyde
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Deionized water
Procedure:
-
Dissolve 4-methoxybenzaldehyde (2 equivalents) and cyclohexanone (1 equivalent) in ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Prepare a solution of sodium hydroxide in water and add it dropwise to the stirred ethanolic solution of reactants.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by the formation of a precipitate. Reaction times can vary, but are often complete within a few hours.
-
Once the reaction is complete, pour the mixture into cold water to precipitate the product fully.
-
Collect the solid by vacuum filtration and wash thoroughly with water to remove any remaining base.
-
Dry the crude product and recrystallize from hot ethanol to obtain pure, yellow needles.[10]
Data Presentation
The synthesized compound, 2,6-bis(4-methoxybenzylidene)cyclohexanone, is a yellow crystalline solid.[10][11] Its physical, chemical, and spectroscopic data are summarized below.
Table 1: Physicochemical Properties of 2,6-bis(4-methoxybenzylidene)cyclohexanone
| Property | Value | Reference |
|---|---|---|
| CAS Number | 6275-32-7 | [11][12] |
| Molecular Formula | C₂₂H₂₂O₃ | [11][12] |
| Molecular Weight | 334.41 g/mol | [11][12] |
| Appearance | Yellow needles / crystalline solid | [10][11] |
| Melting Point | 160-162 °C | [10][11] |
| Boiling Point | 548.7 °C at 760 mmHg |[11] |
Table 2: Summary of Reaction Conditions and Yields
| Method | Catalyst | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| Solvent-Free Grinding | Solid NaOH (20 mol%) | ~5 min | 96-98% | [9] |
| Solvent-Free Stirring | NaOH (equimolar) | 15 min | High (not quantified) | [8] |
| Ethanol Solvent | NaOH | Not specified | 22.96% |[10] |
Table 3: Spectroscopic Characterization Data for 2,6-bis(4-methoxybenzylidene)cyclohexanone [10]
| Technique | Data |
|---|---|
| ¹H NMR | δ 7.76 (s, 2H), δ 7.45 (d, 4H, J=7.6Hz), δ 6.93 (d, 4H, J=7.6Hz), δ 3.84 (s, 6H, -OCH₃), δ 2.91 (t, 4H, J=6.0Hz), δ 1.81 (quintet, 2H, J=6.5Hz) |
| ¹³C NMR | δ 190.81 (C=O), δ 160.52, δ 137.1, δ 134.96, δ 132.82, δ 129.37, δ 114.50, δ 59.93 (–OCH₃), δ 29.12, δ 23.64 |
| IR (KBr, cm⁻¹) | 1658 (C=O stretch), 1593 (C=C stretch), 1556, 1508 (Ar C=C stretch), 1247 (Ar C-O stretch), 835 (p-disubstituted benzene) |
| MS (m/z) | 335 [M+H]⁺ |
| UV (MeOH, nm) | 240, 362 |
Applications and Significance
2,6-bis(4-methoxybenzylidene)cyclohexanone belongs to the bis-chalcone family, which is recognized as a "privileged structure" in medicinal chemistry due to its broad spectrum of biological activities.[4] The reactive α,β-unsaturated ketone moiety is a key feature responsible for many of these properties.[3][6]
-
Anticancer and Cytotoxic Activity: Chalcones are extensively studied for their potential as anticancer agents. They can induce apoptosis, inhibit cell proliferation, and interfere with various signaling pathways involved in cancer progression.[4][6]
-
Anti-inflammatory Properties: Many chalcone derivatives exhibit potent anti-inflammatory effects by inhibiting key enzymes and mediators in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[5][10]
-
Antimicrobial and Antifungal Activity: The chalcone scaffold has been shown to be effective against a range of bacteria and fungi, including drug-resistant strains.[5][13] They can disrupt microbial cell walls and inhibit biofilm formation.[13]
-
Antioxidant Activity: Chalcones can act as antioxidants, protecting cells from damage caused by reactive oxygen species (ROS).[6]
The synthesis of derivatives based on the 2,6-bis(benzylidene)cyclohexanone core allows for the fine-tuning of these biological activities, making it a valuable platform for the development of new therapeutic agents.[5]
References
- 1. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 2. magritek.com [magritek.com]
- 3. jchemrev.com [jchemrev.com]
- 4. Chalcone: A Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ajol.info [ajol.info]
- 7. 2,6-Bis(4-methoxybenzylidene)cyclohexanone | 6275-32-7 | Benchchem [benchchem.com]
- 8. 2,6-Bis(4-methoxybenzylidene)cyclohexanone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. guidechem.com [guidechem.com]
- 12. 2,6-Bis(4-methoxybenzylidene)cyclohexanone | C22H22O3 | CID 1550699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Antioxidant, Antimicrobial, Cytotoxicity, and Larvicidal Activities of Selected Synthetic Bis-Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis of Mono-substituted Benzylidene Cyclohexanones via Claisen-Schmidt Condensation
Introduction
Benzylidene cyclohexanone derivatives are a class of α,β-unsaturated ketones, also known as chalcones, which serve as crucial intermediates in the synthesis of various pharmaceuticals and natural products.[1] These compounds exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. The most common and effective method for their synthesis is the Claisen-Schmidt condensation, a base or acid-catalyzed reaction between an aldehyde (with no α-hydrogens) and a ketone.[2][3] This protocol details a standard laboratory procedure for the base-catalyzed synthesis of mono-substituted (E)-2-benzylidenecyclohexanones.
Reaction Mechanism: Base-Catalyzed Claisen-Schmidt Condensation
The reaction proceeds via a three-step mechanism under basic conditions:
-
Enolate Formation: A hydroxide ion abstracts an acidic α-hydrogen from cyclohexanone to form a nucleophilic enolate ion.[1][4]
-
Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the substituted benzaldehyde, forming an intermediate alkoxide.
-
Dehydration: The alkoxide is protonated by the solvent (ethanol) to form a β-hydroxy ketone (aldol addition product). This intermediate readily undergoes base-catalyzed dehydration to yield the stable, conjugated α,β-unsaturated ketone product, (E)-2-benzylidenecyclohexanone.[2]
Caption: Mechanism of the base-catalyzed Claisen-Schmidt condensation.
Experimental Protocol
3.1. Materials and Reagents
-
Cyclohexanone (99%)
-
Substituted Benzaldehyde (e.g., 4-methoxybenzaldehyde, 4-chlorobenzaldehyde)
-
Sodium Hydroxide (NaOH)
-
Ethanol (95%)
-
Deionized Water
-
Glacial Acetic Acid (for neutralization)
-
Magnetic stirrer and stir bar
-
Round-bottom flask or Erlenmeyer flask
-
Ice bath
-
Büchner funnel and filter paper
-
Standard laboratory glassware
3.2. Procedure
-
In a 100 mL Erlenmeyer flask, dissolve 10.0 mmol of the chosen substituted benzaldehyde and 10.0 mmol (0.98 g, 1.0 mL) of cyclohexanone in 20 mL of 95% ethanol. Stir the mixture at room temperature until all solids are dissolved.
-
Prepare a solution of sodium hydroxide by dissolving 20.0 mmol (0.80 g) of NaOH in 10 mL of deionized water. Cool this solution to room temperature.
-
Slowly add the NaOH solution dropwise to the stirred ethanolic solution of the carbonyl compounds over a period of 10-15 minutes. A color change and increase in temperature may be observed.
-
Continue stirring the reaction mixture vigorously at room temperature for 2-3 hours. The formation of a precipitate indicates product formation. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the flask in an ice bath for 30 minutes to maximize precipitation of the crude product.
-
Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with 20-30 mL of cold deionized water until the filtrate is neutral (pH ~7). A final wash with a small amount of cold ethanol can aid in removing colored impurities.
-
Air-dry the crude product on the filter paper.
3.3. Purification
-
Recrystallize the crude product from a minimal amount of hot 95% ethanol.
-
Dissolve the solid in the boiling ethanol and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small volume of ice-cold ethanol, and dry in a desiccator or a vacuum oven at low heat.
3.4. Characterization
-
Determine the melting point of the purified product.
-
Characterize the compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR to confirm the structure.
Data Presentation
The following table summarizes typical results for the synthesis of various mono-substituted benzylidene cyclohexanones using the described protocol. Yields and melting points are dependent on the specific substituent on the aromatic aldehyde.
| Substituent (Ar-) | Product Name | Typical Yield (%) | Melting Point (°C) |
| Phenyl | 2-Benzylidenecyclohexanone | 85-95% | 55-58 |
| 4-Chlorophenyl | 2-(4-Chlorobenzylidene)cyclohexanone | 80-90% | 105-107 |
| 4-Methoxyphenyl | 2-(4-Methoxybenzylidene)cyclohexanone | 88-96% | 109-111 |
| 4-Nitrophenyl | 2-(4-Nitrobenzylidene)cyclohexanone | 75-85% | 145-148 |
Note: Data is compiled from typical literature values and may vary based on specific reaction conditions and purity.
Experimental Workflow
Caption: General workflow for the synthesis of benzylidene cyclohexanone.
References
Application Notes and Protocols for 2-(4-Methoxybenzylidene)cyclohexanone as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(4-Methoxybenzylidene)cyclohexanone is a versatile α,β-unsaturated ketone, belonging to the chalcone family, that serves as a crucial chemical intermediate in the synthesis of a wide array of biologically active compounds. Its reactive enone moiety makes it a valuable precursor for the construction of various heterocyclic systems and a scaffold for the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the use of this compound in chemical synthesis and highlights the biological activities of its derivatives, including their potential in anticancer, antimicrobial, and anti-inflammatory applications.
Synthesis of this compound
This compound is typically synthesized via a Claisen-Schmidt condensation reaction between cyclohexanone and 4-methoxybenzaldehyde in the presence of a base catalyst. The reaction proceeds through an aldol addition followed by dehydration to yield the α,β-unsaturated ketone. While this compound is often an intermediate in the one-pot synthesis of 2,6-bis(4-methoxybenzylidene)cyclohexanone, it can be isolated by controlling the stoichiometry of the reactants.
Experimental Protocol: Synthesis of this compound
Materials:
-
Cyclohexanone
-
4-Methoxybenzaldehyde
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Distilled water
-
Glacial acetic acid
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve cyclohexanone (1.0 equivalent) and 4-methoxybenzaldehyde (1.0 equivalent) in ethanol.
-
Slowly add an aqueous solution of sodium hydroxide (1.1 equivalents) to the stirred mixture at room temperature.
-
Continue stirring the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and acidify with glacial acetic acid to a pH of 6-7.
-
The precipitated product, this compound, is collected by vacuum filtration.
-
Wash the solid with cold water until the washings are neutral.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified this compound.
Applications in Heterocyclic Synthesis
The α,β-unsaturated ketone functionality in this compound makes it an excellent Michael acceptor and a precursor for various cyclization reactions to form a diverse range of heterocyclic compounds with significant pharmacological interest.
Synthesis of Pyrazoline Derivatives
Pyrazolines are five-membered heterocyclic compounds known for their broad spectrum of biological activities. They can be synthesized from α,β-unsaturated ketones by reaction with hydrazine derivatives.
-
Dissolve this compound (1.0 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.
-
Add hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine) (1.1 equivalents) to the solution.
-
Reflux the reaction mixture for 4-8 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the pyrazoline derivative.
-
Collect the solid product by filtration, wash with water, and recrystallize from an appropriate solvent.
Synthesis of Pyrimidine Derivatives
Pyrimidine derivatives are another important class of heterocyclic compounds with wide-ranging biological activities. They can be synthesized from α,β-unsaturated ketones by reaction with amidine derivatives.
-
A mixture of this compound (1.0 equivalent) and a suitable amidine hydrochloride (e.g., guanidine hydrochloride) (1.1 equivalents) is prepared in a solvent like ethanol.
-
A base, such as sodium ethoxide or sodium hydroxide, is added to the mixture.
-
The reaction mixture is refluxed for 6-12 hours.
-
After cooling, the mixture is poured into water, and the precipitated product is collected by filtration.
-
The crude product is washed with water and purified by recrystallization.
Synthesis of Thiazine Derivatives
Thiazine derivatives can be synthesized from α,β-unsaturated ketones through their reaction with thiourea.
-
To a solution of this compound (1.0 equivalent) in ethanol, add thiourea (1.1 equivalents).
-
Add a catalytic amount of a base, such as potassium hydroxide.
-
Reflux the mixture for 8-16 hours.
-
Cool the reaction mixture and pour it into acidified ice water.
-
The resulting precipitate is filtered, washed, and recrystallized to yield the pure thiazine derivative.
Biological Activities of this compound Derivatives
Derivatives of this compound have been investigated for a range of biological activities, demonstrating their potential as scaffolds for drug discovery.
Anticancer Activity
Several benzylidene cyclohexanone derivatives have shown significant cytotoxic activity against various cancer cell lines. The mechanism of action for some of these compounds is believed to involve the inhibition of key signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway, which is often dysregulated in cancer.
The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation.[1][2] Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways, which promote cell growth and survival.[3][4][5] Overactivation of this pathway is a hallmark of many cancers. Derivatives of this compound have been investigated as potential EGFR inhibitors, blocking the downstream signaling and leading to apoptosis of cancer cells.
Caption: EGFR Signaling Pathway Inhibition.
Antimicrobial Activity
Derivatives of this compound have also been shown to possess antibacterial and antifungal properties. The presence of the α,β-unsaturated ketone moiety is often crucial for this activity, as it can react with nucleophilic groups in microbial enzymes and proteins, leading to cell death.
Quantitative Biological Data
The following tables summarize the reported biological activities of various derivatives of benzylidene cyclohexanone.
Table 1: Anticancer Activity of Benzylidene Cyclohexanone Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 2,6-Bis-(4-nitrobenzylidene) cyclohexanone | A549 (Lung) | 480 | [6] |
| 2,6-Bis-(3-methoxy-4-propoxy-benzylidene)-cyclohexanone | Gastric & Esophageal | More potent than curcumin | [6] |
| Substituted 1,4-Naphthoquinones (PD9, PD10, PD11, PD13, PD14, PD15) | DU-145 (Prostate), MDA-MB-231 (Breast), HT-29 (Colon) | 1-3 | [7] |
| Chalcone Derivatives (2, 3, 4) | T47D (Breast), WiDr (Colon) | Moderate activity (IC50: 22.41-422.22 µg/mL) | [8] |
Table 2: Antimicrobial Activity of Benzylidene Cyclohexanone and Related Derivatives
| Compound | Microorganism | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |
| (2E,6E)-2,6-bis(4-chlorobenzylidene) cyclohexanone | Escherichia coli | - | 22.5 ± 0.2 | [2] |
| 2-pyrazoline and hydrazone derivatives | E. faecalis | 32-512 | - | [9] |
| 3-Alkylidene-2-indolone derivative | Staphylococcus aureus | 6.25 µM | - | [10] |
| (Z)-2-(4-nitrobenzylidene)-3-oxobutanamide | S. aureus (MRSA) | 2 | - | [11] |
Experimental Workflow for Synthesis and Application
The following diagram illustrates a typical workflow from the synthesis of this compound to its application in the generation of biologically active heterocyclic compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Antioxidant, Antimicrobial, Cytotoxicity, and Larvicidal Activities of Selected Synthetic Bis-Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-pyrazoline derivatives in neuropharmacology: Synthesis, ADME prediction, molecular docking and in vivo biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anticancer activity and SAR studies of substituted 1,4-naphthoquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. turkjps.org [turkjps.org]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives against resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
FT-IR Analysis of Carbonyl and C=C Stretching in Chalcones: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the analysis of carbonyl (C=O) and carbon-carbon double bond (C=C) stretching vibrations in chalcones using Fourier-Transform Infrared (FT-IR) spectroscopy. Chalcones, a class of organic compounds belonging to the flavonoid family, are of significant interest in drug discovery due to their diverse biological activities. FT-IR spectroscopy is a powerful and accessible analytical technique for the structural characterization of these molecules, particularly for confirming the presence of the key α,β-unsaturated ketone moiety.
Introduction to FT-IR Spectroscopy of Chalcones
The infrared spectrum of a molecule provides a unique fingerprint based on the vibrational frequencies of its chemical bonds. In chalcones, the most characteristic vibrations are those of the carbonyl group and the carbon-carbon double bonds within the enone system and the aromatic rings. The positions of these absorption bands are sensitive to the electronic environment, making FT-IR an invaluable tool for studying substituent effects on the molecular structure.
The C=O stretching vibration in α,β-unsaturated ketones like chalcones typically appears in the range of 1650-1685 cm⁻¹. This is at a lower frequency compared to saturated ketones due to the conjugation with the C=C double bond, which delocalizes the pi-electrons and weakens the C=O bond. The stretching of the alkenyl C=C bond is often observed near 1600 cm⁻¹, while the aromatic C=C stretching vibrations usually appear in the 1610-1570 cm⁻¹ region.[1][2]
Quantitative FT-IR Data of Chalcone Derivatives
The following table summarizes the experimentally observed C=O and C=C stretching frequencies for a variety of chalcone derivatives, illustrating the impact of different substituents on these vibrational modes.
| Chalcone Derivative Name | Substituents | ν(C=O) (cm⁻¹) | ν(C=C) (alkenyl/aromatic) (cm⁻¹) | Reference |
| Chalcone | Unsubstituted | 1690 | 1600 (aromatic), 1500 (alkenyl) | [1] |
| (E)-(1-(5-(4-(3-(4-methylphenyl)-3-oxoprop-1-enyl)phenoxy)pentyl)-1H-1,2,3-triazol-4-yl)methyl acrylate (CH-5) | 4-methyl on Ring B, complex substituent on Ring A | 1606 (α,β-unsaturated C=O) | 1508 (aromatic) | [3] |
| (E)-(1-(5-(4-(3-(4-methylphenyl)-3-oxoprop-1-enyl)phenoxy)hexyl)-1H-1,2,3-triazol-4-yl)methyl acrylate (CH-6) | 4-methyl on Ring B, complex substituent on Ring A | 1606 (α,β-unsaturated C=O) | 1508 (aromatic) | [3] |
| (E)-(1-(5-(4-(3-(4-methylphenyl)-3-oxoprop-1-enyl)phenoxy)decyl)-1H-1,2,3-triazol-4-yl)methyl acrylate (CH-10) | 4-methyl on Ring B, complex substituent on Ring A | 1606 (α,β-unsaturated C=O) | 1508 (aromatic) | [3] |
| 2-methoxy-2'-hydroxychalcone | 2-methoxy on Ring B, 2'-hydroxy on Ring A | 1638 | 1527-1605 | [4] |
| Chalcone Diol (DBHB) | Di-hydroxy and other substituents | 1670 | 1606 | [5] |
| Chalcone Diol (DBHE) | Di-hydroxy, ethoxy and other substituents | 1627 | Not specified | [5] |
| 4-fluoro-3-methyl substituted chalcones (2a-c) | Fluoro and methyl on Ring A, various on Ring B | 1590-1659 | 1419-1591 (aromatic) | [6] |
| Pyrazoline-bearing chalcones (4a-c) | Complex heterocyclic substituents | 1696-1690 (keto C=O), 1710-1705 (pyrazolone C=O) | Not specified | [7] |
Experimental Protocol: FT-IR Analysis of Chalcones using the KBr Pellet Method
This protocol details the steps for preparing a solid chalcone sample for FT-IR analysis using the potassium bromide (KBr) pellet technique. KBr is transparent in the mid-IR region and provides a suitable matrix for dispersing the sample.[8]
Materials and Equipment:
-
Fourier-Transform Infrared (FT-IR) Spectrometer
-
Agate mortar and pestle
-
Hydraulic press with pellet die (e.g., 13 mm)
-
Analytical balance (4-place)
-
Oven or heating lamp
-
Spectroscopic grade Potassium Bromide (KBr), dried
-
Spatula
-
Sample holder for the spectrometer
-
Desiccator for storing KBr and pellets
Protocol:
-
Drying of KBr: Dry the spectroscopic grade KBr powder in an oven at ~110°C for at least 2-4 hours to remove any adsorbed water, which has strong IR absorption bands.[9] Cool and store the dried KBr in a desiccator.
-
Sample Preparation:
-
Grinding and Mixing:
-
Place the weighed KBr in a clean, dry agate mortar and grind it to a fine powder.
-
Add the chalcone sample to the mortar.
-
Grind the mixture thoroughly for several minutes to ensure a homogenous dispersion of the sample within the KBr matrix. The mixture should have a fine, consistent appearance.
-
-
Pellet Formation:
-
Assemble the clean and dry pellet die.
-
Transfer a small amount of the KBr/sample mixture into the die, ensuring an even distribution.
-
Place the die into the hydraulic press.
-
If using a vacuum die, apply a vacuum for a few minutes to remove trapped air and moisture.
-
Gradually apply pressure (typically 8-10 tons for a 13 mm die) and hold for 1-2 minutes.[8][9]
-
Slowly release the pressure and carefully disassemble the die.
-
-
Pellet Inspection:
-
The resulting pellet should be thin and transparent or translucent. A cloudy or opaque pellet indicates poor mixing, insufficient pressure, or moisture contamination, which will lead to a poor-quality spectrum due to light scattering.
-
-
FT-IR Spectrum Acquisition:
-
Place the KBr pellet into the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Process the acquired spectrum (e.g., baseline correction, smoothing).
-
Identify and label the characteristic absorption bands for the C=O and C=C stretching vibrations.
-
Compare the obtained peak positions with literature values for chalcones and consider the effects of the specific substituents on the vibrational frequencies.
-
Visualizations
Caption: Workflow for FT-IR Analysis of Chalcones.
Caption: Substituent Effects on Carbonyl Stretching Frequency.
References
- 1. researchgate.net [researchgate.net]
- 2. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 3. researchgate.net [researchgate.net]
- 4. ijrpas.com [ijrpas.com]
- 5. jetir.org [jetir.org]
- 6. Synthesis and Spectral Analysis of Heterocyclic Compounds Derived from Chalcone Derivatives : Oriental Journal of Chemistry [orientjchem.org]
- 7. Synthesis, DFT, and in silico biological evaluation of chalcone bearing pyrazoline ring against Helicobacter pylori receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation of Samples for IR Spectroscopy as KBr Disks | The Infrared and Raman Discussion Group [irdg.org]
- 9. How Do You Prepare Kbr Pellets For Observation? Master The Definitive Method For Clear Ftir Spectra - Kintek Solution [kindle-tech.com]
- 10. shimadzu.com [shimadzu.com]
Application of 2-(4-Methoxybenzylidene)cyclohexanone in Anticancer Research
Application Notes
2-(4-Methoxybenzylidene)cyclohexanone is a derivative of chalcone, a class of compounds that are precursors to flavonoids and have garnered significant interest in anticancer research.[1] Chalcones, chemically known as 1,3-diaryl-2-propen-1-ones, feature two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system.[2] This structural motif allows for a wide range of biological activities, including anti-inflammatory, antioxidant, and notably, anticancer properties.[2]
The anticancer potential of chalcone derivatives stems from their ability to interact with multiple cellular targets and pathways involved in cancer progression.[2][3] These compounds have been shown to induce apoptosis (programmed cell death), disrupt the cell cycle, and inhibit angiogenesis (the formation of new blood vessels that supply tumors).[4][5] While specific research on this compound is limited, the broader family of chalcone and cyclohexanone derivatives has demonstrated efficacy against various cancer cell lines.
A closely related compound, 2,6-bis-(4-hydroxy-3-methoxybenzylidine) cyclohexanone (BHMC), has shown potential in inhibiting the invasion of human breast cancer cells.[6] BHMC was found to reduce the migration and invasion of MDA-MB-231 breast cancer cells by downregulating the expression of proteins crucial for metastasis, such as matrix metalloproteinase-9 (MMP-9).[7] Another study on asymmetrical 2,6-bis(benzylidene)cyclohexanone derivatives reported cytotoxic activity against breast cancer (MDA-MB 231, MCF-7) and neuroblastoma (SK-N-MC) cell lines.[8]
The mechanism of action for many chalcone derivatives involves the inhibition of key signaling pathways. For instance, some derivatives have been found to inhibit tubulin polymerization, a critical process for cell division, leading to cell cycle arrest and apoptosis.[4][9] Others have been shown to inhibit topoisomerase I, an enzyme essential for DNA replication in cancer cells.[10] Given its structural similarity, it is plausible that this compound may exert its anticancer effects through similar mechanisms.
Quantitative Data
The following table summarizes the cytotoxic activity of various chalcone and cyclohexanone derivatives against different human cancer cell lines, presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).
| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |
| Panduretin A (a natural chalcone) | MCF-7 (Breast Cancer) | 15 µM (24h), 11.5 µM (48h) | [3] |
| Panduretin A (a natural chalcone) | T47D (Breast Cancer) | 17.5 µM (24h), 14.5 µM (48h) | [3] |
| Chalcone-1,2,3-triazole derivative (54) | HepG2 (Liver Cancer) | 0.9 µM | [4] |
| Thiazole-based chalcone hybrids | HepG-2, A549, MCF-7 | 1.39 to 4.11 µM | [2] |
| 2,6-bis-(4-nitrobenzylidene) cyclohexanone | A549 (Pulmonary Cancer) | 0.48 ± 0.05 mM | [11] |
| 2-benzylidene indanone derivatives | Various Human Cancer Cell Lines | 10-880 nM | [9] |
Experimental Protocols
Here are detailed methodologies for key experiments used to evaluate the anticancer properties of compounds like this compound.
1. Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the compound on cancer cells.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound (typically ranging from 0.1 to 100 µM) for 24, 48, or 72 hours.
-
MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay quantifies the number of apoptotic and necrotic cells after treatment.
-
Cell Treatment: Cells are treated with the desired concentrations of the compound for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
3. Western Blot Analysis
This technique is used to detect changes in the expression levels of specific proteins involved in cancer-related signaling pathways.
-
Protein Extraction: After treatment with the compound, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA and then incubated with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, MMP-9) overnight at 4°C.
-
Secondary Antibody and Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: A typical experimental workflow for evaluating the anticancer potential of a novel compound.
Caption: A plausible signaling pathway for the induction of apoptosis by chalcone derivatives.
References
- 1. Chalcone Derivatives: Role in Anticancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chalcone Derivatives: Role in Anticancer Therapy - ProQuest [proquest.com]
- 6. mdpi.com [mdpi.com]
- 7. The Molecular Targets and Anti-Invasive Effects of 2,6-bis-(4-hydroxyl-3methoxybenzylidine) cyclohexanone or BHMC in MDA-MB-231 Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Asymmetrical 2,6-bis(benzylidene)cyclohexanones: Synthesis, cytotoxic activity and QSAR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and anticancer activity of 2-benzylidene indanones through inhibiting tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Antimicrobial Assays of Chalcone Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1][2] This structural motif has garnered significant interest in medicinal chemistry due to the broad spectrum of biological activities exhibited by its derivatives, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The rise of multidrug-resistant pathogens necessitates the exploration of novel antimicrobial agents, and chalcone derivatives represent a promising class of compounds.[2][3][4]
These application notes provide detailed protocols for essential in vitro assays to evaluate the antimicrobial efficacy of chalcone derivatives. The included methodologies for determining the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), time-kill kinetics, and anti-biofilm activity are fundamental for the preliminary screening and characterization of new antimicrobial candidates.
Key Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely used and standardized technique for determining the MIC of chalcone derivatives.[5][6]
Protocol: Broth Microdilution Assay
-
Preparation of Bacterial Inoculum:
-
From a fresh overnight culture of the test bacterium on an appropriate agar plate, select a single colony.
-
Inoculate the colony into a tube containing sterile saline or broth (e.g., Mueller-Hinton Broth - MHB).
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1 x 10⁸ CFU/mL.[5]
-
Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.[5]
-
-
Preparation of Chalcone Derivative Solutions:
-
Prepare a stock solution of the chalcone derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the chalcone derivative in the appropriate broth (e.g., MHB) in a 96-well microtiter plate to achieve a range of desired concentrations.[5]
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the diluted chalcone derivatives.
-
Include a positive control (bacteria in broth without any chalcone) and a negative control (broth only) for each plate.[5]
-
Incubate the plates at 35-37°C for 18-24 hours under aerobic conditions.[5][6]
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the chalcone derivative that shows no visible growth.[5]
-
Optionally, a growth indicator like triphenyl tetrazolium chloride (TTC) can be added. Metabolically active cells will reduce TTC to a red formazan product, aiding in the visualization of growth.[5] Alternatively, the optical density (OD) at a specific wavelength (e.g., 550 nm or 600 nm) can be measured using a microplate reader.[7]
-
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay is a logical extension of the MIC assay.
Protocol: MBC Assay
-
Following MIC Determination:
-
From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10 µL).[5]
-
-
Plating and Incubation:
-
Determination of MBC:
-
After incubation, observe the plates for bacterial colony formation.
-
The MBC is the lowest concentration of the chalcone derivative that results in no bacterial growth on the agar plate.[5]
-
Time-Kill Kinetics Assay
This assay provides information on the rate at which an antimicrobial agent kills a bacterium over time.
Protocol: Time-Kill Assay
-
Preparation:
-
Prepare a bacterial suspension adjusted to a 0.5 McFarland standard and then dilute it to a starting concentration of approximately 5 x 10⁵ CFU/mL in a larger volume of broth.
-
Prepare flasks of broth containing the chalcone derivative at various concentrations (e.g., 1x MIC, 2x MIC, 4x MIC). Include a growth control flask without any chalcone.
-
-
Inoculation and Sampling:
-
Inoculate the prepared flasks with the bacterial suspension.
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.
-
-
Viable Cell Count:
-
Perform serial dilutions of the collected aliquots in sterile saline.
-
Plate the dilutions onto appropriate agar plates.
-
Incubate the plates at 37°C for 24 hours.
-
-
Data Analysis:
-
Count the number of colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point.
-
Plot the log₁₀ CFU/mL against time for each chalcone concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.
-
Anti-Biofilm Assay
This assay assesses the ability of chalcone derivatives to inhibit the formation of biofilms, which are structured communities of bacteria that are often more resistant to antimicrobial agents.
Protocol: Crystal Violet Anti-Biofilm Assay
-
Biofilm Formation:
-
Grow bacteria in a suitable medium (e.g., Tryptic Soy Broth - TSB) in a 96-well flat-bottomed microtiter plate.
-
Add the chalcone derivatives at various sub-MIC concentrations to the wells. Include a positive control (bacteria and media) and a negative control (media only).
-
Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.[8]
-
-
Washing:
-
Carefully remove the planktonic (free-floating) bacteria by gently washing the wells with phosphate-buffered saline (PBS).
-
-
Staining:
-
Add a solution of 0.1% (w/v) crystal violet to each well and incubate for 15-20 minutes at room temperature.
-
Wash the wells again with PBS to remove excess stain.
-
-
Quantification:
-
Solubilize the crystal violet that has stained the biofilm by adding a suitable solvent (e.g., 30% acetic acid or ethanol).
-
Measure the absorbance of the solubilized stain at a specific wavelength (e.g., 570-595 nm) using a microplate reader.
-
The percentage of biofilm inhibition can be calculated relative to the control wells without the chalcone derivative.[9]
-
Data Presentation
The following tables summarize representative quantitative data for the antimicrobial activity of various chalcone derivatives against different bacterial strains.
Table 1: Minimum Inhibitory Concentration (MIC) of Chalcone Derivatives
| Chalcone Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| O-OH Chalcone | Methicillin-resistant Staphylococcus aureus (MRSA) | 25-50 | [5] |
| M-OH Chalcone | Methicillin-resistant Staphylococcus aureus (MRSA) | 98.7 ± 43.3 | [5] |
| P-OH Chalcone | Methicillin-resistant Staphylococcus aureus (MRSA) | 108.7 ± 29.6 | [5] |
| Chalcone 9 | Helicobacter pylori | 1 | [10] |
| Chalcone 14 | Helicobacter pylori | 2 | [10] |
| Chalcone 15 | Helicobacter pylori | 2 | [10] |
| (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | Bacillus subtilis | 62.5 | [11] |
| Licochalcone C | Gram-positive bacteria | 6.2-50.0 | [12] |
| Licochalcone C | Mycobacterium species | 36.2-125 | [12] |
| Licochalcone C | Helicobacter pylori | 25 | [12] |
| Chalcone Derivative 1 | Acinetobacter baumannii | 0.002 | [9] |
| Chalcone Derivative 1 | Staphylococcus aureus | 0.002 | [9] |
| Chalcone Derivative 6 | Acinetobacter baumannii | 0.008 | [9] |
| Chalcone Derivative 6 | Staphylococcus aureus | 0.008 | [9] |
| Chalcone Derivative 13 | Staphylococcus aureus | 15.6 | [4] |
| Chalcone Derivative 14 | Staphylococcus aureus | 7.81 | [4] |
| Amide Chalcone 36 | Staphylococcus aureus | 2.0-10.0 | [8][13] |
| Amide Chalcone 37 | Various bacterial strains | 2.0-10.0 | [8][13] |
| Amide Chalcone 38 | Various bacterial strains | 2.0-10.0 | [8][13] |
Table 2: Minimum Bactericidal Concentration (MBC) of Chalcone Derivatives
| Chalcone Derivative | Bacterial Strain | MBC (µg/mL) | Reference |
| O-OH Chalcone | Methicillin-resistant Staphylococcus aureus (MRSA) | 50-100 | [5] |
| Chalcone 9 | Helicobacter pylori | 2 | [10] |
| Chalcone 14 | Helicobacter pylori | 2 | [10] |
| Chalcone 15 | Helicobacter pylori | 2 | [10] |
| Amide Chalcone 36 | Staphylococcus aureus | 2.0 | [8][13] |
Table 3: Anti-Biofilm Activity of Chalcone Derivatives
| Chalcone Derivative | Bacterial Strain | Biofilm Inhibition (%) | Concentration | Reference |
| Chalcone Derivative 4 | Staphylococcus aureus | 66% | Not Specified | [9] |
| Chalcone Derivative 14 | S. aureus 272123 | 87% | Not Specified | [14] |
| Amide Chalcone 36 | Not Specified | IC₅₀: 2.4-8.6 µg/mL | Not Applicable | [8][13] |
| Amide Chalcone 37 | Not Specified | IC₅₀: 2.4-8.6 µg/mL | Not Applicable | [8][13] |
| Amide Chalcone 38 | Not Specified | IC₅₀: 2.4-8.6 µg/mL | Not Applicable | [8][13] |
Visualizations
Caption: Workflow for MIC and MBC determination.
Caption: Experimental workflow for the time-kill kinetics assay.
Caption: Workflow for the crystal violet anti-biofilm assay.
References
- 1. Synthesis and antimicrobial activity of novel chalcone derivative [wisdomlib.org]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acgpubs.org [acgpubs.org]
- 5. Antibacterial activity of three newly-synthesized chalcones & synergism with antibiotics against clinical isolates of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Measurement of minimum inhibitory concentration (MIC) of chalcone derivatives [bio-protocol.org]
- 8. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 9. pcbiochemres.com [pcbiochemres.com]
- 10. Synthesis of Chalcones, Screening In silico and In vitro and Evaluation of Helicobacter pylori Adhesion by Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, In-vitro antibacterial and antioxidant activity of chalcone derivatives | GSC Biological and Pharmaceutical Sciences [gsconlinepress.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, antimicrobial, anti-biofilm evaluation, and molecular modelling study of new chalcone linked amines derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BDDE-Inspired Chalcone Derivatives to Fight Bacterial and Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of 2-(4-Methoxybenzylidene)cyclohexanone Derivatives for Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and structure-activity relationship (SAR) studies of 2-(4-methoxybenzylidene)cyclohexanone derivatives. This class of compounds, belonging to the broader family of chalcones, has garnered significant interest in medicinal chemistry due to their potential as therapeutic agents, particularly in oncology.
Introduction
Chalcones are α,β-unsaturated ketones that serve as precursors for flavonoids and isoflavonoids in plants.[1] Their basic structure consists of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system.[2] The synthetic accessibility and the possibility of diverse substitutions on both aromatic rings make them an attractive scaffold for developing new drugs.[3] Numerous studies have demonstrated the broad spectrum of biological activities exhibited by chalcone derivatives, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[1][2]
The anticancer activity of chalcones is often attributed to their ability to interact with various cellular targets. One of the key mechanisms is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4] Additionally, certain chalcone derivatives have been shown to inhibit the activity of protein kinases, such as Aurora kinases, which are crucial regulators of cell division.[1]
This document outlines the synthesis of a series of this compound derivatives, provides a summary of their cytotoxic activities to establish a structure-activity relationship, and details the experimental protocols for their synthesis and biological evaluation.
Data Presentation: Structure-Activity Relationship (SAR) of 2-Benzylidenecyclohexanone Derivatives
The following table summarizes the in vitro cytotoxic activity (IC50) of various 2-benzylidenecyclohexanone derivatives against different human cancer cell lines. The data has been compiled from multiple sources to illustrate the impact of different substituents on the anticancer potency.
| Compound ID | R1 | R2 | R3 | R4 | R5 | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | H | H | OCH3 | H | H | MCF-7 | 11.48 | [5] |
| 2 | H | H | H | H | H | MCF-7 | 9.49 | [5] |
| 3 | H | CH3 | H | H | H | MCF-7 | 14.79 | [5] |
| 4 | H | Cl | Cl | H | H | MCF-7 | 24.26 | [5] |
| 5 | H | H | OH | H | H | MCF-7 | 4.19 | [6] |
| 6 | H | H | OCH3 | H | Prenyl | MCF-7 | 3.30 | [6] |
| 7 | H | H | NO2 | H | H | A549 | 0.48 (mM) | [7] |
| 8 | Br | OCH3 | O-propyl | H | H | MDA-MB-231 | 5d: Not specified | [8] |
| 9 | H | H | H | H | H | A-375 | 121.6 (µg/mL) | [2] |
| 10 | H | H | H | Cinnamyl | H | A-375 | 64.05 (µg/mL) | [2] |
SAR Observations:
-
Substitution on the Benzylidene Ring (Ring B): The nature and position of substituents on the benzylidene ring significantly influence cytotoxic activity.
-
Electron-donating groups like methoxy (-OCH3) and hydroxyl (-OH) at the para position generally enhance activity.[5][6]
-
Electron-withdrawing groups, such as a nitro group (-NO2), can also lead to potent anticancer activity.[7]
-
The presence of bulky groups or multiple substitutions can have varied effects, sometimes decreasing activity as seen with the dichloro-substituted derivative.[5]
-
-
Substitution on the Cyclohexanone Ring (Ring A): Modifications on the cyclohexanone ring also play a role in the biological activity.
-
The introduction of a prenyl group on the cyclohexanone moiety in conjunction with a methoxy group on the benzylidene ring resulted in a compound with high potency.[6]
-
-
The α,β-Unsaturated Carbonyl System: This Michael acceptor system is crucial for the biological activity of chalcones, as it can react with nucleophilic groups in biological macromolecules.
Experimental Protocols
Synthesis of this compound (General Procedure)
The synthesis of this compound derivatives is typically achieved through a Claisen-Schmidt condensation reaction.[2] This reaction involves the base-catalyzed condensation of a substituted benzaldehyde with a cyclohexanone.
Materials:
-
Cyclohexanone
-
4-Methoxybenzaldehyde
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol
-
Distilled water
-
Ice
-
Dilute Hydrochloric Acid (HCl)
Procedure:
-
Dissolve 10 mmol of cyclohexanone and 10 mmol of 4-methoxybenzaldehyde in 20-30 mL of ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
In a separate beaker, prepare a solution of 20 mmol of NaOH or KOH in a small amount of water and add it dropwise to the ethanolic solution of the reactants while stirring.
-
Continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, pour the reaction mixture into a beaker containing crushed ice.
-
Acidify the mixture with dilute HCl to neutralize the excess base, which will cause the product to precipitate.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.
-
Dry the crude product in air.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure this compound.
Characterization:
The structure of the synthesized compounds should be confirmed using spectroscopic techniques such as:
-
FT-IR: To identify the presence of the α,β-unsaturated carbonyl group (C=O stretch typically around 1650-1680 cm⁻¹) and other functional groups.
-
¹H-NMR and ¹³C-NMR: To confirm the chemical structure and the stereochemistry of the double bond.
-
Mass Spectrometry: To determine the molecular weight of the compound.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.[2][9]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[2]
-
Prepare serial dilutions of the synthesized chalcone derivatives in the cell culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity.
-
After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for another 24-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[2]
-
After the incubation with MTT, carefully remove the medium and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Visualizations
Experimental Workflow for Synthesis and Cytotoxicity Testing
Caption: Workflow for the synthesis and cytotoxic evaluation of 2-benzylidenecyclohexanone derivatives.
Signaling Pathway: Inhibition of Tubulin Polymerization
Caption: Mechanism of action: Inhibition of tubulin polymerization by 2-benzylidenecyclohexanone derivatives.
Signaling Pathway: Inhibition of Aurora Kinase
Caption: Mechanism of action: Inhibition of Aurora Kinase signaling by 2-benzylidenecyclohexanone derivatives.
References
- 1. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. anjs.edu.iq [anjs.edu.iq]
- 3. mdpi.com [mdpi.com]
- 4. A review on synthetic chalcone derivatives as tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Asymmetrical 2,6-bis(benzylidene)cyclohexanones: Synthesis, cytotoxic activity and QSAR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]
Microwave-Assisted Organic Synthesis (MAOS) of Chalcones: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. These compounds are of significant interest in medicinal chemistry and drug development due to their wide range of pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[1] The synthesis of chalcones is predominantly achieved through the Claisen-Schmidt condensation reaction.
Traditionally, this synthesis involves conventional heating methods that often require long reaction times, high temperatures, and the use of volatile organic solvents, leading to lower yields and the formation of byproducts.[1] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful and efficient alternative, offering significant advantages over conventional techniques.[2][3] This document provides detailed application notes and protocols for the microwave-assisted synthesis of chalcones.
Advantages of Microwave-Assisted Chalcone Synthesis
Microwave irradiation offers a more uniform and selective heating mechanism compared to conventional methods, leading to better reaction control and minimizing unwanted side reactions.[1] Key advantages include:
-
Accelerated Reaction Rates: MAOS dramatically reduces reaction times from hours to mere minutes.[1][4][5]
-
Higher Yields: Faster reaction rates and reduced side product formation generally lead to higher product yields.[1][4][6]
-
Enhanced Purity: Better control over reaction conditions often results in a higher purity of the final product.[1]
-
Energy Efficiency: Microwave synthesis is more energy-efficient compared to conventional heating.
-
Greener Chemistry: The use of smaller amounts of solvents, or even solvent-free conditions, aligns with the principles of green chemistry.[1][7]
Comparative Data: MAOS vs. Conventional Methods
The following tables summarize the quantitative data from various studies, highlighting the significant improvements offered by MAOS for chalcone synthesis.
Table 1: Comparison of Reaction Time and Yield for Ferrocenyl Chalcones [4]
| Compound | Method | Reaction Time | Yield (%) |
| (2E)-1-ferrocenyl-3-(4-chlorophenyl)-prop-2-en-1-one | Conventional | 20 h | 82 |
| Microwave | 2 min | 90 | |
| (2E)-1-ferrocenyl-3-(4-fluorophenyl)-prop-2-en-1-one | Conventional | 15 h | 85 |
| Microwave | 1 min | 92 | |
| (2E)-1-ferrocenyl-3-(4-methoxyphenyl)-prop-2-en-1-one | Conventional | 10 h | 87 |
| Microwave | 1.5 min | 91 |
Table 2: Comparison of Reaction Time and Yield for Morpholine-Based Chalcones [8]
| Compound | Method | Reaction Time | Yield (%) |
| (E)-1-(4-morpholinophenyl)-3-(4-(trifluoromethyl)phenyl)prop-2-en-1-one | Conventional | 12 h | 75 |
| Microwave | 1-2 min | 92 | |
| (E)-3-(4-chlorophenyl)-1-(4-morpholinophenyl)prop-2-en-1-one | Conventional | 12 h | 78 |
| Microwave | 1-2 min | 94 | |
| (E)-3-(4-fluorophenyl)-1-(4-morpholinophenyl)prop-2-en-1-one | Conventional | 12 h | 80 |
| Microwave | 1-2 min | 95 |
Table 3: Comparison of Reaction Time and Yield for Halosubstituted Chalcones [9]
| Compound | Method | Reaction Time | Yield (%) |
| 1-(5-methylfuran-2-yl)-3-phenylprop-2-en-1-one | Conventional | Not Specified | 61 |
| Microwave | Not Specified | 74 | |
| 1-(5-methylfuran-2-yl)-3-(4-fluorophenyl)prop-2-en-1-one | Conventional | Not Specified | 65 |
| Microwave | Not Specified | 74 | |
| 1-(5-methylfuran-2-yl)-3-(2,4-dichlorophenyl)prop-2-en-1-one | Conventional | Not Specified | 64 |
| Microwave | Not Specified | 73 |
Experimental Protocols
The following are detailed protocols for the microwave-assisted synthesis of chalcones based on the Claisen-Schmidt condensation.
Protocol 1: Synthesis of Ferrocenyl Chalcones[4]
Materials:
-
Acetylferrocene
-
Substituted benzaldehydes
-
Ethanolic KOH (5%)
-
Ethanol
-
Ethyl acetate
-
Hexane
-
Hydrochloric acid (2 M)
Equipment:
-
Microwave synthesis reactor (e.g., Anton Paar, Monowave 300)
-
10 mL microwave vial with a stirrer bar
-
Thin Layer Chromatography (TLC) plates
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a 10 mL microwave vial, add equimolar amounts of acetylferrocene (e.g., 100 mg, 0.438 mmol) and the desired substituted benzaldehyde.
-
Add 5 mL of 5% ethanolic KOH solution to the vial.
-
Place the vial in the microwave synthesis reactor.
-
Set the reaction conditions: Temperature at 100°C, stirring at 600 rpm, and reaction time of 1–5 minutes.
-
Monitor the reaction progress by TLC using an ethyl acetate:hexane (1:4) solvent system.
-
After completion, neutralize the reaction mixture with 2 M HCl.
-
A precipitate will form. Separate the precipitate by filtration and wash it with cold water.
-
If no precipitate forms, extract the product with ethyl acetate (3 x 30 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate using a rotary evaporator.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Synthesis of Morpholine-Based Chalcones[8]
Materials:
-
4-Morpholinoacetophenone
-
Substituted benzaldehydes
-
Ethanolic NaOH (5%)
-
Cold ethanol
Equipment:
-
Microwave reactor (e.g., CEM Discover)
-
10 mL microwave vial with a stirrer bar
-
TLC plates
-
Filtration apparatus
Procedure:
-
To a 10 mL microwave vial, add 4-morpholinoacetophenone (0.974 mmol) and the corresponding substituted benzaldehyde (0.974 mmol).
-
Add 3 mL of 5% ethanolic NaOH.
-
Place the vial in the microwave reactor and irradiate at 80°C with a power of 50 Watts for 1–2 minutes.
-
Monitor the reaction progress by TLC.
-
Upon completion, the pure crystalline product is directly obtained.
-
Collect the crystals by filtration, wash with cold ethanol, and dry.
Protocol 3: Solvent-Free Synthesis of Chalcones using Iodine-Alumina Catalyst[10]
Materials:
-
Substituted acetophenone
-
Substituted benzaldehyde
-
Neutral alumina
-
Iodine
Equipment:
-
Domestic microwave oven
-
Mortar and pestle
-
Beaker
-
Filtration apparatus
Procedure:
-
Prepare the iodine-impregnated neutral alumina catalyst by grinding neutral alumina with iodine (10% w/w) in a mortar.
-
In a beaker, mix the substituted acetophenone (1 mmol), substituted benzaldehyde (1 mmol), and the prepared iodine-alumina catalyst.
-
Place the beaker in a domestic microwave oven and irradiate for the specified time (typically less than 2 minutes).
-
Monitor the reaction by TLC.
-
After completion, extract the product from the solid support using an appropriate solvent (e.g., ethyl acetate).
-
Filter the mixture and evaporate the solvent to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
Visualizations
Experimental Workflow for MAOS of Chalcones
The following diagram illustrates the general workflow for the microwave-assisted synthesis of chalcones.
Caption: General workflow for microwave-assisted chalcone synthesis.
Logical Relationship of MAOS Advantages
This diagram shows the interconnected benefits of using microwave assistance in organic synthesis.
Caption: Advantages stemming from microwave-assisted synthesis.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Chalcone: A Promising Bioactive Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacophorejournal.com [pharmacophorejournal.com]
- 4. Frontiers | Microwave Assisted Synthesis, Characterization and Biological Activities of Ferrocenyl Chalcones and Their QSAR Analysis [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. sphinxsai.com [sphinxsai.com]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of novel chalcone derivatives by conventional and microwave irradiation methods and their pharmacological activities - Arabian Journal of Chemistry [arabjchem.org]
Application Notes and Protocols: 2-(4-Methoxybenzylidene)cyclohexanone in Material Science
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 2-(4-Methoxybenzylidene)cyclohexanone, a chalcone derivative, in various material science applications. The information is intended to guide researchers in exploring its potential in nonlinear optics, corrosion inhibition, and polymer science.
Synthesis of this compound
This compound can be efficiently synthesized via the Claisen-Schmidt condensation reaction. This method involves the base-catalyzed reaction of cyclohexanone with 4-methoxybenzaldehyde.
Experimental Protocol: Microwave-Assisted Synthesis
This protocol is adapted from a microwave-assisted organic synthesis (MAOS) method, which offers rapid and efficient synthesis.
Materials:
-
Cyclohexanone
-
4-Methoxybenzaldehyde
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Microwave reactor
-
Thin Layer Chromatography (TLC) plates
-
Standard laboratory glassware
Procedure:
-
In a microwave-safe reaction vessel, combine cyclohexanone and 4-methoxybenzaldehyde in a 4:1 molar ratio.
-
Add a catalytic amount of a concentrated aqueous solution of NaOH.
-
Place the vessel in the microwave reactor and irradiate for 120 seconds.
-
After cooling, monitor the reaction progress using TLC.
-
Upon completion, neutralize the reaction mixture with a dilute acid.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to obtain this compound as a crystalline solid.
-
Characterize the final product using techniques such as IR and ¹H NMR spectroscopy to confirm its structure.
Caption: Workflow for the synthesis of this compound.
Nonlinear Optical (NLO) Applications
Chalcone derivatives, including this compound, are promising materials for nonlinear optical applications due to their extended π-conjugated systems. These materials can exhibit third-order NLO properties, making them suitable for applications such as optical limiting and all-optical switching.
Quantitative Data for Chalcone Derivatives
| Chalcone Derivative | Nonlinear Refractive Index (n₂) (cm²/W) | Nonlinear Absorption Coefficient (β) (cm/W) | Third-Order Susceptibility (χ⁽³⁾) (esu) | Reference |
| Anthracenyl Chalcone | Negative | Reverse Saturable Absorption | 1.10 x 10⁻⁴ | [1] |
| Pyridine-based Anthracene Chalcone | Stronger than 3PANC | Weaker than 3PANC | ~10⁻³⁴ | [2] |
| 3-(4-fluorophenyl)− 1-(3-nitrophenyl) prop-2-en-1-one doped PMMA | ~10⁻¹² | ~10⁻⁸ | ~10⁻¹¹ | |
| 4-{ (1E,3Z)-3-(4-bromo phenyl]-3-[2-(2,4- dinitrophenyl) hydrazinylidene] prop-1-en-1-yl phenol | Negative | Reverse Saturable Absorption | -3.5 x 10⁻²⁰ (real part) | [3] |
Experimental Protocol: Z-Scan Technique for NLO Characterization
The Z-scan technique is a widely used method to measure the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β) of a material.
Materials and Equipment:
-
Solution of this compound in a suitable solvent (e.g., DMSO).
-
High-power laser (e.g., Q-switched Nd:YAG laser).
-
Focusing lens.
-
Translation stage.
-
Two photodetectors.
-
Beam splitter.
-
Aperture.
-
Data acquisition system.
Procedure:
-
Sample Preparation: Prepare a solution of this compound of a known concentration in a high-purity solvent. The concentration should be adjusted to give a linear transmittance of about 70-80% at the laser wavelength.
-
Experimental Setup:
-
The laser beam is focused using a lens.
-
The sample is placed on a translation stage that can move it along the z-axis (the direction of beam propagation) through the focal point.
-
After the sample, the beam is split. One part goes to a detector directly (open aperture) to measure nonlinear absorption. The other part passes through an aperture before reaching a second detector (closed aperture) to measure nonlinear refraction.
-
-
Data Acquisition:
-
Open Aperture Z-scan: The sample is moved along the z-axis, and the transmitted intensity is recorded by the detector without the aperture. A decrease in transmittance near the focus indicates reverse saturable absorption, while an increase indicates saturable absorption.
-
Closed Aperture Z-scan: The sample is moved along the z-axis, and the transmitted intensity through the aperture is recorded. A pre-focal peak followed by a post-focal valley (peak-valley) in the transmittance curve indicates a negative nonlinear refractive index (self-defocusing), while a valley-peak configuration indicates a positive nonlinear refractive index (self-focusing).
-
-
Data Analysis:
-
From the open aperture data, the nonlinear absorption coefficient (β) is calculated.
-
By dividing the closed aperture data by the open aperture data, the effect of nonlinear refraction can be isolated, and the nonlinear refractive index (n₂) can be determined.
-
The real and imaginary parts of the third-order nonlinear susceptibility (χ⁽³⁾) can then be calculated from n₂ and β.
-
Caption: Schematic of the Z-scan experimental workflow.
Corrosion Inhibition Applications
Chalcone derivatives have been shown to be effective corrosion inhibitors for metals, particularly mild steel in acidic media.[4][5][6] They function by adsorbing onto the metal surface, forming a protective layer that inhibits the corrosion process.
Quantitative Data for Chalcone Derivatives as Corrosion Inhibitors
The following table presents the inhibition efficiency of some chalcone derivatives on mild steel in 1M HCl, demonstrating their potential as corrosion inhibitors.
| Chalcone Derivative | Concentration | Inhibition Efficiency (%) | Method | Reference |
| (E)-ethyl 2-(4-(3-(4-fluorophenyl)acryloyl)phenoxy)acetate | Optimal | High | EIS, PDP, Weight Loss | [7] |
| (E)-ethyl 2-(4-(3-(3,4-dichlorophenyl)acryloyl)phenoxy)acetate | Optimal | High | EIS, PDP, Weight Loss | [7] |
| (E)-ethyl 2-(4-(3-(2,5-dimethoxyphenyl)acryloyl)phenoxy)acetate | Optimal | High | EIS, PDP, Weight Loss | [7] |
| A chalcone derivative (MCCCA) | 0.005 M | 80 | Weight Loss | [4][5] |
Experimental Protocol: Weight Loss Method for Corrosion Inhibition Efficiency
This protocol describes a simple and widely used method to evaluate the corrosion inhibition efficiency of a compound.[8][9][10][11]
Materials:
-
Mild steel coupons of known dimensions.
-
Corrosive medium (e.g., 1M HCl).
-
This compound (inhibitor).
-
Acetone, distilled water.
-
Abrasive papers of different grades.
-
Analytical balance.
-
Water bath or thermostat.
Procedure:
-
Coupon Preparation:
-
Mechanically polish the mild steel coupons with abrasive papers of increasing grit size to achieve a smooth, mirror-like surface.
-
Degrease the coupons by washing with acetone, followed by rinsing with distilled water.
-
Dry the coupons and weigh them accurately using an analytical balance.
-
-
Immersion Test:
-
Prepare solutions of the corrosive medium (1M HCl) with and without different concentrations of this compound.
-
Immerse the pre-weighed coupons in the test solutions for a specified period (e.g., 24 hours) at a constant temperature (e.g., 303 K).
-
-
Post-Immersion Treatment:
-
After the immersion period, carefully remove the coupons from the solutions.
-
Wash the coupons with distilled water and acetone to remove any corrosion products and residual inhibitor.
-
Dry the coupons thoroughly and re-weigh them.
-
-
Calculation of Inhibition Efficiency:
-
Calculate the weight loss (ΔW) for each coupon: ΔW = W_initial - W_final.
-
Calculate the corrosion rate (CR) using the formula: CR = ΔW / (A * t), where A is the surface area of the coupon and t is the immersion time.
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(CR_blank - CR_inhibitor) / CR_blank] * 100, where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.
-
Caption: Workflow for determining corrosion inhibition efficiency by the weight loss method.
Polymer Science Applications
Chalcones can be incorporated into polymers to impart specific optical, mechanical, and thermal properties.[12] They can act as photoinitiators for polymerization reactions or be used as functional additives in polymer composites.[13][14]
Application in Polymer Composites
This compound can be blended with various polymers to create composites with enhanced properties. For instance, its incorporation into a polymer matrix could improve the material's UV-shielding capabilities or modify its refractive index for optical applications.
Experimental Protocol: Preparation of a Polymer Composite Film
This protocol provides a general method for preparing a polymer composite film containing this compound by solution casting.
Materials:
-
Host polymer (e.g., polyvinyl alcohol (PVA), polystyrene (PS)).
-
This compound.
-
A suitable solvent that dissolves both the polymer and the chalcone (e.g., chloroform for PS, water for PVA).
-
Petri dish or a flat glass substrate.
-
Magnetic stirrer and hot plate.
Procedure:
-
Polymer Solution Preparation: Dissolve a known amount of the host polymer in the chosen solvent with gentle heating and stirring to obtain a homogeneous solution.
-
Doping with Chalcone: Add a desired weight percentage of this compound to the polymer solution and stir until it is completely dissolved.
-
Film Casting: Pour the resulting solution into a clean, dry Petri dish or onto a flat glass substrate.
-
Solvent Evaporation: Allow the solvent to evaporate slowly in a dust-free environment at room temperature or in a controlled oven at a slightly elevated temperature.
-
Film Detachment: Once the film is completely dry, carefully detach it from the substrate.
-
Characterization: Characterize the prepared composite film for its optical, thermal, and mechanical properties using techniques such as UV-Vis spectroscopy, thermogravimetric analysis (TGA), and tensile testing.
Caption: Workflow for the preparation of a polymer composite film.
References
- 1. Fused ring effect on optical nonlinearity and structure property relationship of anthracenyl chalcone based push-pull chromophores - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.aip.org [pubs.aip.org]
- 5. pubs.aip.org [pubs.aip.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Exact calculation of corrosion rates by the weight-loss method | Experimental Results | Cambridge Core [cambridge.org]
- 9. chesci.com [chesci.com]
- 10. mdpi.com [mdpi.com]
- 11. scribd.com [scribd.com]
- 12. researchgate.net [researchgate.net]
- 13. journals.stmjournals.com [journals.stmjournals.com]
- 14. Chalcone derivatives as highly versatile photoinitiators for radical, cationic, thiol–ene and IPN polymerization reactions upon exposure to visible light - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Testing Cytotoxicity of Synthetic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the cytotoxic effects of synthetic compounds on cultured mammalian cells. Detailed protocols for common cytotoxicity assays, guidelines for data presentation, and visualizations of key cellular pathways and experimental workflows are included to facilitate robust and reproducible research in drug discovery and development.
Introduction to Cytotoxicity Testing
Cytotoxicity assays are fundamental tools for evaluating the potential of synthetic compounds to cause cell damage or death.[1][2] These in vitro assays are crucial in the early stages of drug development to identify compounds with therapeutic potential or to screen for toxic effects.[2] Common assays measure various cellular parameters, including cell membrane integrity, metabolic activity, and the induction of apoptosis (programmed cell death).[1][3][4]
Key Cytotoxicity Assays
This document details the protocols for three widely used cytotoxicity assays: the MTT assay, the LDH release assay, and the Annexin V/PI apoptosis assay.
MTT Assay: Assessment of Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is often used as an indicator of cell viability.[3][5] In viable cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3][5] The amount of formazan produced is proportional to the number of metabolically active, viable cells.[6]
Materials:
-
96-well flat-bottom microplates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure for Adherent Cells:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.
-
Compound Treatment: Aspirate the culture medium and add fresh medium containing various concentrations of the synthetic compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.
-
MTT Addition: After incubation, carefully aspirate the medium and add 50 µL of serum-free medium to each well, followed by 50 µL of MTT solution.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully aspirate the MTT solution and add 100-150 µL of a solubilization solvent to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.[5]
Procedure for Suspension Cells:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and immediately add the synthetic compounds at various concentrations.
-
Incubation: Incubate for the desired exposure period.
-
MTT Addition: Add 50 µL of MTT solution to each well and incubate for 2-4 hours.
-
Centrifugation: Centrifuge the plate to pellet the cells and formazan crystals.
-
Solubilization: Carefully remove the supernatant and add 100-150 µL of solubilization solvent to each well.
-
Absorbance Measurement: Resuspend the pellet and measure the absorbance as described for adherent cells.
| Treatment Group | Compound Conc. (µM) | Replicate 1 (Absorbance) | Replicate 2 (Absorbance) | Replicate 3 (Absorbance) | Mean Absorbance | % Cell Viability |
| Vehicle Control | 0 | 1.25 | 1.30 | 1.28 | 1.28 | 100% |
| Compound A | 1 | 1.10 | 1.15 | 1.12 | 1.12 | 87.5% |
| Compound A | 10 | 0.65 | 0.68 | 0.66 | 0.66 | 51.6% |
| Compound A | 100 | 0.15 | 0.18 | 0.16 | 0.16 | 12.5% |
Calculation of % Cell Viability: % Cell Viability = (Mean Absorbance of Treated Cells / Mean Absorbance of Vehicle Control) x 100
LDH Release Assay: Assessment of Membrane Integrity
The Lactate Dehydrogenase (LDH) release assay is a cytotoxicity assay that measures the integrity of the plasma membrane.[7] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis or membrane damage.[8][9] The amount of LDH in the supernatant is proportional to the number of dead or membrane-damaged cells.[7]
Materials:
-
96-well flat-bottom microplates
-
Complete cell culture medium
-
LDH assay kit (containing assay buffer, substrate mix, and stop solution)
-
Lysis solution (e.g., Triton X-100) for positive control
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with synthetic compounds as described for the MTT assay. Include the following controls:[8]
-
No-Cell Control: Medium only for background measurement.
-
Vehicle-Only Cells Control: Untreated cells to measure spontaneous LDH release.
-
Maximum LDH Release Control: Cells treated with a lysis solution to determine 100% cytotoxicity.
-
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: After incubation, centrifuge the plate to pellet the cells.[10] Carefully transfer a portion of the supernatant (e.g., 100 µL) to a new 96-well plate.[7][10]
-
LDH Reaction: Add the LDH assay reagent to each well containing the supernatant.[10]
-
Incubation: Incubate the plate at room temperature in the dark for the time specified in the kit protocol (e.g., 20-30 minutes).[7][10]
-
Absorbance Measurement: Add the stop solution (if required by the kit) and measure the absorbance at the recommended wavelength (e.g., 490 nm).[7][10][11]
| Treatment Group | Compound Conc. (µM) | Replicate 1 (Absorbance) | Replicate 2 (Absorbance) | Replicate 3 (Absorbance) | Mean Absorbance | % Cytotoxicity |
| Vehicle Control | 0 | 0.15 | 0.16 | 0.14 | 0.15 | 0% |
| Compound A | 1 | 0.25 | 0.26 | 0.24 | 0.25 | 10% |
| Compound A | 10 | 0.85 | 0.88 | 0.86 | 0.86 | 71% |
| Compound A | 100 | 1.15 | 1.18 | 1.16 | 1.16 | 101% |
| Max LDH Release | - | 1.18 | 1.20 | 1.19 | 1.19 | 100% |
| No-Cell Control | - | 0.05 | 0.06 | 0.05 | 0.05 | - |
Calculation of % Cytotoxicity: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
Apoptosis Assay: Annexin V/Propidium Iodide Staining
Apoptosis is a form of programmed cell death that can be induced by cytotoxic compounds.[4][12] A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[12] Annexin V is a protein that specifically binds to PS in the presence of calcium and can be fluorescently labeled to detect apoptotic cells.[13] Propidium iodide (PI) is a fluorescent dye that is excluded by live cells with intact membranes but can enter and stain the DNA of late apoptotic or necrotic cells.[14]
Materials:
-
Flow cytometer
-
Annexin V-FITC (or other fluorophore conjugate)
-
Propidium Iodide (PI) solution
-
10X Binding Buffer
-
PBS
-
12x75mm snap-cap tubes
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with the synthetic compound as previously described.
-
Cell Harvesting: After the incubation period, collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsinization.
-
Washing: Wash the cells twice with cold PBS.[15]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension.[15]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[15]
-
Analysis: Analyze the stained cells by flow cytometry within one hour.[15]
| Treatment Group | Compound Conc. (µM) | % Live Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Necrotic Cells (Annexin V-/PI+) |
| Vehicle Control | 0 | 95.2 | 2.5 | 1.8 | 0.5 |
| Compound A | 10 | 70.1 | 15.8 | 12.3 | 1.8 |
| Compound A | 50 | 25.6 | 45.2 | 27.5 | 1.7 |
Visualization of Workflows and Pathways
Experimental Workflow Diagrams
Caption: General experimental workflows for MTT, LDH, and Apoptosis assays.
Signaling Pathway Diagrams
Caption: Simplified intrinsic (mitochondrial) pathway of apoptosis.
Caption: Overview of key stress-activated signaling pathways in cytotoxicity.
References
- 1. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 2. Cytotoxicity | PPTX [slideshare.net]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Cell cytotoxicity assays | PPTX [slideshare.net]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. researchgate.net [researchgate.net]
- 7. LDH Cytotoxicity Assay [bio-protocol.org]
- 8. LDH cytotoxicity assay [protocols.io]
- 9. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 10. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 12. Apoptosis Assays [sigmaaldrich.com]
- 13. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Apoptosis Protocols | USF Health [health.usf.edu]
Application Notes and Protocols for Growing Single Crystals of Chalcone Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: Chalcone derivatives are a class of organic compounds that have garnered significant interest in various scientific fields, including materials science and drug development, due to their wide range of biological activities and nonlinear optical (NLO) properties.[1] The synthesis of high-quality single crystals is a crucial prerequisite for elucidating their three-dimensional molecular structure through X-ray diffraction, which in turn enables a deeper understanding of their structure-property relationships. This document provides detailed protocols for the most common and effective techniques used to grow single crystals of chalcone derivatives.
Key Crystal Growth Techniques
The selection of an appropriate crystal growth technique is critical and depends on the specific properties of the chalcone derivative, such as its solubility and stability in different solvents. The most widely successful method for chalcone derivatives is the slow evaporation solution growth technique.[2][3] Other valuable methods include vapor diffusion, slow cooling, and liquid-liquid diffusion.[4][5]
Slow Evaporation Solution Growth Technique
This is the most common and often the simplest method for growing high-quality single crystals of chalcone derivatives.[3][6] The principle relies on slowly increasing the concentration of the solute in a solution until it reaches supersaturation, leading to nucleation and crystal growth.[5]
Protocol:
-
Solvent Selection: Choose a solvent or a mixture of solvents in which the chalcone derivative is moderately soluble.[7] Commonly used solvents for chalcones include acetone, methanol, and toluene.[6][8][9]
-
Preparation of a Saturated Solution: Prepare a saturated or nearly saturated solution of the purified chalcone derivative by dissolving it in the selected solvent at room temperature or with gentle warming.[10] Ensure the solution is free from any particulate matter by filtering it through a syringe filter or a pipette with a cotton plug.[11]
-
Crystallization Setup: Transfer the clear solution into a clean crystallization vessel, such as a beaker or a vial.[3] The vessel should be covered to control the rate of evaporation. This can be achieved by using parafilm with a few pinholes or a loosely placed lid.[3][5]
-
Incubation: Place the vessel in a location with a stable temperature and minimal mechanical disturbances to prevent the formation of multiple small crystals.[7]
-
Crystal Harvesting: Monitor the vessel periodically. Once crystals of suitable size and quality have formed, carefully harvest them from the solution using a spatula or tweezers. The remaining solvent can be decanted, and the crystals can be gently washed with a small amount of a solvent in which the compound is poorly soluble and then air-dried.
Workflow for Slow Evaporation Technique:
Caption: Workflow of the slow evaporation method for single crystal growth.
Vapor Diffusion Technique
This technique is particularly useful when only small amounts of the compound are available.[12] It involves the slow diffusion of a "precipitant" vapor (a solvent in which the compound is insoluble) into a solution of the compound in a "solvent" (in which it is soluble).[13]
Protocol:
-
Solvent System Selection: Choose a pair of miscible solvents. The chalcone derivative should be soluble in the "solvent" (higher boiling point) and insoluble in the "precipitant" (lower boiling point).[5] A common combination is chloroform as the solvent and pentane as the precipitant.
-
Preparation of the Solution: Dissolve the chalcone derivative in a small amount of the solvent in a small, open container (e.g., a small vial or test tube).
-
Crystallization Setup: Place this small container inside a larger, sealable vessel (e.g., a beaker or a jar). Add a larger volume of the precipitant to the outer vessel, ensuring the level of the precipitant is below the opening of the inner container.[12]
-
Sealing and Incubation: Seal the outer vessel tightly to create a closed system. The more volatile precipitant will slowly diffuse into the solvent in the inner vial, reducing the solubility of the chalcone derivative and inducing crystallization.[13]
-
Crystal Harvesting: Allow the setup to remain undisturbed for several days to weeks. Once crystals have formed, carefully retrieve the inner vial and harvest the crystals.
Logical Diagram for Vapor Diffusion Setup:
Caption: Schematic of the vapor diffusion crystal growth setup.
Slow Cooling Technique
This method is suitable for chalcone derivatives whose solubility is significantly dependent on temperature.[4] It involves dissolving the compound in a suitable solvent at an elevated temperature to create a saturated solution, which is then slowly cooled to induce crystallization.[5]
Protocol:
-
Solvent Selection: Choose a solvent in which the chalcone derivative has a high solubility at elevated temperatures and a lower solubility at room temperature or below.
-
Preparation of Saturated Solution: Prepare a saturated solution of the chalcone derivative in the chosen solvent at or near its boiling point.
-
Crystallization Setup: Transfer the hot, saturated solution to a clean container.
-
Controlled Cooling: Allow the solution to cool down to room temperature very slowly. This can be achieved by placing the container in a Dewar flask filled with hot water or by using a programmable heating mantle.[5] For even slower cooling, the setup can be transferred to a refrigerator after reaching room temperature.
-
Crystal Harvesting: Once the solution has cooled and crystals have formed, they can be harvested as described in the previous methods.
Data on Single Crystal Growth of Chalcone Derivatives
The following table summarizes a selection of chalcone derivatives for which single crystals have been successfully grown, along with the solvents used and the resulting crystal system.
| Chalcone Derivative | Growth Technique | Solvent(s) | Crystal System | Reference |
| 1-(4-methylphenyl)-5-(4-methoxyphenyl)-penta-2,4-dien-1-one (MPMPP) | Slow Evaporation | Acetone | Monoclinic | [6][10] |
| (E)-3-(4-bromophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one (BHP) | Slow Evaporation | Not specified in snippet | Monoclinic | [2] |
| 1-(4-methylphenyl)-3-(4- N, N dimethyl amino phenyl)-2-propen-1-one | Slow Evaporation | Acetone | Orthorhombic | [1] |
| 1-(4-chloro phenyl)-3-(4-dimethylamino phenyl) prop-2-en-1-one (CDAC) | Slow Evaporation | Not specified in snippet | Monoclinic | [1] |
| (E)-1-(4-methoxyphenyl)-3-(2,3,5-trichlorophenyl)prop-2-en-1-one [MPTCPP] | Slow Evaporation | Not specified in snippet | Monoclinic | [1] |
| 2(E)-(4-N,N-dimethylaminobenzylidene)-5-methylcyclohexanone (DABMC) | Slow Evaporation | Not specified in snippet | Monoclinic | [2] |
| C21H15NO2 (Ch2) | Not specified in snippet | Not specified in snippet | Monoclinic | [14] |
| (E)-1-(1H-pyrrol-2-yl)-3-(thiophen-2-yl)prop-2-en-1-one | Slow Evaporation | Methanol | Not specified | [9] |
| (E)-3-phenyl-1-(1H-pyrrol-2-yl)prop-2-en-1-one | Slow Evaporation | Methanol | Not specified | [9] |
Troubleshooting and Considerations
-
Purity of the Compound: The starting material should be of the highest possible purity. Impurities can inhibit crystal growth or lead to the formation of poorly ordered crystals.[7]
-
Solvent Purity: Use high-purity, dry solvents to avoid the introduction of contaminants.
-
Nucleation Control: The formation of a few large crystals is preferable to many small ones. This can be controlled by minimizing dust and other particulate matter, avoiding mechanical disturbances, and ensuring a slow rate of supersaturation.[7]
-
Rate of Growth: Slower growth rates generally lead to higher quality crystals. The rate can be controlled by adjusting the rate of evaporation (e.g., by changing the number of holes in the cover) or the rate of cooling.
By following these protocols and considering the key variables, researchers can increase the likelihood of successfully growing high-quality single crystals of chalcone derivatives suitable for structural analysis and further investigation of their properties.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Slow Evaporation Method [people.chem.umass.edu]
- 4. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 5. Growing Crystals [web.mit.edu]
- 6. pubs.aip.org [pubs.aip.org]
- 7. How To [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.aip.org [pubs.aip.org]
- 11. ocw.mit.edu [ocw.mit.edu]
- 12. unifr.ch [unifr.ch]
- 13. Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews [chemistryviews.org]
- 14. Newer chalcone scaffolds with reactive functional groups: Process, spectral and single crystal XRD studies | European Journal of Chemistry [eurjchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-Methoxybenzylidene)cyclohexanone
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-(4-Methoxybenzylidene)cyclohexanone synthesis via the Claisen-Schmidt condensation.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Ineffective Catalyst: The base or acid catalyst is not strong enough or used in an insufficient amount. 2. Low Reaction Temperature: The reaction temperature is too low to facilitate the condensation reaction. 3. Poor Reagent Quality: Degradation of 4-methoxybenzaldehyde or cyclohexanone. | 1. Catalyst Optimization: For base-catalyzed reactions, use NaOH or KOH. A study found that 20 mol% of solid NaOH under solvent-free grinding conditions can be very effective.[1] For acid-catalyzed reactions, concentrated HCl can be used.[2] 2. Temperature Adjustment: For solvent-based reactions, heating the mixture to reflux is common.[3] For acid-catalyzed reactions, stirring at 50-60°C for several hours has been reported.[2] 3. Reagent Verification: Use freshly distilled or purified reagents. Check the purity of starting materials via TLC or NMR before starting the reaction. |
| Formation of Bis-substituted Product (2,6-bis(4-methoxybenzylidene)cyclohexanone) | 1. Incorrect Stoichiometry: An excess of 4-methoxybenzaldehyde or a 1:2 molar ratio of cyclohexanone to aldehyde favors the formation of the bis-substituted product.[3][4] 2. Prolonged Reaction Time: Longer reaction times can lead to the second condensation reaction occurring. | 1. Control Stoichiometry: Use a 1:1 molar ratio of cyclohexanone to 4-methoxybenzaldehyde to favor the mono-substituted product. Some protocols suggest using a slight excess of cyclohexanone to ensure the aldehyde is the limiting reagent. 2. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the reaction. Stop the reaction once the formation of the mono-substituted product is maximized and before significant amounts of the bis-substituted product appear. |
| Presence of Unreacted Starting Materials | 1. Insufficient Reaction Time or Temperature: The reaction has not proceeded to completion. 2. Catalyst Deactivation: The catalyst may have been neutralized or poisoned. | 1. Optimize Reaction Conditions: Increase the reaction time or temperature and monitor the progress by TLC. 2. Add Fresh Catalyst: If the reaction stalls, a careful addition of more catalyst may be beneficial. Ensure all reagents and solvents are anhydrous if using moisture-sensitive catalysts. |
| Formation of Aldol Addition Product (β-hydroxy ketone) | 1. Incomplete Dehydration: The intermediate aldol addition product has not fully eliminated a water molecule to form the α,β-unsaturated ketone. This is more likely at lower temperatures.[3] | 1. Promote Dehydration: Increase the reaction temperature or add a dehydrating agent. In many base-catalyzed Claisen-Schmidt reactions, dehydration is spontaneous at reflux temperatures.[3] |
| Product Purification Difficulties | 1. Oily Product: The product may not crystallize easily if impurities are present. 2. Similar Polarity of Products: The mono- and bis-substituted products can have similar polarities, making chromatographic separation challenging. | 1. Recrystallization: Recrystallize the crude product from a suitable solvent like ethanol.[4] Washing the crude product with water to remove the catalyst and then with a cold solvent can help induce crystallization.[2] 2. Column Chromatography: If recrystallization is ineffective, use column chromatography on silica gel. A solvent system with a low polarity (e.g., a mixture of hexane and ethyl acetate) should be used, starting with a very low concentration of the more polar solvent and gradually increasing it to effectively separate the components. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of this compound?
A1: The synthesis is typically achieved through a Claisen-Schmidt condensation. The mechanism involves the deprotonation of the α-carbon of cyclohexanone by a base to form an enolate. This enolate then acts as a nucleophile and attacks the carbonyl carbon of 4-methoxybenzaldehyde. The resulting alkoxide is protonated to form a β-hydroxy ketone (aldol addition product), which then readily undergoes dehydration to yield the final α,β-unsaturated ketone, this compound.[3]
Q2: How can I favor the formation of the mono-substituted product over the bis-substituted product?
A2: The key is to control the stoichiometry of your reactants. Using a 1:1 molar ratio of cyclohexanone to 4-methoxybenzaldehyde is crucial. A slight excess of cyclohexanone can also be used to ensure the aldehyde is the limiting reagent. Additionally, monitoring the reaction by TLC and stopping it once the mono-substituted product is maximized will help prevent the formation of the bis-substituted product.[3]
Q3: What are the advantages of a solvent-free approach?
A3: Solvent-free methods, often employing a grinding technique with a mortar and pestle, are considered a green chemistry approach.[5] They can lead to excellent yields in a very short reaction time (e.g., 5 minutes) and simplify the work-up procedure as there is no bulk solvent to remove.[1] This method also reduces the use of volatile, flammable, and often toxic organic solvents.[4]
Q4: Which catalyst is most effective for this reaction?
A4: Sodium hydroxide (NaOH) is a commonly used, inexpensive, and highly effective base catalyst for this synthesis.[3] Studies have shown that solid NaOH (20 mol%) under solvent-free conditions can give near-quantitative yields.[1] Other bases like potassium hydroxide (KOH) can also be used. Acid catalysts such as concentrated HCl have also been reported for similar syntheses.[2]
Q5: My product is an oil and will not crystallize. What should I do?
A5: First, ensure all the catalyst has been removed by washing the crude product with water. Then, try dissolving the oil in a minimal amount of a hot solvent (e.g., ethanol) and then cooling it slowly to induce crystallization. Scratching the inside of the flask with a glass rod at the solvent line can also help initiate crystal formation. If these methods fail, the oil likely contains impurities that are inhibiting crystallization, and purification by column chromatography is recommended.
Quantitative Data Summary
| Parameter | Condition 1: Base-Catalyzed (Solvent) | Condition 2: Base-Catalyzed (Solvent-Free) | Condition 3: Acid-Catalyzed (Solvent) |
| Reactants | Cyclohexanone, 4-Methoxybenzaldehyde | Cyclohexanone, 4-Methoxybenzaldehyde | Cyclohexanone, 4-Methoxybenzaldehyde |
| Catalyst | NaOH or KOH | Solid NaOH | Concentrated HCl |
| Solvent | Ethanol | None | THF |
| Temperature | Reflux | Room Temperature | 50-60°C |
| Reaction Time | Varies (monitor by TLC) | ~5 minutes | ~8 hours |
| Yield | Good to Excellent | Up to 98% (for bis-product)[1] | Not specified |
| Reference | [3] | [1] | [2] |
Experimental Protocols
Protocol 1: Standard Base-Catalyzed Synthesis in Ethanol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyclohexanone (1 equivalent) and 4-methoxybenzaldehyde (1 equivalent) in ethanol.
-
Catalyst Addition: While stirring, add an aqueous solution of sodium hydroxide (e.g., 20 mol%).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using TLC.
-
Work-up: After the reaction is complete (typically when the starting aldehyde spot has disappeared on TLC), cool the mixture to room temperature. The product may precipitate. If so, filter the solid. If not, add cold water to the reaction mixture to precipitate the crude product.
-
Purification: Wash the crude product with cold water until the washings are neutral to remove excess NaOH. Recrystallize the solid from ethanol to obtain pure this compound.
Protocol 2: Optimized Solvent-Free Synthesis
-
Reactant Preparation: In a mortar, add cyclohexanone (1 equivalent) and 4-methoxybenzaldehyde (1 equivalent).
-
Catalyst Addition: Add solid sodium hydroxide (20 mol%).
-
Reaction: Grind the mixture vigorously with a pestle for approximately 5 minutes.[1] The mixture will likely turn into a paste and then solidify.
-
Work-up: After the reaction time, add water to the mortar and triturate the solid to dissolve the NaOH.
-
Purification: Filter the solid product and wash it thoroughly with water until the filtrate is neutral. Recrystallize the crude product from ethanol to obtain the purified this compound.
Visualizations
Caption: Reaction pathway for the base-catalyzed synthesis.
Caption: General experimental workflow for the synthesis.
References
- 1. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. japsonline.com [japsonline.com]
- 3. 2,6-Bis(4-methoxybenzylidene)cyclohexanone | 6275-32-7 | Benchchem [benchchem.com]
- 4. 2,6-Bis(4-methoxybenzylidene)cyclohexanone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
troubleshooting side reactions in Claisen-Schmidt condensation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the Claisen-Schmidt condensation.
Troubleshooting Guides
This section addresses specific experimental issues in a question-and-answer format, offering potential causes and solutions.
Issue 1: Low Yield of the Desired α,β-Unsaturated Ketone (Chalcone)
Question: I am getting a very low yield of my target chalcone. What are the possible reasons and how can I improve it?
Answer: Low yields in a Claisen-Schmidt condensation can stem from several factors, ranging from reactant purity to reaction conditions. Here are the common culprits and how to address them:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Suboptimal Reaction Temperature: The temperature might be too low for the specific reactants.
-
Inappropriate Catalyst Concentration: The concentration of the base catalyst is crucial.
-
Solution: The optimal catalyst concentration can vary. For instance, in the synthesis of α,α'-bis-benzylidenecyclohexanone using NaOH, a 20 mol% concentration gave a 98% yield, which was comparable to using a stoichiometric amount.[4] It is advisable to perform small-scale optimizations to find the ideal catalyst loading for your specific substrates.
-
-
Side Reactions: Competing side reactions can consume starting materials and reduce the yield of the desired product.
-
Solution: Refer to the sections below on specific side reactions like the Cannizzaro reaction, self-condensation, and Michael addition for targeted troubleshooting.
-
Issue 2: Formation of Multiple Products and Purification Difficulties
Question: My crude product shows multiple spots on TLC, making purification difficult. What are these byproducts and how can I minimize them?
Answer: The formation of multiple products is a common issue, often due to the various reactive species present in the reaction mixture.[2][5] Here are the most likely side reactions and strategies to suppress them:
-
Self-Condensation of the Ketone: The enolizable ketone can react with itself, leading to aldol condensation byproducts.[6]
-
Solution: This is more prevalent when the ketone is more reactive than the aldehyde. To minimize this, use an excess of the ketone relative to the aldehyde. A common strategy is to use the ketone as the solvent if it is a liquid and inexpensive.[7]
-
-
Cannizzaro Reaction of the Aldehyde: If the aldehyde lacks α-hydrogens (a prerequisite for the Claisen-Schmidt condensation), two molecules of the aldehyde can disproportionate in the presence of a strong base to yield a primary alcohol and a carboxylic acid.[8][9][10][11]
-
Solution: This side reaction is favored by high concentrations of a strong base. Consider using a milder base or optimizing the base concentration. Additionally, ensure the slow addition of the base to the reaction mixture to avoid localized high concentrations.
-
-
Michael Addition: The enolate of the ketone can act as a Michael donor and add to the α,β-unsaturated ketone product (the Michael acceptor).[12][13][14] This leads to the formation of a 1,5-dicarbonyl compound.
-
Solution: To suppress the Michael addition, it is often beneficial to use a stoichiometric amount of the aldehyde or a slight excess of the ketone. Lowering the reaction temperature can also help, as the Michael addition often has a higher activation energy than the initial condensation.
-
-
Bis-Condensation: When using a ketone with α-hydrogens on both sides of the carbonyl group (e.g., acetone or cyclohexanone), the product of the first condensation can react with a second molecule of the aldehyde.[8][15]
The following diagram illustrates the main Claisen-Schmidt pathway and the key competing side reactions.
Caption: Main reaction and common side reactions in Claisen-Schmidt condensation.
Issue 3: Reaction Mixture Turns Dark or Forms a Tar-Like Substance
Question: My reaction mixture has turned very dark, and I am having trouble isolating any solid product. What is happening?
Answer: A dark coloration or the formation of tar often indicates polymerization or decomposition of the starting materials or products.
-
Cause: This is typically caused by overly harsh reaction conditions, such as excessively high temperatures or a very high concentration of a strong base. Aldehydes, in particular, can be prone to polymerization under these conditions.
-
Solution:
-
Reduce Temperature: Perform the reaction at room temperature or even in an ice bath to moderate the reaction rate.
-
Optimize Base Concentration: Use the minimum effective concentration of the base. Titrate the base in slowly rather than adding it all at once.
-
Consider a Milder Catalyst: Weaker bases like barium hydroxide (Ba(OH)₂) or catalysts like magnesium oxide (MgO) can be effective while minimizing side reactions.[8]
-
Shorter Reaction Times: Utilize methods that allow for shorter reaction times, such as microwave-assisted synthesis, which has been shown to improve yields and reduce byproducts.[7][8]
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in the Claisen-Schmidt condensation?
A1: The base plays a catalytic role in the Claisen-Schmidt condensation. Its primary function is to deprotonate the α-carbon of the ketone, generating a nucleophilic enolate ion.[15][16] This enolate then attacks the electrophilic carbonyl carbon of the aldehyde, initiating the condensation. A full equivalent of the base is not always necessary, and catalytic amounts are often sufficient.[4]
Q2: Can I use an aldehyde with α-hydrogens in a Claisen-Schmidt condensation?
A2: The classic Claisen-Schmidt condensation involves an aldehyde without α-hydrogens to prevent its self-condensation.[17][18] If an aldehyde with α-hydrogens is used, it can also form an enolate, leading to a complex mixture of products from both self-condensation and crossed-condensation reactions.[6] To achieve a selective reaction, one of the carbonyl partners should ideally be non-enolizable.
Q3: What is the difference between a Claisen-Schmidt condensation and a general aldol condensation?
A3: The Claisen-Schmidt condensation is a specific type of crossed aldol condensation.[6][17] The key distinctions are:
-
Reactants: It specifically refers to the reaction between an aromatic aldehyde (or another non-enolizable aldehyde) and an aliphatic ketone or aldehyde.[8][16]
-
Selectivity: Because the aromatic aldehyde cannot form an enolate, it exclusively acts as the electrophile, which simplifies the product mixture compared to a crossed aldol condensation between two enolizable carbonyl compounds.[6]
Q4: How does solvent choice affect the reaction?
A4: The choice of solvent can significantly impact the reaction.
-
Polar Protic Solvents: Ethanol and methanol are commonly used as they effectively dissolve the reactants and the base catalyst.[1][19]
-
Solvent-Free Conditions: Interestingly, performing the reaction neat (without a solvent), often with grinding, has been shown to be highly efficient, leading to shorter reaction times and high yields.[4][17][19][20] This approach is also considered a "green chemistry" method.[19]
Q5: What is a "crossed" Cannizzaro reaction, and can it occur during my Claisen-Schmidt condensation?
A5: A crossed Cannizzaro reaction occurs when two different non-enolizable aldehydes are present in a strong base. One aldehyde is oxidized to a carboxylate, and the other is reduced to an alcohol.[11] Formaldehyde is often used as a "sacrificial" aldehyde because it is readily oxidized, allowing the more valuable aldehyde to be reduced to the corresponding alcohol with a higher yield.[11][21] This is generally not a concern in a standard Claisen-Schmidt condensation unless you have a mixture of different non-enolizable aldehydes as starting materials or impurities.
Experimental Protocols
Protocol 1: Synthesis of Chalcone via a Base-Catalyzed Claisen-Schmidt Condensation
This protocol describes the synthesis of chalcone from benzaldehyde and acetophenone using sodium hydroxide as a catalyst in an ethanol solvent.
-
Reactant Preparation: In a round-bottom flask, dissolve acetophenone (1 equivalent) and benzaldehyde (1 equivalent) in 95% ethanol.
-
Catalyst Addition: While stirring the solution, slowly add an aqueous solution of sodium hydroxide (e.g., 10% NaOH).[15] The amount of base can be optimized, but typically a catalytic amount is sufficient.
-
Reaction: Continue stirring the mixture at room temperature. A precipitate of the chalcone product should begin to form.[15] Monitor the reaction by TLC until the starting materials are consumed (typically several hours).[1]
-
Workup: Cool the reaction mixture in an ice bath to maximize precipitation.[1][15] Acidify the mixture with dilute hydrochloric acid (HCl) to neutralize the excess base and protonate the product.[1]
-
Isolation: Collect the crude product by vacuum filtration and wash the solid with cold water to remove inorganic salts and any remaining base.[1][15]
-
Purification: Purify the crude chalcone by recrystallization from a suitable solvent, such as ethanol.[1][15]
-
Characterization: Confirm the identity and purity of the product using techniques like melting point determination, NMR, and IR spectroscopy.[1][19]
Protocol 2: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)
-
Prepare the TLC Plate: Draw a faint pencil line about 1 cm from the bottom of a silica gel TLC plate. Mark spots for the starting materials (aldehyde and ketone), a co-spot (both starting materials), and the reaction mixture.
-
Spot the Plate: Using separate capillaries, apply a small spot of the dissolved starting materials and the reaction mixture onto the marked positions on the baseline.
-
Develop the Plate: Place the TLC plate in a developing chamber containing an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). The solvent level should be below the baseline. Allow the solvent to ascend the plate.
-
Visualize: Remove the plate from the chamber, mark the solvent front, and let it dry. Visualize the spots under a UV lamp. The disappearance of the starting material spots and the appearance of a new product spot indicate the progress of the reaction. The Rf value of the product should be different from those of the reactants.
Data Presentation
The following table summarizes the effect of different catalysts and conditions on the yield of α,α'-bis-benzylidenecyclohexanone from cyclohexanone and benzaldehyde, as reported in a study on solvent-free Claisen-Schmidt reactions.[4]
| Entry | Catalyst (mol%) | Condition | Time | Yield (%) |
| 1 | NaOH (20) | Grinding, Solvent-Free | 5 min | 98 |
| 2 | KOH (20) | Grinding, Solvent-Free | 5 min | 85 |
| 3 | NaOH (20) | Stirring, Ethanol, RT | 24 h | 40 |
| 4 | NaOH (10) | Grinding, Solvent-Free | 5 min | 95 |
| 5 | NaOH (100) | Grinding, Solvent-Free | 5 min | 99 |
Visualizations
General Troubleshooting Workflow
This diagram outlines a logical workflow for troubleshooting common issues in the Claisen-Schmidt condensation.
Caption: A stepwise guide for troubleshooting Claisen-Schmidt condensation reactions.
References
- 1. youtube.com [youtube.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. researchgate.net [researchgate.net]
- 4. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Illustrated Glossary of Organic Chemistry - Aldol Condensation; Crossed Aldol Condensation; Claisen-Schmidt Condensation [chem.ucla.edu]
- 7. An efficient and selective microwave-assisted Claisen-Schmidt reaction for the synthesis of functionalized benzalacetones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemistry-online.com [chemistry-online.com]
- 9. Cannizzaro Reaction | ChemTalk [chemistrytalk.org]
- 10. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 11. Cannizzaro Reaction Mechanism | Steps, Conditions, Uses & FAQs [allen.in]
- 12. Michael Reaction | NROChemistry [nrochemistry.com]
- 13. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Claisen-Schmidt Condensation [cs.gordon.edu]
- 16. jackwestin.com [jackwestin.com]
- 17. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 18. byjus.com [byjus.com]
- 19. pubs.aip.org [pubs.aip.org]
- 20. researchgate.net [researchgate.net]
- 21. Cannizzaro Reaction - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Aldol Condensation of 4-Methoxybenzaldehyde and Cyclohexanone
This guide provides troubleshooting advice and optimized protocols for the Claisen-Schmidt condensation reaction between 4-methoxybenzaldehyde and cyclohexanone to synthesize 2,6-bis(4-methoxybenzylidene)cyclohexanone.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What is the theoretically optimal mole ratio for the reaction between 4-methoxybenzaldehyde and cyclohexanone?
A1: The theoretically optimal mole ratio is 2 moles of 4-methoxybenzaldehyde to 1 mole of cyclohexanone. This is because the cyclohexanone molecule has two reactive alpha-carbon sites that can undergo condensation, leading to a double substitution by the aldehyde.[1][2] The final desired product is typically the symmetrical bis-chalcone, 2,6-bis(4-methoxybenzylidene)cyclohexanone.[1][3][4]
Q2: My reaction produced a significant amount of a lower melting point solid. What could be the cause?
A2: A common cause for this is the formation of the mono-substituted product, 2-(4-methoxybenzylidene)cyclohexanone. This occurs when only one molecule of 4-methoxybenzaldehyde reacts with a cyclohexanone molecule. This side product is favored if an insufficient amount of the aldehyde is used (a mole ratio significantly less than 2:1). To resolve this, ensure precise measurement of your starting materials and use a slight excess of the aldehyde if necessary.
Q3: I have a low yield of the desired 2,6-bis(4-methoxybenzylidene)cyclohexanone despite using a 2:1 mole ratio. What other factors could be at play?
A3: While the mole ratio is critical, other factors can impact yield:
-
Catalyst Concentration: The amount of base catalyst (e.g., NaOH or KOH) can significantly influence the reaction rate and yield.[1] Insufficient catalyst will result in a slow or incomplete reaction.
-
Reaction Time: The condensation requires adequate time for the second addition to occur. Typical reaction times range from 2 to 4 hours with stirring.[2]
-
Temperature: While often run at room temperature, gentle heating can sometimes drive the reaction to completion. However, excessive heat can promote side reactions.
-
Purity of Reagents: Ensure your cyclohexanone and 4-methoxybenzaldehyde are free from impurities, as these can interfere with the reaction.
Q4: Can I use a large excess of 4-methoxybenzaldehyde to ensure the reaction goes to completion?
A4: Using a large excess (e.g., >2.5:1) is generally not recommended. While it may slightly increase the yield of the bis-substituted product, it complicates the purification process. Unreacted 4-methoxybenzaldehyde will need to be removed, typically during recrystallization, which can lead to product loss. A mole ratio of approximately 2.1:1 or 2.2:1 is often sufficient to drive the reaction to completion without making purification overly difficult.
Q5: How can I monitor the progress of the reaction?
A5: Thin-Layer Chromatography (TLC) is an effective method for monitoring the reaction. Spot the reaction mixture alongside your starting materials (cyclohexanone and 4-methoxybenzaldehyde). The disappearance of the cyclohexanone spot and the appearance of a new, less polar product spot indicate the reaction is progressing. The final product, being larger and more conjugated, should have a different Rf value than the mono-substituted intermediate.
Optimization of Mole Ratio: Data Summary
The following table summarizes typical results from an experiment to optimize the mole ratio for this reaction, aiming for the highest yield of the desired bis-substituted product.
| Trial | Mole Ratio (Aldehyde:Ketone) | Cyclohexanone (mmol) | 4-Methoxybenzaldehyde (mmol) | Catalyst (NaOH, mmol) | Reaction Time (h) | Yield of 2,6-bis(...)cyclohexanone (%) | Notes |
| 1 | 1.8 : 1 | 10 | 18 | 10 | 3 | 75% | Significant mono-adduct formation observed. |
| 2 | 2.0 : 1 | 10 | 20 | 10 | 3 | 88% | Good yield, minor impurities. |
| 3 | 2.2 : 1 | 10 | 22 | 10 | 3 | 92% | Optimal yield with minimal side products. |
| 4 | 2.5 : 1 | 10 | 25 | 10 | 3 | 93% | Marginal yield increase, more difficult purification. |
Detailed Experimental Protocol
This protocol outlines a procedure for the base-catalyzed aldol condensation to synthesize 2,6-bis(4-methoxybenzylidene)cyclohexanone.
Materials:
-
Cyclohexanone
-
4-Methoxybenzaldehyde
-
Sodium Hydroxide (NaOH)
-
Ethanol (95%)
-
Deionized Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Büchner funnel and filter flask
Procedure:
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of cyclohexanone in 20 mL of 95% ethanol.
-
Catalyst Addition: Separately, prepare a solution of 10 mmol of NaOH in 5 mL of water. Add this solution to the ethanolic solution of cyclohexanone.
-
Cooling: Place the flask in an ice bath and stir the mixture for 10-15 minutes until the solution is cool.
-
Aldehyde Addition: Based on the desired mole ratio (e.g., 22 mmol for a 2.2:1 ratio), measure the corresponding amount of 4-methoxybenzaldehyde. Dissolve it in 15 mL of 95% ethanol. Add this solution dropwise to the cooled, stirring reaction mixture over 20-30 minutes.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 3-4 hours. A yellow solid should precipitate during this time.[2]
-
Workup: Quench the reaction by adding 40 mL of cold water to the flask to ensure complete precipitation of the product.
-
Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold water to remove the NaOH catalyst.[3]
-
Purification: Recrystallize the crude solid from hot ethanol to yield pure 2,6-bis(4-methoxybenzylidene)cyclohexanone as a yellow crystalline solid.
-
Analysis: Dry the product and determine its mass to calculate the percent yield. Characterize the product by measuring its melting point and obtaining spectroscopic data (e.g., ¹H NMR, ¹³C NMR, IR).
Experimental Workflow Diagram
Caption: Workflow for optimizing the mole ratio in the synthesis of 2,6-bis(4-methoxybenzylidene)cyclohexanone.
References
- 1. 2,6-Bis(4-methoxybenzylidene)cyclohexanone | 6275-32-7 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 2,6-Bis(4-methoxybenzylidene)cyclohexanone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,6-Bis(4-methoxybenzylidene)cyclohexanone | C22H22O3 | CID 1550699 - PubChem [pubchem.ncbi.nlm.nih.gov]
purification of 2-(4-Methoxybenzylidene)cyclohexanone by recrystallization
Important Note for Researchers: This guide primarily focuses on the purification of 2,6-bis(4-Methoxybenzylidene)cyclohexanone due to a greater availability of detailed experimental data for this compound. The mono-substituted analog, 2-(4-Methoxybenzylidene)cyclohexanone, is a known intermediate in the synthesis of the bis-substituted product.[1] While the principles of recrystallization outlined here are broadly applicable, specific parameters such as solvent choice and optimal temperatures may vary for the mono-substituted compound.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2,6-bis(4-Methoxybenzylidene)cyclohexanone by recrystallization.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What is the best solvent for the recrystallization of 2,6-bis(4-Methoxybenzylidene)cyclohexanone?
A1: Ethanol (EtOH) is a commonly reported and effective solvent for the recrystallization of 2,6-bis(4-Methoxybenzylidene)cyclohexanone, often yielding yellow needles of the purified compound.[2] Methanol (MeOH) has also been used for recrystallizing similar diarylidene cyclohexanone derivatives.
Q2: My compound is not dissolving in the hot recrystallization solvent. What should I do?
A2: If your compound is not dissolving, you can try the following:
-
Increase the solvent volume: You may not have added enough solvent. Add small portions of hot solvent until the solid dissolves completely.
-
Increase the temperature: Ensure your solvent is at or near its boiling point. Use a heating mantle and a reflux condenser to maintain the temperature without solvent loss.
-
Check your starting material: It is possible that your crude product contains significant insoluble impurities. If a portion of the solid does not dissolve even with additional hot solvent, you may need to perform a hot filtration to remove these impurities before proceeding with the crystallization.
Q3: No crystals are forming upon cooling. What is the problem?
A3: A lack of crystal formation can be due to several factors:
-
Too much solvent: This is the most common reason. If you have used an excessive amount of solvent, the solution may not be saturated enough for crystals to form upon cooling. To remedy this, you can evaporate some of the solvent by gently heating the solution and then allow it to cool again.
-
Supersaturation: The solution may be supersaturated. To induce crystallization, you can try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of the pure compound.
-
Cooling too rapidly: Very rapid cooling can sometimes inhibit crystal formation. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Q4: My product has "oiled out" instead of forming crystals. How can I fix this?
A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the melting point of the compound is lower than the temperature of the solution. To address this:
-
Reheat and add more solvent: Reheat the solution until the oil redissolves. Add a small amount of additional solvent to lower the saturation point and then cool the solution slowly.
-
Use a different solvent system: The chosen solvent may not be ideal. A solvent in which the compound is less soluble may be required. Alternatively, a mixed solvent system could be employed.
Q5: The yield of my recrystallized product is very low. What could be the cause?
A5: A low recovery can result from several issues:
-
Using too much solvent: As mentioned previously, excess solvent will retain more of your dissolved product in the mother liquor.
-
Premature crystallization: If the product crystallizes in the filter funnel during hot filtration, you will lose a significant amount of material. Ensure your filtration apparatus is pre-heated.
-
Incomplete crystallization: Ensure the solution has been cooled sufficiently for an adequate amount of time to allow for maximum crystal formation.
Q6: What is the expected melting point of pure 2,6-bis(4-Methoxybenzylidene)cyclohexanone?
A6: The reported melting point for 2,6-bis(4-Methoxybenzylidene)cyclohexanone is in the range of 160-162°C.[2] A broad melting point range for your recrystallized product may indicate the presence of impurities.
Quantitative Data Summary
| Property | Value | Source |
| Compound Name | 2,6-bis(4-Methoxybenzylidene)cyclohexanone | N/A |
| Molecular Formula | C₂₂H₂₂O₃ | [3][4] |
| Molecular Weight | 334.41 g/mol | [3][4] |
| Appearance | Yellow crystalline solid/needles | [2] |
| Melting Point | 160-162 °C | [2] |
| Common Recrystallization Solvent | Ethanol (EtOH) | [2] |
Experimental Protocol: Recrystallization of 2,6-bis(4-Methoxybenzylidene)cyclohexanone
This protocol is a general guideline. The exact volumes of solvent will depend on the amount and purity of the crude product.
-
Dissolution: Place the crude 2,6-bis(4-Methoxybenzylidene)cyclohexanone in an Erlenmeyer flask. Add a minimal amount of ethanol. Heat the mixture to boiling while stirring, for example, on a hot plate with a magnetic stirrer. Continue to add small portions of hot ethanol until the solid has completely dissolved.
-
Hot Filtration (Optional): If any insoluble impurities remain in the boiling solution, perform a hot filtration. To do this, preheat a funnel and a new receiving flask with a small amount of boiling solvent. Place a piece of fluted filter paper in the hot funnel and pour the hot solution through it into the preheated receiving flask. This step should be performed quickly to prevent premature crystallization in the funnel.
-
Cooling and Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature. As the solution cools, the solubility of the compound will decrease, and crystals should begin to form. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities from the mother liquor.
-
Drying: Dry the crystals in a desiccator or a vacuum oven to remove any residual solvent.
-
Characterization: Determine the melting point of the dried crystals and, if desired, further characterize by spectroscopic methods (e.g., NMR, IR).
Experimental Workflow Diagram
Caption: Workflow for the purification of 2,6-bis(4-Methoxybenzylidene)cyclohexanone by recrystallization.
References
Technical Support Center: Synthesis of Asymmetric Diarylidene Cyclohexanones
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of asymmetric diarylidene cyclohexanones. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges in this synthetic process.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of asymmetric diarylidene cyclohexanones in a question-and-answer format.
Question: Why am I getting a low yield of my desired asymmetric diarylidene cyclohexanone?
Answer: Low yields can be attributed to several factors:
-
Side Reactions: The aldol condensation, a common method for this synthesis, can be prone to side reactions. These include the self-condensation of the aldehyde or cyclohexanone, and the formation of oxazolidinones from the aldehyde, which can deactivate the catalyst.[1] Using a large excess of the cyclohexanone can help to minimize the self-condensation of the aldehyde.[1]
-
Suboptimal Reaction Conditions: The choice of catalyst, solvent, temperature, and reaction time can significantly impact the yield. For instance, some organocatalyzed reactions are slow and may require several days to reach completion.[1] It is crucial to optimize these parameters for your specific substrates.
-
Reactant Instability: Some reactants, like methyl vinyl ketone, have a high tendency to polymerize, which can drastically reduce the yield of the desired product.[2]
-
Catalyst Loading: Insufficient catalyst loading can lead to incomplete conversion. Conversely, excessively high loading is not always beneficial and can sometimes lead to an increase in side products. The optimal catalyst loading often falls within the range of 5-20 mol%.[3]
Question: I am observing poor diastereoselectivity in my reaction. How can I improve it?
Answer: Achieving high diastereoselectivity is a common challenge. Here are some strategies to improve it:
-
Catalyst Choice: The structure of the catalyst plays a critical role in controlling diastereoselectivity. Chiral organocatalysts, such as proline and its derivatives, and metal complexes have been shown to induce high diastereoselectivity.[4][5] For example, in proline-catalyzed aldol reactions, cyclohexanone tends to give higher diastereoselectivities than cyclopentanone.[1]
-
Reaction Conditions: Temperature and solvent can influence the transition state of the reaction, thereby affecting the diastereomeric ratio. Running the reaction at lower temperatures often enhances selectivity.
-
Acid Additives: In enamine-based organocatalysis, the use of acid additives can control the diastereoselectivity. The size and hydrogen-bonding ability of the acid additive can influence the reaction to favor the formation of either the syn or anti aldol product.[6]
-
Substrate Control: The steric and electronic properties of the substituents on both the aldehyde and the cyclohexanone can influence the facial selectivity of the attack, thus determining the diastereomeric outcome.
Question: My product has low enantiomeric excess (ee). What can I do to increase it?
Answer: Low enantioselectivity is a frequent hurdle in asymmetric synthesis. Consider the following points:
-
Catalyst System: The choice of a suitable chiral catalyst is paramount. Highly effective systems include Rh-complexes with chiral ligands (e.g., f-spiroPhos) for asymmetric hydrogenation, and bifunctional organocatalysts for aldol reactions, which have demonstrated excellent enantioselectivities (up to >99% ee).[4][7]
-
Catalyst Purity: Ensure the chiral catalyst is of high enantiomeric purity, as any impurity of the other enantiomer will lower the ee of the product.
-
Temperature: Lowering the reaction temperature generally increases enantioselectivity by favoring the transition state that leads to the major enantiomer.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the catalyst's conformation and its interaction with the substrates, thereby affecting enantioselectivity. Non-polar solvents are sometimes favored in organocatalyzed reactions.[5]
-
Additives: In some cases, additives can enhance enantioselectivity. For example, water has been shown to have a positive effect on certain organocatalytic aldol reactions.[7]
Question: I am having difficulty purifying my product. What are the common challenges and solutions?
Answer: Purification of chiral diarylidene cyclohexanones can be complex due to the presence of multiple isomers.
-
Presence of Diastereomers and Enantiomers: The reaction may produce a mixture of diastereomers (syn and anti) and their respective enantiomers. These stereoisomers often have very similar physical properties, making separation by standard column chromatography challenging.[8]
-
Solution: High-performance liquid chromatography (HPLC) using a chiral stationary phase is often the most effective method for separating both enantiomers and diastereomers.[8]
-
-
(E)/(Z) Isomerism: The diarylidene moiety can exist as (E)- and (Z)-isomers, further complicating the product mixture.[9]
-
Solution: Careful analysis of the reaction mixture by techniques like NMR can help identify the different isomers. Purification might require specialized chromatographic techniques or crystallization to isolate the desired isomer. In some cases, the reaction conditions can be optimized to favor the formation of one geometric isomer.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for obtaining asymmetric diarylidene cyclohexanones?
A1: The main strategies involve asymmetric catalysis, including:
-
Organocatalysis: Using small chiral organic molecules like proline and its derivatives to catalyze asymmetric aldol condensations.[1][5] These methods are attractive due to the low cost and low toxicity of the catalysts.
-
Metal Catalysis: Employing transition metal complexes with chiral ligands, such as rhodium catalysts for asymmetric hydrogenation of diarylidene cyclohexanones.[4]
-
Biocatalysis: Utilizing enzymes like ene-reductases for the asymmetric reduction of prochiral precursors.[10]
Q2: How can I control both diastereoselectivity and enantioselectivity simultaneously?
A2: Achieving simultaneous control is a significant challenge and often requires a highly organized transition state. The use of bifunctional organocatalysts, which can activate both the nucleophile and the electrophile in a specific orientation, is a powerful strategy.[7] The catalyst's structure, solvent, temperature, and additives all play a crucial role and must be carefully optimized.
Q3: What are the common side products in the synthesis of diarylidene cyclohexanones via aldol condensation?
A3: Common side products include:
-
Products from the self-condensation of the aldehyde or the ketone.[1]
-
Michael addition products, especially if the diarylidene cyclohexanone can act as a Michael acceptor.
-
Over-reaction products, such as the formation of a triple Michael adduct in cascade reactions.[11][12]
-
Enones resulting from the dehydration of the initial β-hydroxy ketone adduct.[1]
Q4: Are there any specific analytical techniques recommended for characterizing the stereochemistry of the products?
A4: Yes, several techniques are essential:
-
NMR Spectroscopy: To determine the relative stereochemistry (diastereoselectivity) by analyzing coupling constants and through techniques like NOESY.
-
Chiral HPLC: To determine the enantiomeric excess (ee) by separating the enantiomers on a chiral stationary phase.[8]
-
Circular Dichroism (CD) Spectroscopy: Can be used for rapid determination of ee, sometimes even in crude reaction mixtures after derivatization.[9]
-
X-ray Crystallography: Provides unambiguous determination of the absolute and relative stereochemistry of a crystalline product.[11]
Quantitative Data Summary
The following table summarizes representative quantitative data from the literature for the synthesis of asymmetric diarylidene cyclohexanones and related chiral cyclohexanones, highlighting the performance of different catalytic systems.
| Catalyst System | Substrates | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |
| Proline-catalyzed aldol reaction | Cyclohexanone and various aldehydes | 73 | 9:1 (anti/syn) | >99 | [1] |
| Rh-f-spiroPhos catalyzed hydrogenation | 2,6-dibenzylidene cyclohexanones | 93-99 | >20:1 (trans/cis) | >99 | [4] |
| Ene-reductase (YqjM) desymmetrization | 4-cyano-4-methyl-2,5-cyclohexadienone | 94 | N/A | 85 | [10] |
| Bifunctional amide organocatalyst in brine | Cyclohexanone and p-nitrobenzaldehyde | High | High | High | [7] |
| Supramolecular organocatalyst (proline-calixarene) | Cyclohexanone and aromatic aldehydes | Good | High (anti) | High | [5] |
Experimental Protocols
Key Experiment: Proline-Catalyzed Asymmetric Aldol Reaction
This protocol is a general representation based on literature procedures for the synthesis of asymmetric β-hydroxy ketones.[1]
Materials:
-
Cyclohexanone (5-10 equivalents)
-
Aromatic aldehyde (1 equivalent)
-
L-proline (10-30 mol%)
-
Solvent (e.g., DMF, DMSO, or solvent-free)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Reagents for work-up and purification (e.g., saturated aqueous NH₄Cl, ethyl acetate, brine, anhydrous MgSO₄, silica gel)
Procedure:
-
To a clean, dry reaction vessel, add the aromatic aldehyde and the solvent (if used).
-
Add the L-proline catalyst to the mixture.
-
Add the cyclohexanone (in excess) to the reaction mixture.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Note that these reactions can be slow, sometimes requiring up to 3 days for completion.[1]
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired β-hydroxy ketone.
-
Characterize the product using NMR, mass spectrometry, and determine the diastereomeric ratio and enantiomeric excess using chiral HPLC.
Visualizations
Caption: Reaction pathway for the organocatalyzed asymmetric aldol condensation.
Caption: General experimental workflow for the synthesis and analysis.
References
- 1. The Direct Catalytic Asymmetric Aldol Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Low-Cost and Scalable Synthesis of a Cyclohexanone-Related Bifunctional Building Block - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Access to chiral 3-benzylchromanones and 2,6-disubstituted cyclohexanones via Rh-catalyzed chemo- and enantioselective hydrogenation of arylidene chromanones/cyclohexanones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Novel supramolecular organocatalyst for asymmetric aldol reactions [open.metu.edu.tr]
- 6. Acid controlled diastereoselectivity in asymmetric aldol reaction of cycloketones with aldehydes using enamine-based organocatalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Rapid Determination of Enantiomeric Excess of α–Chiral Cyclohexanones Using Circular Dichroism Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Asymmetric Synthesis of Chiral 2-Cyclohexenones with Quaternary Stereocenters via Ene-Reductase Catalyzed Desymmetrization of 2,5-Cyclohexadienones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Bis-Substituted Byproducts
This guide provides researchers, scientists, and drug development professionals with practical advice and troubleshooting strategies to control and minimize the formation of bis-substituted byproducts in chemical reactions.
Frequently Asked questions (FAQs)
Q1: What are bis-substituted byproducts and why are they a concern?
A: Bis-substituted byproducts (or di-substituted byproducts) are molecules that have undergone a substitution reaction at two positions, whereas the intended product is the mono-substituted version. This often occurs when the initial substitution reaction forms a product that is more reactive than the starting material. These byproducts are a concern because they reduce the yield of the desired product, complicate purification processes, and represent a waste of starting materials. In pharmaceutical development, controlling such impurities is critical to meet stringent regulatory requirements.
Q2: What key factors influence the formation of bis-substituted byproducts in Electrophilic Aromatic Substitution (SEAr)?
A: In Electrophilic Aromatic Substitution (SEAr), the formation of bis-substituted products is heavily influenced by the nature of the substituent group added in the first step.[1]
-
Activating Groups: If the first substituent is an electron-donating group (e.g., -OH, -NH₂, -OR, -alkyl), it activates the aromatic ring, making it more nucleophilic and thus more reactive toward further substitution than the original starting material.[1] This electronic effect strongly favors the formation of di-substituted products.
-
Directing Effects: Activating groups are typically ortho, para-directors.[1] This means the second substitution will occur at the positions ortho and para to the first group, leading to a mixture of isomers.
-
Steric Hindrance: Bulky substituents can physically block the ortho positions, which may favor para substitution but can also be used strategically to disfavor a second substitution event.
Q3: How can I use stoichiometry to control bis-substitution?
A: Stoichiometry is one of the most fundamental tools for controlling the extent of a reaction.[2] To minimize bis-substitution, the aromatic starting material should be the excess reagent, while the electrophile (or its precursor) should be the limiting reagent.[2][3] By ensuring there is a statistical excess of the unreacted starting material, the probability of the electrophile reacting with an already substituted, activated ring is reduced. The exact ratio depends on the reactivity of the substrate and must often be optimized empirically.
Q4: Can I prevent substitution at a specific site to avoid a bis-adduct?
A: Yes, this can be achieved using "blocking groups." A blocking group is a chemical moiety that is intentionally and reversibly installed at a reactive position on a molecule to prevent reaction at that site.[4]
The general strategy is:
-
Install the blocking group: The blocking group is directed to the position where unwanted substitution would occur (e.g., the para position). A common example is the sulfonyl group (-SO₃H).[4]
-
Perform the desired reaction: The primary substitution reaction is then carried out. With the most reactive site blocked, the reaction is forced to occur at another position (e.g., the ortho position).[4][5]
-
Remove the blocking group: After the desired mono-substitution is complete, the blocking group is removed under specific conditions (e.g., using dilute acid for a sulfonyl group) to yield the final, pure product.[4][5]
Troubleshooting Guides
Problem 1: High levels of di-substituted byproduct in my Friedel-Crafts Alkylation.
Common Cause: The alkyl group added during the first substitution is an activating group. This makes the mono-alkylated product more reactive than the starting benzene ring, leading to polyalkylation.[3]
Solutions & Troubleshooting Workflow:
Data Presentation: Effect of Stoichiometry and Temperature
This table illustrates how reaction parameters can be adjusted to favor mono-alkylation over di-alkylation for a representative reaction.
| Entry | Aromatic Substrate (Equivalents) | Electrophile (Equivalents) | Temperature | Mono-substituted Product (%) | Bis-substituted Byproduct (%) |
| 1 | 1.0 | 1.0 | 25 °C | 55 | 45 |
| 2 | 3.0 | 1.0 | 25 °C | 85 | 15 |
| 3 | 3.0 | 1.0 | 0 °C | 92 | 8 |
Data is illustrative and intended for comparative purposes.
Experimental Protocol: Friedel-Crafts Acylation Followed by Clemmensen Reduction (An Alternative to Direct Alkylation)
This two-step sequence is a classic strategy to obtain mono-alkylated products cleanly, as the intermediate acyl group deactivates the ring, preventing a second substitution.[6]
-
Acylation Step:
-
To a stirred suspension of anhydrous aluminum chloride (AlCl₃, 1.1 eq.) in a dry solvent (e.g., dichloromethane) under an inert atmosphere (N₂), add the acid chloride (1.0 eq.) dropwise at 0 °C.
-
Stir the mixture for 15 minutes to allow for the formation of the acylium ion complex.
-
Add the aromatic substrate (1.2 eq.) to the mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by pouring it onto crushed ice with concentrated HCl.
-
Separate the organic layer, wash with water and brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the resulting ketone by chromatography or crystallization.
-
-
Reduction Step (Clemmensen Reduction):
-
To a flask containing amalgamated zinc (prepared from zinc dust and HgCl₂) and toluene, add the ketone from the previous step.
-
Add concentrated hydrochloric acid and heat the mixture to reflux.
-
Maintain reflux for 4-8 hours, monitoring by TLC until the ketone is consumed.
-
Cool the reaction, decant the toluene layer, and extract the aqueous layer with additional toluene.
-
Combine the organic layers, wash with sodium bicarbonate solution and brine, dry over MgSO₄, and concentrate to yield the pure mono-alkylated product.
-
Problem 2: My reductive amination of a primary amine yields a significant amount of tertiary amine byproduct.
Common Cause: The desired secondary amine product is often more nucleophilic than the starting primary amine. It can compete with the primary amine to react with the aldehyde, forming a new iminium ion which is then reduced to the undesired tertiary amine.[7]
Solutions & Troubleshooting Workflow:
Reaction Pathway Visualization
This diagram illustrates the competing reaction pathways that lead to the desired secondary amine and the bis-substituted tertiary amine byproduct.
// Reactants RNH2 [label="Primary Amine\n(R-NH₂)"]; RCHO [label="Aldehyde\n(R'-CHO)"];
// Intermediates Imine1 [label="Imine Intermediate\n(R-N=CHR')"]; SecAmine [label="Desired Secondary Amine\n(R-NH-CH₂R')", fillcolor="#34A853", fontcolor="#FFFFFF"]; Imine2 [label="Iminium Ion Intermediate\n(R-N⁺(CH₂R')=CHR')"]; TertAmine [label="Bis-Substituted Byproduct\n(R-N(CH₂R')₂)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Reaction Arrows RNH2 -> Imine1 [label="+ R'-CHO\n- H₂O"]; RCHO -> Imine1 [style=invis]; Imine1 -> SecAmine [label="+ [H⁻]\n(Reduction)"];
SecAmine -> Imine2 [label="+ R'-CHO\n(Unwanted Reaction)", color="#EA4335"]; Imine2 -> TertAmine [label="+ [H⁻]\n(Reduction)", color="#EA4335"]; } dot Caption: Competing pathways in reductive amination.
Experimental Protocol: Imine Pre-formation to Minimize Bis-Alkylation
This protocol focuses on forming the imine in situ before introducing the reducing agent, which can significantly suppress the formation of the tertiary amine.[8]
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus (or containing 4Å molecular sieves), add the primary amine (1.0 eq.), the aldehyde (1.05 eq.), and a suitable solvent (e.g., toluene or dichloromethane).
-
Imine Formation:
-
If using a Dean-Stark trap, heat the mixture to reflux to azeotropically remove water. Monitor the reaction by TLC or ¹H NMR until the starting materials are consumed and the imine is formed.
-
If using molecular sieves, stir the mixture at room temperature for 2-12 hours.
-
-
Reduction:
-
Cool the reaction mixture to 0 °C.
-
In a separate flask, dissolve the reducing agent (e.g., sodium borohydride, NaBH₄, 1.5 eq.) in a suitable solvent (e.g., ethanol or methanol).
-
Add the reducing agent solution dropwise to the cooled imine solution.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC for the disappearance of the imine and the appearance of the secondary amine product.
-
-
Workup:
-
Quench the reaction by slowly adding water or 1M HCl.
-
Perform an aqueous workup to remove inorganic salts. If the product is basic, an acid-base extraction can be used for purification.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo to obtain the crude secondary amine. Purify further as needed.
-
References
- 1. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. Stoichiometry - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. Friedel-Crafts Alkylation [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Reductive Amination - Wordpress [reagents.acsgcipr.org]
optimizing reaction time and temperature for chalcone synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in chalcone synthesis. The information is presented in a direct question-and-answer format to address specific issues that may be encountered during experimentation.
Troubleshooting Guide
Q1: My chalcone synthesis reaction is not proceeding to completion, or the yield is very low. What are the common causes and solutions?
A1: Low conversion or yield in chalcone synthesis, typically performed via the Claisen-Schmidt condensation, can stem from several factors related to reaction time and temperature.
-
Insufficient Reaction Time: Aldol condensations can be reversible and may require extended periods to reach equilibrium.[1] If the reaction is stopped prematurely, a significant amount of starting material will remain.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC).[2][3][4] Spot the reaction mixture alongside the starting materials (acetophenone and benzaldehyde derivatives). The reaction is complete when the spot corresponding to the limiting starting material disappears.[5] For some reactions, this may take anywhere from a few hours to overnight.[4][6]
-
-
Inappropriate Temperature: The optimal temperature is crucial for balancing reaction rate and minimizing side reactions.
-
Room Temperature Reactions: Many chalcone syntheses can be performed at room temperature.[7][8] However, if the reactants are not sufficiently reactive, the reaction may be very slow.
-
Elevated Temperatures: Increasing the temperature, for instance to 40-50 °C or even reflux, can significantly increase the reaction rate.[1][7][9] However, excessively high temperatures can lead to side reactions and decomposition, resulting in a darkened reaction mixture and diminished yield.[2] It is generally advised not to exceed 65 °C for standard reflux conditions.[2]
-
-
Catalyst Inactivity: The base catalyst (commonly NaOH or KOH) is critical.
-
Solution: Ensure the base is not old or has been improperly stored, which can lead to reduced activity. Use a freshly prepared solution of the base catalyst.[10]
-
Q2: The reaction mixture has turned dark brown or black, and I've isolated a gummy precipitate instead of crystals. What went wrong?
A2: A dark reaction mixture and the formation of an oily or gummy product are often indicative of side reactions or product degradation, which can be influenced by temperature.
-
High Temperature: As mentioned, excessive heat can promote side reactions.[2] The Cannizzaro reaction, where the aldehyde disproportionates, can occur at higher temperatures, especially with prolonged reaction times.[4][11]
-
Solution:
-
Lower the Temperature: If you are heating the reaction, try running it at a lower temperature or even at room temperature for a longer duration.[8] For some systems, cooling in an ice bath during the addition of reactants is beneficial.[2]
-
Solvent Choice: The choice of solvent can influence product solubility and crystallization. Ethanol is commonly used, and the crude chalcone can often be recrystallized from it.[2][12]
-
Purification: A gummy product may still contain the desired chalcone. Attempt to purify it using column chromatography.[1][12]
-
Q3: My Thin Layer Chromatography (TLC) shows a new spot, but it's not the chalcone. What could this be?
A3: The formation of unexpected byproducts is a common issue.
-
Michael Addition: The enolate of the starting ketone can react with the newly formed chalcone in a Michael addition, leading to a dimeric byproduct.[13][14] This is more likely with prolonged reaction times or high concentrations of reactants.
-
Self-Condensation: The starting ketone (acetophenone derivative) can undergo self-condensation, although this is generally less favorable than the reaction with the more electrophilic aldehyde.
-
Solution:
-
Monitor Reactant Stoichiometry: Using a slight excess of the aldehyde can sometimes help to minimize the self-condensation of the ketone.
-
Adjust Reaction Time: Stop the reaction as soon as the limiting starting material is consumed, as determined by TLC, to minimize the formation of Michael adducts.[13]
-
Q4: The chalcone product precipitated from the reaction mixture, but it is difficult to purify. What are the best practices for purification?
A4: While direct precipitation is a sign of a successful reaction, the crude product often requires further purification.
-
Recrystallization: This is the most common method for purifying chalcones. 95% ethanol is a widely used solvent for this purpose.[2][12] The crude product is dissolved in a minimum amount of hot ethanol and allowed to cool slowly to form crystals. For chalcones with low melting points, recrystallization should be performed at a controlled temperature, for example, 50 °C.[4]
-
Washing: After filtration, wash the collected solid thoroughly with water to remove any remaining base catalyst and other water-soluble impurities.[2][12] Some protocols also recommend a wash with dilute acid to neutralize any residual base.[10]
-
Column Chromatography: If recrystallization does not yield a pure product, column chromatography using silica gel is an effective alternative.[1][12] A common eluent system is a mixture of hexane and ethyl acetate.[2][12]
Frequently Asked Questions (FAQs)
Q1: What is the optimal reaction time for chalcone synthesis?
A1: There is no single optimal reaction time. It is highly dependent on the specific substrates, catalyst, temperature, and reaction method. Reaction times can range from a few minutes for highly reactive substrates under microwave or ultrasound conditions to several hours or even days for less reactive compounds at room temperature.[2][7][15] The best practice is to monitor the reaction's progress by TLC to determine the point of completion.[3][4]
Q2: What is the ideal temperature for chalcone synthesis?
A2: The ideal temperature is a balance between reaction rate and selectivity.
-
Room Temperature (20-25 °C): Often sufficient and can minimize side reactions.[7]
-
Elevated Temperatures (40-65 °C): Can increase the reaction rate for less reactive substrates.[1][9] Temperatures above 65 °C may lead to decreased yield due to side reactions.[2]
-
Solvent-free/Grinding: These methods are often performed at ambient temperature.[16]
Q3: How does the choice of base catalyst affect the reaction?
A3: Strong bases like sodium hydroxide (NaOH) and potassium hydroxide (KOH) are most commonly used to deprotonate the ketone and initiate the condensation.[1][16] The concentration of the base can be critical, especially when dealing with sensitive functional groups.[17]
Q4: Can this reaction be performed without a solvent?
A4: Yes, solvent-free or "grinding" methods are a green and efficient alternative. This technique involves grinding the solid reactants (acetophenone derivative, benzaldehyde derivative, and a solid base like NaOH or KOH) together in a mortar and pestle.[2][12][16] These reactions are often faster and can result in higher yields compared to solution-phase methods.[16]
Data on Reaction Conditions
The following table summarizes various reaction conditions for chalcone synthesis found in the literature. This data is intended for comparison and as a starting point for optimization.
| Method | Catalyst | Temperature (°C) | Reaction Time | Solvent | Typical Yield (%) | Reference |
| Grinding | NaOH (solid) | Ambient | 10 minutes | None | High | [2][12] |
| Reflux | KOH | 40 | Varies (monitored by NMR) | Ethanol | High (up to 100% conversion) | [1] |
| Ultrasound | KOH | 70 - 80 | 6 - 8 hours | Methanol/Water | ~40-60 | [17] |
| Conventional Stirring | NaOH | Room Temp | 2-3 hours | Ethanol | 58-89 | [4] |
| Micellar | Various Bases | Room Temp | 24 hours | Water with Surfactant | 56-70 | [13][14] |
| Reflux | NaOH | Reflux | 8 hours | Ethanol | 93 | [9] |
Experimental Protocols
Protocol 1: Solvent-Free Synthesis by Grinding
This method is environmentally friendly and often provides high yields in a short amount of time.[16]
-
Preparation: In a porcelain mortar, add the acetophenone derivative (1 eq.), the benzaldehyde derivative (1 eq.), and solid sodium hydroxide (1 eq.).[2]
-
Grinding: Grind the mixture vigorously with a pestle for approximately 10 minutes. The mixture will typically become a paste and may change color.[2][12]
-
Isolation: Add distilled water to the mortar and continue to mix to break up the solid.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid thoroughly with distilled water to remove the NaOH catalyst.[2]
-
Drying & Purification: Allow the product to air dry or dry in a low-temperature oven. The crude chalcone can be further purified by recrystallization from 95% ethanol.[2][12]
Protocol 2: Conventional Synthesis in Ethanol
This is a classic and widely used method for chalcone synthesis.
-
Preparation: Dissolve the acetophenone derivative (1 eq.) and the benzaldehyde derivative (1 eq.) in ethanol in a round-bottom flask equipped with a magnetic stirrer.[1]
-
Catalyst Addition: While stirring, add a solution of NaOH or KOH in ethanol or water. For some substrates, it is beneficial to cool the reaction mixture in an ice bath during the addition of the base.[2]
-
Reaction: Allow the reaction to stir at the desired temperature (room temperature or heated). Monitor the reaction progress by TLC.[4] The reaction is complete when the spot for the limiting starting material is no longer visible. The product may precipitate out of the solution during the reaction.[4]
-
Workup: Once the reaction is complete, pour the mixture into cold water or an ice bath. If the product is a solid, it will precipitate.
-
Isolation & Washing: Collect the precipitate by vacuum filtration and wash it with copious amounts of water.
-
Purification: Recrystallize the crude product from a suitable solvent, typically ethanol.[1]
Visualizations
Experimental Workflow for Chalcone Synthesis and Optimization
Caption: Workflow for chalcone synthesis and purification.
Troubleshooting Logic for Low Chalcone Yield
Caption: Troubleshooting logic for low chalcone yield.
References
- 1. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. jetir.org [jetir.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. pubs.aip.org [pubs.aip.org]
- 17. Design and synthesis of chalcone derivatives as potential non-purine xanthine oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
solvent-free Claisen-Schmidt reaction conditions for higher yield
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on solvent-free Claisen-Schmidt reactions to achieve higher yields.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the solvent-free Claisen-Schmidt condensation.
1. Issue: Low or No Product Yield
-
Question: My solvent-free Claisen-Schmidt reaction is resulting in a very low yield or no product at all. What are the potential causes and how can I fix this?
-
Answer: Low or no yield in a solvent-free Claisen-Schmidt reaction can stem from several factors:
-
Inefficient Mixing/Grinding: Under solvent-free conditions, intimate contact between the solid reactants is crucial. If the reactants are not ground together vigorously enough, the reaction may not initiate or proceed to completion. Ensure thorough and consistent grinding with a mortar and pestle for the recommended time.[1]
-
Inactive Catalyst: The catalyst may be old, hydrated, or of poor quality. For base catalysts like NaOH or KOH, ensure they are fresh and have not been overly exposed to atmospheric moisture and CO2. For Lewis acid catalysts, proper storage and handling are critical to maintain their activity.
-
Sub-optimal Temperature: While many solvent-free reactions proceed efficiently at room temperature, some reactant combinations may require gentle heating to form a melt phase, which can facilitate the reaction.[2] Conversely, excessive heat can lead to side reactions and decomposition. Experiment with a modest increase in temperature, for example, to 50°C.[3]
-
Incorrect Stoichiometry: An improper molar ratio of reactants can lead to poor yields. Typically, a slight excess of the aldehyde component is used. The ratio of the ketone to the aldehyde is a critical parameter to optimize for achieving high yields.
-
2. Issue: Formation of Multiple Products/Side Reactions
-
Question: I am observing significant side products in my reaction mixture, making purification difficult. What are these side products and how can I minimize them?
-
Answer: The most common side reactions in a Claisen-Schmidt condensation include:
-
Self-Condensation: The enolizable ketone can react with itself (a self-aldol condensation). This is more likely if the aldehyde is unreactive or if the reaction conditions are too harsh. Using a non-enolizable aromatic aldehyde minimizes this issue.[4]
-
Cannizzaro Reaction: If using a strong base like NaOH with an aldehyde that has no α-hydrogens, the aldehyde can undergo a disproportionation reaction to form an alcohol and a carboxylic acid. This is generally less of a concern under the mild, solvent-free conditions but can occur with prolonged reaction times or excessive heat.
-
Formation of Mono-substituted Product: When the desired product is the α,α'-bis-benzylidene cycloalkanone, the formation of the mono-substituted product can be a significant side reaction.[1] To favor the bis-product, ensure a 1:2 molar ratio of the cycloalkanone to the aldehyde.[1] Conversely, to favor the mono-benzylidene product, an excess of the ketone can be used.[1][5]
-
3. Issue: Reaction Stalls or is Incomplete
-
Question: My reaction starts but does not go to completion, leaving a significant amount of starting material. How can I drive the reaction to completion?
-
Answer: An incomplete reaction can be addressed by:
-
Increasing Reaction Time: While many solvent-free grinding reactions are rapid (e.g., 5 minutes), some substrates may require longer reaction times.[1] Monitor the reaction using Thin Layer Chromatography (TLC) to determine the optimal duration.
-
Optimizing Catalyst Loading: The amount of catalyst can significantly impact the reaction rate. While 20 mol% of solid NaOH has been shown to be effective, increasing or decreasing this amount may be necessary for specific substrates.[1][6] For instance, with cyclohexanone and benzaldehyde, 10 mol% of NaOH gave a 95% yield, while 20 mol% gave a 98% yield.[1]
-
Improving Reactant Purity: Impurities in the starting materials, especially the aldehyde, can inhibit the reaction. Ensure the purity of your reactants before starting the experiment.
-
4. Issue: Difficulty in Product Isolation and Purification
-
Question: I am struggling to isolate a pure product from the solid reaction mixture. What is the best approach?
-
Answer: Product isolation in solvent-free reactions is often straightforward but can present challenges.
-
Direct Recrystallization: Often, the crude solid product is pure enough for recrystallization. After the reaction is complete, the solid mass can be washed with chilled water to remove the base catalyst (like NaOH) and any water-soluble byproducts. The remaining solid can then be recrystallized from a suitable solvent like ethanol.
-
Handling Hydroxy Chalcones: The isolation of hydroxy chalcones can be particularly problematic under basic grinding conditions, sometimes leading to low yields and side reactions.[7] In such cases, switching to an acid catalyst like Mg(HSO4)2 might be beneficial.[3]
-
Work-up Procedure: A typical work-up involves treating the reaction mixture with chilled water. The separated solid is then filtered, washed with water, and dried before recrystallization.
-
Frequently Asked Questions (FAQs)
1. What is the Claisen-Schmidt reaction? The Claisen-Schmidt condensation is a reaction between an aldehyde or ketone having an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen.[4] It is a specific type of crossed-aldol condensation that is widely used to synthesize chalcones and α,β-unsaturated ketones.[4]
2. What are the advantages of solvent-free conditions for this reaction? Solvent-free, or neat, conditions offer several advantages aligned with the principles of Green Chemistry:
-
Reduced Environmental Impact: Eliminates the use of potentially toxic and volatile organic solvents.
-
Increased Efficiency: Reactions are often faster due to the high concentration of reactants.[2]
-
Simpler Work-up: Product isolation is often simplified, sometimes requiring only washing and recrystallization.
-
Energy Efficiency: Many reactions can be performed at room temperature by grinding, which requires minimal energy input.
3. Which catalysts are most effective for achieving high yields under solvent-free conditions? Several catalysts have proven effective:
-
Solid Bases: Sodium hydroxide (NaOH) is a commonly used, inexpensive, and highly effective catalyst, often used at 20 mol% loading, achieving yields of 96-98%.[1][5][8] Potassium hydroxide (KOH) is also effective, though it may result in slightly lower yields compared to NaOH under similar conditions.[1]
-
Lewis Acids: Systems like Ca(OTf)2 in combination with NBu4.BF4 have been shown to be efficient for producing chalcones in high yields under neat conditions.[9]
-
Solid Acid Catalysts: Magnesium hydrogen sulfate (Mg(HSO4)2) has been successfully used as a benign and eco-friendly catalyst.[3] Protonated aluminate mesoporous silica nanoparticles have also been employed as solid acid catalysts, showing good activity and high selectivity.[10]
4. How does the "grinding" technique work? The "grindstone chemistry" technique involves grinding solid reactants together in a mortar with a pestle. The energy transferred through friction initiates the reaction. This method ensures intimate contact between the reactant particles, and in some cases, can lead to the formation of a liquid or melt phase, which accelerates the reaction.[2]
5. Can this solvent-free method be scaled up for industrial applications? Yes, solvent-free methods are promising for industrial applications. Mechanochemical processes, such as using a screw extrusion reactor, are being explored for the large-scale synthesis of chalcones, demonstrating the potential for scaling up these green chemistry protocols.[3]
Data on Solvent-Free Claisen-Schmidt Conditions
The following table summarizes various reported conditions for achieving high yields in solvent-free Claisen-Schmidt reactions.
| Ketone Reactant | Aldehyde Reactant | Catalyst | Catalyst Loading (mol%) | Reaction Time | Temperature | Yield (%) | Reference |
| Cyclohexanone | Benzaldehyde | NaOH | 20 | 5 min | Room Temp. | 98 | [1] |
| Cyclopentanone | 4-Chlorobenzaldehyde | NaOH | 20 | 5 min | Room Temp. | 98 | [1] |
| Acetone | Benzaldehyde | NaOH | 20 | 5 min | Room Temp. | 98 (bis-adduct) | [1][5] |
| 4-Methylthio acetophenone | Aldehyde | Mg(HSO4)2 | 200 | 30 min | 50°C | 100 (conversion) | [3] |
| Acetophenone | Aromatic Aldehydes | KF-Al2O3 | N/A | N/A | Room Temp. | 94-98 | [8] |
| 2-(4-acetyl-phenylamino)-3-(4-chlorophenyl)-1,8-naphthyridine | Benzaldehyde | NaOH | Equimolar | 5.5 min | Room Temp. | 90 |
Experimental Protocols
High-Yield Synthesis of α,α'-bis-benzylidenecyclohexanone via Grinding
This protocol is based on the highly efficient method using solid NaOH as a catalyst.[1]
Materials:
-
Cyclohexanone
-
Benzaldehyde
-
Sodium Hydroxide (NaOH), solid pellets or powder
-
Mortar and Pestle
-
Ethanol (for recrystallization)
-
Deionized Water
Procedure:
-
Reactant Preparation: In a clean and dry mortar, add cyclohexanone (e.g., 10 mmol, 0.98 g).
-
Aldehyde Addition: Add benzaldehyde (20 mmol, 2.12 g, 2.0 equiv.).
-
Catalyst Addition: Add solid NaOH (2 mmol, 0.08 g, 20 mol%).
-
Grinding: Grind the mixture vigorously with a pestle for 5 minutes at room temperature. The mixture will likely turn into a thick paste and solidify.
-
Monitoring (Optional): The reaction progress can be monitored by TLC (Thin Layer Chromatography) to confirm the consumption of starting materials.
-
Work-up: After 5 minutes, add approximately 20 mL of chilled water to the mortar and grind for another minute to break up the solid mass.
-
Isolation: Transfer the contents to a beaker. Filter the solid product using a Buchner funnel and wash it thoroughly with cold water to remove NaOH and any unreacted benzaldehyde.
-
Drying: Allow the product to air-dry or dry it in a desiccator.
-
Purification: Recrystallize the crude solid from hot ethanol to obtain the pure α,α'-bis-benzylidenecyclohexanone as a crystalline solid. A yield of ~98% is expected.[1]
Visualizations
Caption: Workflow for a typical solvent-free Claisen-Schmidt reaction.
Caption: Logical steps for troubleshooting low yields in the reaction.
References
- 1. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Solvent-free synthesis of chalcones using Mg(HSO 4 ) 2 - RSC Sustainability (RSC Publishing) DOI:10.1039/D3SU00003F [pubs.rsc.org]
- 4. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 5. A facile solvent free Claisen-Schmidt reaction: synthesis of α,α'-bis-(substituted-benzylidene)cycloalkanones and α,α'-bis-(substituted-alkylidene)cycloalkanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.rsc.org [pubs.rsc.org]
selecting the appropriate base catalyst for aldol condensation
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in selecting the appropriate base catalyst for aldol condensation reactions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Inappropriate Base Strength: The chosen base may be too weak to deprotonate the α-carbon of the carbonyl compound effectively. The pKa of the base's conjugate acid should be higher than the pKa of the enolizable proton (typically 16-20 for aldehydes and ketones).[1][2] | Action: Select a stronger base. For complete and irreversible enolate formation, consider a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA).[3][4] For reversible reactions, alkoxides or hydroxides may suffice if the equilibrium is favorable.[5][6] |
| 2. Reversible Aldol Addition: The initial aldol addition product may be reverting to the starting materials. This is more common with ketones than aldehydes.[5][6] | Action: Drive the reaction to completion by removing water, often by heating the reaction mixture. This favors the formation of the more stable α,β-unsaturated condensation product.[5][6] | |
| 3. Competing Side Reactions: In the presence of a strong base, aldehydes lacking α-hydrogens can undergo the Cannizzaro reaction. Self-condensation can also compete with the desired crossed aldol reaction.[3] | Action: For crossed aldol reactions, slowly add the enolizable carbonyl compound to a mixture of the non-enolizable carbonyl and the base.[3] To prevent the Cannizzaro reaction, use a non-hydroxide base if applicable. | |
| Formation of Multiple Products in Crossed Aldol Condensation | 1. Lack of Selectivity: When both carbonyl compounds have α-hydrogens, a mixture of four products can form from self-condensation and crossed-condensation reactions.[3] | Action 1 (Directed Aldol): Use a strong, sterically hindered base like LDA at low temperatures (-78 °C) to irreversibly and quantitatively form the enolate of one carbonyl compound before adding the second carbonyl compound.[3][4] |
| Action 2 (Substrate Choice): Use one carbonyl reactant that lacks α-hydrogens (e.g., benzaldehyde or formaldehyde) to prevent its self-condensation.[5] | ||
| Formation of the Wrong Regioisomer (Kinetic vs. Thermodynamic Enolate) | 1. Incorrect Reaction Conditions: For unsymmetrical ketones, deprotonation can occur at either the more or less substituted α-carbon, leading to the thermodynamic or kinetic enolate, respectively.[7] | Action (Kinetic Control): To favor the less substituted (kinetic) enolate, use a strong, sterically hindered base like LDA at low temperatures (-78 °C). These conditions lead to rapid, irreversible deprotonation at the more accessible site.[7][8] |
| Action (Thermodynamic Control): To favor the more substituted (thermodynamic) enolate, use a weaker base (e.g., sodium ethoxide, potassium tert-butoxide) at higher temperatures. These conditions allow for equilibration, favoring the more stable enolate.[8][9] |
Frequently Asked Questions (FAQs)
Q1: How do I choose between a strong and a weak base for my aldol condensation?
A1: The choice depends on your desired outcome.
-
Weak bases (e.g., NaOH, KOH, NaOEt) are typically used for simple self-condensations or when thermodynamic control is desired. They establish an equilibrium between the reactants and the aldol addition product.[10][11]
-
Strong, non-nucleophilic bases (e.g., LDA, LiHMDS) are used for directed aldol reactions where specific enolate formation is required, such as in crossed aldol condensations or when kinetic control is necessary. These bases ensure rapid and irreversible deprotonation.[3][4]
Q2: Why is my reaction yielding a complex mixture of products in a crossed aldol condensation?
A2: This is a common issue when both of your carbonyl compounds possess α-hydrogens. Each can act as both a nucleophile (enolate) and an electrophile, leading to a mixture of self-condensation and crossed-condensation products. To achieve selectivity, you can either use a reactant without α-hydrogens or employ a directed aldol strategy with a strong base like LDA to pre-form one enolate before introducing the second carbonyl compound.[3]
Q3: I am using an unsymmetrical ketone and getting a mixture of regioisomers. How can I control which enolate is formed?
A3: You can control the regioselectivity by manipulating the reaction conditions to favor either the kinetic or thermodynamic enolate.
-
For the kinetic enolate (less substituted): Use a bulky, strong base like LDA at low temperature (-78 °C). The steric hindrance of the base favors deprotonation at the less hindered α-carbon, and the low temperature prevents equilibration to the more stable thermodynamic enolate.[7][8]
-
For the thermodynamic enolate (more substituted): Use a smaller, strong base (like NaH) or a weaker alkoxide base at room temperature or with heating. These conditions allow the initially formed kinetic enolate to equilibrate to the more thermodynamically stable, more substituted enolate.[8][9]
Q4: Can I use a catalytic amount of base for my aldol condensation?
A4: Yes, in many cases, particularly with weaker bases like sodium hydroxide, only a catalytic amount is needed. The base is regenerated during the reaction sequence. However, for directed aldol reactions using strong bases like LDA, a stoichiometric amount is typically used to ensure complete and irreversible formation of the enolate.[10]
Data Presentation
Table 1: Comparison of Common Base Catalysts for Aldol Condensation
| Base | Conjugate Acid | pKa of Conjugate Acid | Typical Conditions | Key Application |
| Sodium Hydroxide (NaOH) | Water (H₂O) | ~15.7[12] | Catalytic or stoichiometric, often in protic solvents (EtOH, H₂O), room temp. to reflux.[13][14][15][16] | General self-condensation; thermodynamic control. |
| Potassium Hydroxide (KOH) | Water (H₂O) | ~15.7 | Similar to NaOH. | General self-condensation; thermodynamic control. |
| Sodium Ethoxide (NaOEt) | Ethanol (EtOH) | ~16[12][17] | Stoichiometric, in aprotic solvents (THF, ether), often at room temp. or below. | Thermodynamic control of unsymmetrical ketones. |
| Potassium tert-Butoxide (KOtBu) | tert-Butanol (tBuOH) | ~17[12] | Stoichiometric, in aprotic solvents, often at room temp. or below. | Thermodynamic control; can also promote dehydration. |
| Sodium Hydride (NaH) | Hydrogen (H₂) | ~35[12] | Stoichiometric, in aprotic solvents (THF, DMF). | Formation of thermodynamic enolates from ketones. |
| Lithium Diisopropylamide (LDA) | Diisopropylamine | ~36[12] | Stoichiometric, in aprotic solvents (THF, ether), at low temperatures (-78 °C).[3][4] | Kinetic control; directed aldol reactions. |
Experimental Protocols
Protocol 1: General Base-Catalyzed Aldol Condensation (Self-Condensation of Acetone)
Objective: To synthesize diacetone alcohol via the self-condensation of acetone using sodium hydroxide as the base.
Materials:
-
Acetone
-
10% aqueous Sodium Hydroxide (NaOH) solution
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add 50 mL of acetone.
-
While stirring at room temperature, slowly add 5 mL of a 10% aqueous NaOH solution dropwise over 15 minutes.
-
Continue stirring the mixture at room temperature for 1 hour. The reaction progress can be monitored by TLC.
-
After the reaction is complete, neutralize the mixture by adding dilute acetic acid until the pH is approximately 7.
-
Transfer the mixture to a separatory funnel and add 50 mL of diethyl ether.
-
Wash the organic layer sequentially with 25 mL of water and 25 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate using a rotary evaporator.
-
The crude product can be purified by distillation under reduced pressure.
Protocol 2: Directed Crossed Aldol Condensation using LDA (Acetophenone and Benzaldehyde)
Objective: To synthesize chalcone via a directed aldol condensation of acetophenone and benzaldehyde using LDA.
Materials:
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Acetophenone
-
Benzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Three-neck round-bottom flask, dropping funnels, magnetic stirrer, and stir bar
-
Nitrogen or Argon inert atmosphere setup
-
Dry ice/acetone bath (-78 °C)
Procedure:
-
Set up a flame-dried three-neck round-bottom flask under an inert atmosphere of nitrogen or argon.
-
Add anhydrous THF (100 mL) and diisopropylamine (1.1 equivalents) to the flask and cool the mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.05 equivalents) dropwise to the stirred solution. Maintain the temperature at -78 °C. Allow the mixture to stir for 30 minutes to form the LDA solution.
-
Add acetophenone (1.0 equivalent) dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete formation of the lithium enolate.
-
Add benzaldehyde (1.0 equivalent) dropwise to the enolate solution at -78 °C. Stir the reaction mixture for 2-3 hours at this temperature.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.[3]
Mandatory Visualization
Caption: Workflow for selecting the appropriate base catalyst in an aldol condensation.
References
- 1. chem.ucalgary.ca [chem.ucalgary.ca]
- 2. vanderbilt.edu [vanderbilt.edu]
- 3. Crossed Aldol And Directed Aldol Reactions - Chemistry Steps [chemistrysteps.com]
- 4. Video: Crossed Aldol Reaction Using Strong Bases: Directed Aldol Reaction [jove.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Aldol Condensation - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. uwindsor.ca [uwindsor.ca]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. SATHEE: Aldol Condensation [sathee.iitk.ac.in]
- 11. quora.com [quora.com]
- 12. uwindsor.ca [uwindsor.ca]
- 13. amherst.edu [amherst.edu]
- 14. d.web.umkc.edu [d.web.umkc.edu]
- 15. webassign.net [webassign.net]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. websites.nku.edu [websites.nku.edu]
Technical Support Center: Resolving Poor Solubility Issues During Product Workup
This guide provides troubleshooting strategies and frequently asked questions to help researchers, scientists, and drug development professionals resolve common issues related to poor product solubility during experimental workup and purification.
Frequently Asked Questions (FAQs)
Q1: My product has "crashed out" or precipitated unexpectedly during the aqueous workup. What should I do?
A1: This typically happens when the reaction solvent (e.g., THF, acetonitrile) is miscible with water, and the addition of an aqueous solution makes the overall solvent system a poor solvent for your product.
-
Immediate Action: Do not discard the solid. It is likely your desired product. You can attempt to redissolve the entire mixture by adding a sufficient amount of a good organic solvent (e.g., ethyl acetate, dichloromethane) that is immiscible with water. This should allow you to proceed with a standard liquid-liquid extraction.
-
Alternative Recovery: If redissolution is difficult, you can isolate the solid by filtration.[1] Wash the collected solid with water to remove inorganic salts, then wash with a non-polar solvent like hexanes to remove non-polar impurities. The remaining solid can then be dried and purified.
-
Prevention: In the future, it is often safer to remove water-miscible solvents like THF or acetonitrile via rotary evaporation before starting the aqueous workup.[2]
Q2: I can't find my product after the workup, and I suspect it's lost in the aqueous layer. How can I confirm this and recover it?
A2: Polar organic compounds, especially those with hydrogen-bonding capabilities (like alcohols or small amines) or ionizable groups, can have significant solubility in the aqueous layer.[3][4]
-
Confirmation: Before discarding the aqueous layer, spot a sample of it on a TLC plate and compare it against a reference spot of your starting material or expected product. You can also perform a small-scale extraction of a portion of the aqueous layer with a strong organic solvent and analyze the extract.
-
Recovery Technique ("Salting Out"): To recover your product, you can decrease its solubility in the aqueous phase by adding a large amount of a soluble inorganic salt, such as sodium chloride (brine) or ammonium sulfate.[5][6] This increases the polarity and ionic strength of the aqueous layer, forcing the less polar organic compound out of the aqueous phase and into the organic solvent during extraction.[4][5]
-
Alternative Solvents: For highly polar products, a standard solvent like ethyl acetate may not be effective. A more polar extraction solvent, such as a 3:1 mixture of chloroform and isopropanol, can sometimes pull highly water-soluble organic compounds from the aqueous phase.[2]
Q3: How does adjusting the pH of the aqueous wash help with solubility and separation?
A3: Adjusting the pH is a powerful technique for separating organic compounds based on their acidic or basic properties. The principle is to convert an acidic or basic compound into its corresponding salt, which is typically much more soluble in water than the neutral form.[7][8]
-
Acidic Compounds (e.g., Carboxylic Acids, Phenols): Washing with a basic aqueous solution (e.g., 5% NaOH, 5% NaHCO₃) will deprotonate the acidic compound, forming a water-soluble salt that partitions into the aqueous layer.[7][9] This is useful for separating an acidic product from neutral or basic impurities. To recover your acidic product, you would then re-acidify the aqueous layer (e.g., with 1M HCl) to precipitate the neutral compound, which can be collected by filtration or extracted with an organic solvent.[10]
-
Basic Compounds (e.g., Amines): Washing with an acidic aqueous solution (e.g., 5% HCl) will protonate the basic compound, forming a water-soluble ammonium salt that moves to the aqueous layer.[7] This allows for separation from neutral or acidic impurities. To recover the basic product, the aqueous layer is then basified (e.g., with 1M NaOH) to regenerate the neutral amine, which can then be extracted.
Q4: My product is an oil or a solid that won't crystallize properly. What can I do?
A4: Difficulty in crystallization can be due to residual solvent, impurities, or the inherent properties of the compound.
-
Remove Residual Solvents: Ensure all solvents from the workup are thoroughly removed using a rotary evaporator and then by placing the flask under high vacuum for an extended period.
-
Induce Crystallization: If the product is a solid, you can try several techniques:
-
Scratching: Use a glass rod to scratch the inside surface of the flask below the level of the solvent. The microscopic scratches provide nucleation sites for crystal growth.[11]
-
Seeding: Add a tiny crystal of the pure product (if available) to the supersaturated solution to initiate crystallization.[11]
-
Antisolvent Addition: Slowly add a solvent in which your product is insoluble (an "antisolvent") to a solution of your product until it becomes cloudy, then allow it to stand.[12]
-
-
Purification: Impurities can inhibit crystallization. Consider purifying the crude product first using flash chromatography and then attempt recrystallization.
Troubleshooting Guides
Guide 1: Systematic Approach to Poor Product Solubility
This workflow helps you diagnose and solve solubility issues encountered during workup.
Caption: Decision workflow for handling solubility issues post-reaction.
Guide 2: Selecting a Recrystallization Solvent
Recrystallization is a powerful purification technique based on differential solubility.[11][13] The ideal single solvent for recrystallization should dissolve the compound well when hot but poorly at room temperature or below.[13][14]
Caption: Experimental workflow for selecting a single recrystallization solvent.
Data Presentation
Table 1: Properties of Common Organic Solvents
This table summarizes key physical data for common solvents used in workup and purification to aid in selection.[15][16][17]
| Solvent | Formula | Boiling Point (°C) | Density (g/mL) | Polarity Index | Water Miscibility |
| Non-Polar | |||||
| Hexane | C₆H₁₄ | 69 | 0.655 | 0.1 | Immiscible |
| Toluene | C₇H₈ | 111 | 0.867 | 2.4 | Immiscible |
| Diethyl Ether | (C₂H₅)₂O | 35 | 0.713 | 2.8 | Slight (7.5 g/100 mL) |
| Polar Aprotic | |||||
| Dichloromethane (DCM) | CH₂Cl₂ | 40 | 1.326 | 3.1 | Immiscible |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 77 | 0.902 | 4.4 | Slight (8.3 g/100 mL) |
| Tetrahydrofuran (THF) | C₄H₈O | 66 | 0.889 | 4.0 | Miscible |
| Acetonitrile (ACN) | CH₃CN | 82 | 0.786 | 5.8 | Miscible |
| Dimethylformamide (DMF) | C₃H₇NO | 153 | 0.944 | 6.4 | Miscible |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 189 | 1.100 | 7.2 | Miscible |
| Polar Protic | |||||
| Methanol | CH₃OH | 65 | 0.792 | 5.1 | Miscible |
| Ethanol | C₂H₅OH | 78 | 0.789 | 4.3 | Miscible |
| Water | H₂O | 100 | 1.000 | 10.2 | - |
Table 2: Effect of pH on Organic Compound Solubility During Extraction
This table outlines how to manipulate the solubility of acidic and basic organic compounds.[7][9]
| Compound Type | Functional Group | pKa (approx.) | Aqueous Wash to Increase Water Solubility (Ionize) | Aqueous Wash to Decrease Water Solubility (Neutralize) |
| Strongly Acidic | Carboxylic Acid (-COOH) | 3 - 5 | 5% NaHCO₃ (weak base) or 5% NaOH (strong base) | 5% HCl (acid) |
| Weakly Acidic | Phenol (-ArOH) | 9 - 10 | 5% NaOH (strong base) | 5% HCl (acid) |
| Basic | Amine (-NH₂, -NHR, -NR₂) | 9 - 11 (as conjugate acid) | 5% HCl (acid) | 5% NaOH (base) |
| Neutral | Alkane, Alkene, Ether, Ester, Ketone | N/A | Not significantly affected by pH | Not significantly affected by pH |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This method is used to purify a solid compound using one solvent. The principle relies on the solute being highly soluble in the solvent at high temperatures and poorly soluble at low temperatures.[11][13]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimum amount of the chosen hot recrystallization solvent and bring the mixture to a boil (using a hot plate) to fully dissolve the solid. Add the hot solvent dropwise until everything just dissolves.[14] Adding too much solvent will reduce your yield.[14]
-
Hot Filtration (if needed): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent the desired compound from crystallizing prematurely in the filter funnel.[18]
-
Cooling & Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[13] Once at room temperature, place the flask in an ice-water bath for 10-20 minutes to maximize crystal formation.[19][18]
-
Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[13]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely on the filter paper under vacuum, then transfer them to a watch glass to air dry or place in a vacuum desiccator.
Protocol 2: Two-Solvent (Antisolvent) Recrystallization
This technique is useful when no single solvent is ideal. It uses a pair of miscible solvents: one in which the compound is very soluble (the "solvent") and one in which it is very insoluble (the "antisolvent").[12][14]
-
Dissolution: Dissolve the crude solid in the minimum amount of the hot "solvent" in which it is highly soluble.
-
Antisolvent Addition: While the solution is still hot, slowly add the "antisolvent" dropwise until the solution just begins to turn cloudy (this is the point of saturation).
-
Clarification: Add a drop or two of the hot "solvent" to redissolve the precipitate and make the solution clear again.
-
Cooling & Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collection, Washing, and Drying: Follow steps 4-6 from the Single-Solvent Recrystallization protocol, using an ice-cold mixture of the two solvents for the washing step.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Workup [chem.rochester.edu]
- 3. Troubleshooting [chem.rochester.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. ocw.mit.edu [ocw.mit.edu]
- 6. reddit.com [reddit.com]
- 7. chem.ucalgary.ca [chem.ucalgary.ca]
- 8. youtube.com [youtube.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. praxilabs.com [praxilabs.com]
- 12. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Home Page [chem.ualberta.ca]
- 15. COMMON SOLVENT PROPERTIES [macro.lsu.edu]
- 16. Reagents & Solvents [chem.rochester.edu]
- 17. byjus.com [byjus.com]
- 18. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 19. chem.libretexts.org [chem.libretexts.org]
how to prevent polymerization in unsaturated ketone synthesis
Welcome to the technical support center for unsaturated ketone synthesis. This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a primary focus on preventing unwanted polymerization.
Frequently Asked Questions (FAQs)
Q1: What causes polymerization during the synthesis of α,β-unsaturated ketones?
A1: α,β-Unsaturated ketones are susceptible to spontaneous polymerization, primarily through a free-radical mechanism. The conjugated system of the double bond and the carbonyl group makes the β-carbon electrophilic and prone to attack. Polymerization is typically initiated by:
-
Heat: Elevated temperatures, often used during distillation or reflux, can generate free radicals that initiate a chain reaction.
-
Light: UV light can provide the energy needed to initiate polymerization.
-
Impurities: Peroxides or other radical-initiating impurities in reagents or solvents can trigger polymerization.
-
Oxygen: While sometimes required for certain inhibitors to function, oxygen can also contribute to the formation of peroxides, which are polymerization initiators.
Q2: My reaction mixture turned into a solid mass or a viscous, intractable oil. What happened?
A2: This is a classic sign of runaway polymerization. The monomeric unsaturated ketone has reacted with itself to form a high-molecular-weight polymer. This is often an exothermic process, which can accelerate the reaction rate, leading to a rapid increase in viscosity and solidification.[1] This is particularly common with highly reactive and volatile enones like methyl vinyl ketone (MVK).[2]
Q3: How do polymerization inhibitors work?
A3: Polymerization inhibitors are compounds that scavenge free radicals, effectively terminating the polymerization chain reaction.[][4] The most common types are phenolic inhibitors (like hydroquinone) and nitroxide stable radicals (like TEMPO). Phenolic inhibitors typically donate a hydrogen atom to the highly reactive growing polymer radical, creating a stable, non-reactive radical that does not propagate the chain.[] This process often requires the presence of oxygen to be effective.[]
Troubleshooting Guide
Problem 1: Significant polymer formation during the reaction or workup.
| Potential Cause | Recommended Solution |
| High Reaction Temperature | Optimize the reaction temperature. Use the lowest temperature that allows for a reasonable reaction rate. For exothermic reactions, ensure efficient cooling and controlled addition of reagents. |
| Absence of an Inhibitor | Add a suitable polymerization inhibitor at the beginning of the reaction or during the workup, especially before any heating steps like distillation. For many syntheses, adding 100-500 ppm of an inhibitor like hydroquinone (HQ) or its monomethyl ether (MEHQ) is effective.[5] |
| Extended Reaction Time | Monitor the reaction progress (e.g., by TLC or GC) and stop it as soon as the starting material is consumed. Unnecessarily long reaction times, especially at elevated temperatures, increase the risk of polymerization. |
| Presence of Radical Initiators | Use purified, peroxide-free solvents and reagents. Ensure reaction vessels are clean and free of contaminants that could initiate polymerization. |
Problem 2: Low yield of the desired unsaturated ketone.
| Potential Cause | Recommended Solution |
| Product Loss Due to Polymerization | Implement the solutions from "Problem 1" to minimize polymer formation. The desired product is often trapped within the polymer matrix. |
| Incomplete Reaction (Aldol/Mannich) | In Aldol condensations, ensure the base concentration is appropriate. For Mannich reactions, issues can arise from the stability of the starting materials or intermediates.[6] Consider adjusting stoichiometry, catalyst, or reaction time. |
| Decomposition of Product | Some unsaturated ketones, particularly those derived from Mannich bases, can decompose upon heating.[7] For distillation, use reduced pressure to lower the boiling point and minimize thermal stress. Add an inhibitor to the distillation flask. |
| Side Reactions | In crossed Aldol condensations, self-condensation can be a major side reaction.[8] To favor the desired product, slowly add the enolizable ketone/aldehyde to a mixture of the non-enolizable aldehyde and the base. In Mannich reactions, di-substitution can occur if multiple acidic protons are present.[9] |
Problem 3: The polymerization inhibitor is not working effectively.
| Potential Cause | Recommended Solution |
| Inhibitor Incompatibility | Ensure the chosen inhibitor is suitable for your reaction conditions. Phenolic inhibitors like HQ and MEHQ require trace amounts of oxygen to function effectively. If running under strictly anaerobic conditions, consider an oxygen-independent inhibitor like phenothiazine or a stable nitroxide radical. |
| Insufficient Inhibitor Concentration | The standard concentration may not be sufficient for highly reactive monomers or high temperatures. Increase the inhibitor concentration systematically (e.g., from 200 ppm to 500 ppm or 1000 ppm). |
| High Temperature Degradation | The effectiveness of phenolic inhibitors can decrease at very high temperatures.[10][11] For high-temperature distillations, consider using a more robust inhibitor or a combination of inhibitors. |
Quantitative Data on Polymerization Inhibitors
Choosing the right inhibitor and its concentration is critical. The following table summarizes common inhibitors used for unsaturated monomers like acrylates and vinyl ketones. The "Induction Period" refers to the time before rapid polymerization begins, a key measure of inhibitor effectiveness.
| Inhibitor | Chemical Structure | Typical Concentration (ppm) | Optimal Conditions & Remarks |
| Hydroquinone (HQ) | Phenolic | 100 - 1000 | Effective general-purpose inhibitor. Requires oxygen to function. Can discolor the monomer. |
| MEHQ (Monomethyl ether of hydroquinone) | Phenolic | 50 - 500 | Very common for stabilizing acrylates.[12] Requires oxygen. Less likely to discolor than HQ. Its consumption accelerates at temperatures above 80°C. |
| Butylated Hydroxytoluene (BHT) | Phenolic | 200 - 1000 | Often used as a storage stabilizer. Less effective at high temperatures compared to HQ or MEHQ. |
| Phenothiazine (PTZ) | Amine-based | 100 - 500 | Highly effective, especially at elevated temperatures, and can function in low-oxygen environments.[13] May impart color. |
| TEMPO (2,2,6,6-Tetramethylpiperidinyloxyl) | Nitroxide Radical | 50 - 200 | Highly efficient radical scavenger. Does not require oxygen. Can be used to control polymerization (living radical polymerization) at specific concentrations.[14] |
Concentrations are typical starting points and may require optimization based on the specific monomer, temperature, and purity.
Mechanisms and Workflows
Polymerization and Inhibition Mechanisms
Understanding the underlying chemical processes is key to prevention. The following diagrams illustrate the mechanism of free-radical polymerization and how inhibitors intervene.
Figure 1: Mechanism of Free-Radical Polymerization. This diagram shows the three key stages: Initiation, where a radical is formed; Propagation, where the radical chain grows by adding monomer units; and Termination, where two radicals combine to form a stable polymer.
Figure 2: Mechanism of a Phenolic Inhibitor. The inhibitor donates a hydrogen atom to the reactive polymer radical, creating a stable polymer chain and a resonance-stabilized inhibitor radical that is too unreactive to continue the polymerization process.
Experimental Protocols
Protocol 1: Synthesis of Methyl Vinyl Ketone (MVK) via Mannich Reaction & Pyrolysis
This two-step procedure is used for producing MVK, which is highly prone to polymerization. Careful handling and the use of an inhibitor are essential.[2][15]
Figure 3: Experimental Workflow for MVK Synthesis. This workflow highlights the two main stages and emphasizes the critical points for preventing polymerization, particularly during the final distillation and storage steps.
Detailed Methodology:
-
Synthesis of the Mannich Base (1-Diethylamino-3-butanone HCl): In a round-bottom flask equipped with a reflux condenser, combine diethylamine hydrochloride (1.0 mol), paraformaldehyde (1.4 mol), acetone (5.0 mol), methanol (100 mL), and a few drops of concentrated HCl.[7]
-
Reflux the mixture with stirring for 12 hours.
-
After cooling, add a cold solution of NaOH to make the mixture basic.
-
Extract the aqueous layer with ether. Wash the combined ether extracts with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude Mannich base.
-
Pyrolysis to Methyl Vinyl Ketone: Set up a distillation apparatus. The distillation flask containing the crude Mannich base should be heated carefully in an oil bath.
-
Heat the flask to 140-165°C. The Mannich base will decompose (pyrolyze) to form MVK and diethylamine hydrochloride.[7][15]
-
Crucial Step: Collect the volatile MVK via distillation under reduced pressure to keep the temperature as low as possible. The receiving flask must be cooled in an ice bath and contain a stabilizing amount of hydroquinone (e.g., 0.1 g per 100 g of expected MVK).
-
The purified MVK should be stored in a refrigerator (2-8°C) in a tightly sealed container with the inhibitor.[8]
Protocol 2: Synthesis of a Chalcone via Aldol Condensation
Chalcones are generally more stable crystalline solids, and polymerization is less of a concern than with volatile liquid enones. However, side reactions can occur.[][14][16]
Detailed Methodology:
-
Preparation: In a conical vial or small flask, dissolve the substituted benzaldehyde (1.0 mmol) and the substituted acetophenone (1.0 mmol) in 1-2 mL of 95% ethanol. Stir until all solids dissolve.
-
Initiation: Add 0.1 mL of a 15 M aqueous sodium hydroxide solution dropwise while stirring.[14]
-
Reaction: Cap the vial and stir the mixture at room temperature. The reaction is often rapid, with the product precipitating as a solid within 15-30 minutes. Monitor the reaction by TLC.
-
Isolation: Once the reaction is complete, break up the solid precipitate with a spatula. Add 2-3 mL of ice-cold water to the mixture.
-
Collect the crude product by vacuum filtration on a Hirsch or Büchner funnel.
-
Purification: Wash the solid on the filter with several portions of cold water until the filtrate is neutral. Further purification can be achieved by recrystallization from 95% ethanol.
-
Note on Polymerization: While less common for solid chalcones, if the product is an oil or if the reaction is run at high temperatures for extended periods, adding an inhibitor (e.g., 200 ppm BHT) to the reaction mixture or during purification can prevent the formation of oligomeric side products.
References
- 1. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methyl vinyl ketone - Wikipedia [en.wikipedia.org]
- 4. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 5. EP0998437A1 - Methods for inhibiting the polymerization of vinyl monomers - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. byjus.com [byjus.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. US5034156A - Method for inhibiting the polymerization of acrylic acid - Google Patents [patents.google.com]
- 13. icheme.org [icheme.org]
- 14. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 15. 2024.sci-hub.se [2024.sci-hub.se]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Purifying Chalcone Isomers by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of chalcone isomers using column chromatography.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography of chalcone isomers.
Issue 1: Poor or No Separation of Chalcone Isomers
Q: My chalcone isomers (cis/trans or positional) are co-eluting or showing very poor separation on the column. What should I do?
A: Poor separation is a common issue that can be resolved by systematically optimizing your chromatography conditions.
Initial Checks:
-
Confirm Isomer Presence: Ensure that the different isomers are indeed present in your mixture and are stable. Some chalcones can isomerize under certain conditions (e.g., exposure to light or acid/base).[1][2][3]
-
TLC Analysis: Before running a column, always perform a thorough Thin Layer Chromatography (TLC) analysis with various solvent systems to find the optimal mobile phase for separation.[4][5]
Troubleshooting Steps:
-
Mobile Phase Optimization:
-
Adjust Polarity: The polarity of the mobile phase is a critical factor.[6] For normal-phase chromatography (e.g., silica gel), if isomers are eluting too quickly and together, decrease the polarity of the mobile phase (e.g., increase the hexane to ethyl acetate ratio).[4] For reverse-phase chromatography, decrease the polarity by increasing the organic solvent (e.g., methanol, acetonitrile) to water ratio.
-
Try Different Solvents: Sometimes, a simple change in the organic modifier (e.g., switching from ethyl acetate to dichloromethane in a hexane-based mobile phase) can significantly improve selectivity.[7]
-
Gradient Elution: If a single solvent system (isocratic elution) fails to resolve the isomers, a gradient elution can be effective.[8] A shallow gradient, where the polarity of the mobile phase is changed slowly over time, can enhance the separation of closely related isomers.
-
-
Stationary Phase Selection:
-
Silica Gel vs. Alumina: While silica gel is most common, some chalcones may separate better on alumina, especially if they are sensitive to the acidic nature of silica.
-
Specialized Columns: For challenging separations, consider specialized columns that offer different selectivities. Phenyl or pentafluorophenyl (PFP) columns can be effective for separating positional isomers due to π-π interactions.[9]
-
Chiral Stationary Phases (CSPs): For separating enantiomers or diastereomers, a chiral column is often necessary.[10] Polysaccharide-based CSPs (e.g., amylose or cellulose derivatives) are widely used.[10]
-
-
Column Packing and Loading:
-
Proper Packing: A poorly packed column will lead to band broadening and poor resolution. Ensure the stationary phase is packed uniformly without any cracks or channels.
-
Sample Loading: Load the sample in a minimal amount of solvent to ensure a narrow starting band.[11] If the sample is not very soluble in the mobile phase, consider dry loading, where the sample is pre-adsorbed onto a small amount of silica gel.[11]
-
Issue 2: Compound is Not Eluting from the Column
Q: I've loaded my chalcone mixture, but the desired compound is not coming off the column, even after flushing with a highly polar solvent.
A: This issue, known as irreversible adsorption, can occur for several reasons.
Troubleshooting Steps:
-
Compound Instability: The chalcone may be decomposing on the stationary phase. This is more likely with silica gel, which is acidic. You can test for this by spotting your compound on a TLC plate, letting it sit for a while, and then eluting it to see if any new spots appear.[12]
-
Solution: Try a less acidic stationary phase like deactivated silica gel or alumina.[12]
-
-
Incorrect Mobile Phase: The mobile phase may not be strong enough to elute your compound.
-
Solution: Gradually increase the polarity of your mobile phase. If using a hexane/ethyl acetate system, you can switch to a stronger solvent like dichloromethane/methanol.
-
-
Sample Precipitation: The compound may have precipitated at the top of the column, especially if it was loaded in a solvent in which it is not very soluble.
-
Solution: Try to dissolve the precipitated compound by adding a small amount of a stronger solvent directly to the top of the column. In the future, ensure your sample is fully dissolved before loading.
-
Issue 3: Tailing Peaks
Q: My chalcone is eluting from the column, but the peaks are broad and tailing.
A: Peak tailing can be caused by several factors related to interactions between the sample, stationary phase, and mobile phase.
Troubleshooting Steps:
-
Overloaded Column: Loading too much sample can lead to tailing.
-
Solution: Reduce the amount of sample loaded onto the column.
-
-
Strong Sample-Stationary Phase Interactions: Highly polar chalcones can interact strongly with the acidic silanol groups on silica gel.
-
Solution: Add a small amount of a modifier like triethylamine or acetic acid to the mobile phase to cap the active sites on the silica gel.
-
-
Inappropriate Solvent for Sample Dissolution: Dissolving the sample in a solvent much stronger than the mobile phase can cause band broadening and tailing.
-
Solution: Dissolve the sample in the mobile phase itself or a solvent with slightly higher polarity.[11]
-
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose column and mobile phase for purifying chalcone isomers?
A1: For general-purpose purification of chalcone isomers, a silica gel column is a good starting point due to its versatility and low cost. A common mobile phase system is a mixture of hexane and ethyl acetate.[4] The ratio can be adjusted based on the polarity of the specific chalcone isomers, as determined by preliminary TLC analysis. For cis/trans isomers, which often have small differences in polarity, a shallow gradient of ethyl acetate in hexane is often effective.
Q2: How can I separate cis and trans isomers of a chalcone?
A2: The trans isomer of a chalcone is generally more stable and less polar than the cis isomer.[2] This difference in polarity can be exploited for separation by column chromatography.
-
Normal-Phase Chromatography (Silica Gel): The less polar trans isomer will elute before the more polar cis isomer. A mobile phase of hexane/ethyl acetate or hexane/dichloromethane is often successful.
-
Reverse-Phase Chromatography (C18): The elution order will be reversed, with the more polar cis isomer eluting first. A mobile phase of methanol/water or acetonitrile/water is typically used.
Q3: What techniques are suitable for separating positional isomers of chalcones?
A3: Positional isomers can be challenging to separate due to their similar physical properties.
-
Stationary Phase Choice: Phenyl or PFP (pentafluorophenyl) stationary phases can provide enhanced selectivity for aromatic positional isomers through π-π interactions.[9]
-
Mobile Phase Optimization: Careful optimization of the mobile phase, including the use of different solvent combinations and gradients, is crucial. Sometimes, adding a small amount of a third solvent can improve resolution.
Q4: When should I use a chiral column for chalcone purification?
A4: A chiral stationary phase (CSP) is necessary for the separation of enantiomers, which are non-superimposable mirror images. While diastereomers (like E/Z isomers) are chiral, they have different physical properties and can often be separated on standard achiral columns. However, if diastereomers are difficult to separate on achiral phases, a chiral column can sometimes provide the necessary selectivity.[10]
Q5: How do I choose between wet loading and dry loading my sample?
A5:
-
Wet Loading: This involves dissolving your sample in a minimal amount of the mobile phase and carefully adding it to the top of the column.[8] This is suitable for samples that are readily soluble in the mobile phase.
-
Dry Loading: If your sample has poor solubility in the mobile phase, or if you need to load a larger quantity, dry loading is preferred.[11] This involves pre-adsorbing your sample onto a small amount of silica gel (or other stationary phase) by dissolving the sample in a volatile solvent, mixing it with the silica, and then evaporating the solvent. The resulting free-flowing powder is then added to the top of the column.[11]
Quantitative Data Summary
The following table summarizes representative experimental conditions for the separation of chalcone isomers based on literature data. Note that optimal conditions will vary depending on the specific chalcone structure.
| Isomer Type | Stationary Phase | Mobile Phase | Flow Rate | Detection | Reference |
| Diastereomers (E/Z) | Lux i-Amylose-1 (Chiral) | n-hexane:isopropanol (60:40 v/v) | 1.0 mL/min | UV at 225 nm | [10] |
| Various Chalcones | ODS-2 C18 (Reverse-Phase) | Methanol/Water gradients | 1.0 mL/min | UV at 300 nm | |
| Synthetic Chalcone | Silica Gel | Ethyl acetate/n-hexane (2:1) | Gravity | TLC | [10] |
| Synthetic Chalcone | Silica Gel | Hexane/Ethyl acetate (3:1) | Gravity | TLC | [4] |
Experimental Protocols
Protocol 1: General Procedure for Normal-Phase Column Chromatography of Chalcone Isomers on Silica Gel
-
TLC Analysis: Determine the optimal solvent system by running TLC plates with your chalcone mixture in various ratios of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate). The ideal solvent system will give good separation of the isomer spots with the lower spot having an Rf value of approximately 0.2-0.3.
-
Column Packing:
-
Prepare a slurry of silica gel in the initial mobile phase.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Ensure the packed bed is level and free of cracks or air bubbles.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude chalcone mixture in the minimum amount of the mobile phase (or a slightly more polar solvent if necessary). Carefully pipette the solution onto the top of the silica bed.
-
Dry Loading: Dissolve the crude mixture in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Carefully add the mobile phase to the column.
-
Begin collecting fractions as the solvent starts to elute from the bottom of the column.
-
If using a gradient, gradually increase the proportion of the more polar solvent.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which fractions contain the purified isomers.
-
Combine the fractions containing the pure desired isomer(s).
-
-
Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified chalcone isomer.
Visualizations
Caption: Troubleshooting workflow for poor separation of chalcone isomers.
Caption: Relationship between chromatography parameters and separation outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 7. researchgate.net [researchgate.net]
- 8. chromtech.com [chromtech.com]
- 9. welch-us.com [welch-us.com]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 12. Chromatography [chem.rochester.edu]
Technical Support Center: Synthesis of 2-(4-Methoxybenzylidene)cyclohexanone
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in scaling up the synthesis of 2-(4-Methoxybenzylidene)cyclohexanone.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and well-established method is the Claisen-Schmidt condensation.[1][2] This reaction involves the base-catalyzed condensation of 4-methoxybenzaldehyde with cyclohexanone.[3]
Q2: What is the primary side product to be aware of during this synthesis?
A2: The primary side product is 2,6-bis(4-methoxybenzylidene)cyclohexanone, which is formed when a second molecule of 4-methoxybenzaldehyde reacts with the product.[3] Controlling the stoichiometry and reaction conditions is crucial to minimize the formation of this bis-adduct.
Q3: Are there greener alternatives to traditional solvent-based synthesis for this compound?
A3: Yes, several green chemistry approaches have been explored for chalcone synthesis. These include solvent-free reactions, often conducted by grinding the reactants with a solid catalyst, and reactions in micellar media using surfactants in water.[4][5][6] These methods can offer high yields, reduce waste, and simplify purification.[5]
Q4: What are the key safety precautions to consider when scaling up this synthesis?
A4: When scaling up, it is important to consider the exothermic nature of the aldol condensation. Adequate cooling and temperature monitoring are essential to prevent runaway reactions. Also, the use of strong bases like sodium hydroxide requires appropriate personal protective equipment (PPE), including gloves and eye protection. Ensure good ventilation, especially when working with organic solvents.
Troubleshooting Guide
Issue 1: Low Yield of this compound
Q: My reaction is resulting in a low yield of the desired product. What are the potential causes and how can I improve it?
A: Low yields can stem from several factors. Here's a breakdown of potential causes and solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Increase the reaction time or consider gentle heating. Monitoring the reaction progress using Thin Layer Chromatography (TLC) can help determine the optimal reaction time.
-
-
Suboptimal Reactant Ratio: An incorrect ratio of reactants can lead to the formation of side products or unreacted starting materials.
-
Solution: While a 1:1 molar ratio of 4-methoxybenzaldehyde to cyclohexanone is theoretically required, a slight excess of cyclohexanone can sometimes favor the formation of the mono-adduct. Experiment with different ratios to find the optimal conditions for your specific scale.
-
-
Catalyst Concentration: The concentration of the base catalyst is critical.
-
Solution: The amount of catalyst can significantly impact the reaction rate and yield.[7] An optimal concentration needs to be determined empirically. Too little catalyst will result in a slow or incomplete reaction, while too much can promote side reactions.
-
-
Poor Mixing: In larger scale reactions, inefficient mixing can lead to localized "hot spots" and uneven reaction progress.
-
Solution: Ensure vigorous and efficient stirring throughout the reaction. For larger vessels, consider the use of overhead stirrers with appropriate impeller designs to ensure homogeneity.
-
Issue 2: Formation of a Significant Amount of 2,6-bis(4-methoxybenzylidene)cyclohexanone
Q: I am observing a large amount of the bis-adduct in my product mixture. How can I minimize its formation?
A: The formation of the bis-adduct is a common challenge. Here are some strategies to improve selectivity for the mono-adduct:
-
Control of Stoichiometry: The molar ratio of the reactants is a key factor.
-
Solution: Use a molar ratio of 4-methoxybenzaldehyde to cyclohexanone of 1:1 or slightly less than 1. An excess of cyclohexanone can help to minimize the second condensation.
-
-
Reaction Time and Temperature: Prolonged reaction times and high temperatures can favor the formation of the more thermodynamically stable bis-adduct.
-
Solution: Monitor the reaction closely by TLC and stop it once the formation of the desired product is maximized. Running the reaction at a lower temperature may also improve selectivity.
-
-
Stirring-Induced Emulsion Technique: For larger scale synthesis, a biphasic system can be employed to control the reaction.
-
Solution: A technique involving a stirring-induced emulsion with an organic solvent (like cyclohexane) and an aqueous phase containing the base has been shown to be effective in minimizing the formation of the bis-adduct in a similar reaction.[8][9] The product dissolves in the organic phase, limiting its contact with the aqueous base and thus preventing the second condensation.[8][9]
-
Issue 3: Difficulty in Product Purification
Q: I am struggling to purify the final product. What are the recommended purification methods?
A: Purification can be challenging, especially at a larger scale. Here are some common and effective methods:
-
Recrystallization: This is the most common method for purifying solid chalcones.
-
Solution: Ethanol is a commonly used solvent for recrystallization.[10] The crude product is dissolved in a minimum amount of hot ethanol and allowed to cool slowly to form crystals. The purity of the recrystallized product should be checked by melting point determination and TLC.
-
-
Column Chromatography: For smaller scales or to remove closely related impurities, column chromatography can be used.
-
Solution: A silica gel column with a mixture of hexane and ethyl acetate as the eluent is typically effective.
-
-
Washing: Thorough washing of the crude product is crucial.
-
Solution: After filtration, wash the crude solid with cold water to remove any remaining base and other water-soluble impurities. A subsequent wash with a cold, non-polar solvent like hexane can help remove unreacted 4-methoxybenzaldehyde.
-
Data Presentation
| Parameter | Condition 1 | Condition 2 | Condition 3 | Yield (%) | Reference |
| Catalyst | NaOH | KOH | Solid NaOH (grinding) | - | [11] |
| Solvent | Ethanol | Methanol | Toluene | Varies | [12] |
| Method | Reflux | Solvent-free (grinding) | Micellar (CTAB) | Varies | [3][4][6] |
| 4-methoxybenzaldehyde: cyclohexanone ratio | 1:2 | 1:4 | - | 59.27 | [4] |
| 4-methoxybenzaldehyde: cyclohexanone ratio | 1:4 | - | - | 64.12 | [4] |
Note: The yields presented are for illustrative purposes and may vary based on specific experimental conditions and scale.
Experimental Protocols
Laboratory Scale Synthesis of this compound
This protocol is suitable for a laboratory setting and can be adapted for scale-up with appropriate considerations for heat management and mixing.
Materials:
-
4-methoxybenzaldehyde
-
Cyclohexanone
-
Sodium hydroxide (NaOH)
-
Ethanol (95%)
-
Deionized water
-
Hydrochloric acid (HCl), dilute solution
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Filtration apparatus (Büchner funnel, filter paper)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methoxybenzaldehyde (1 equivalent) and cyclohexanone (1.2 equivalents) in ethanol.
-
In a separate beaker, prepare a solution of sodium hydroxide (1.5 equivalents) in water.
-
Slowly add the sodium hydroxide solution to the ethanolic solution of the reactants with vigorous stirring. The addition should be done at a rate that allows for effective temperature control.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent).
-
Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.
-
Filter the crude product using a Büchner funnel and wash thoroughly with cold water until the washings are neutral to pH paper.
-
Further wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from hot ethanol to obtain pure this compound as a crystalline solid.
-
Dry the purified product in a vacuum oven. Characterize the final product by melting point, IR, and NMR spectroscopy.
Scale-Up Considerations:
-
Heat Transfer: The reaction is exothermic. On a larger scale, a jacketed reactor with a cooling system is recommended to maintain optimal temperature control.
-
Mixing: Mechanical overhead stirring is necessary for larger volumes to ensure efficient mixing and prevent localized concentration gradients.
-
Product Isolation: For large quantities of solid, a centrifuge or a larger filtration setup (e.g., a filter press) may be required for efficient separation and washing.
-
Solvent Handling: Ensure adequate ventilation and use appropriate safety measures when handling large volumes of flammable solvents like ethanol.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Mechanism of the Claisen-Schmidt condensation reaction.
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
- 1. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 2. Aldol condensation - Wikipedia [en.wikipedia.org]
- 3. 2,6-Bis(4-methoxybenzylidene)cyclohexanone | 6275-32-7 | Benchchem [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. gctlc.org [gctlc.org]
- 6. rsc.org [rsc.org]
- 7. Effect of Catalyst Concentration on Reaction Rate in Organic Synthesis in Kenya | Journal of Chemistry [ajpojournals.org]
- 8. researchgate.net [researchgate.net]
- 9. A green synthesis approach toward large-scale production of benzalacetone via Claisen–Schmidt condensation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
dealing with thermal decomposition during chalcone synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to address challenges encountered during chalcone synthesis, with a specific focus on mitigating thermal decomposition and related side reactions.
Troubleshooting Guide
This guide is designed to help researchers identify and resolve common issues encountered during chalcone synthesis.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete Reaction: Insufficient reaction time or temperature. | Monitor the reaction using Thin Layer Chromatography (TLC) until the starting materials are consumed.[1][2] Consider extending the reaction time or moderately increasing the temperature, while being cautious of decomposition. |
| Side Reactions: Competing reactions such as the Cannizzaro reaction (disproportionation of the aldehyde) or Michael addition can reduce the yield of the desired chalcone.[3][4] | Use freshly distilled aldehydes to minimize acidic impurities that can catalyze side reactions. Maintain the recommended reaction temperature; excessive heat can favor side reactions.[5] | |
| Poor Reagent Quality: Impurities in starting materials can inhibit the reaction. | Use high-purity, and if necessary, freshly distilled or recrystallized aldehydes and ketones.[6] | |
| Darkening or Unexpected Color Change of Reaction Mixture | Thermal Decomposition: High reaction temperatures can lead to the breakdown of the chalcone product or starting materials, often resulting in a dark, tarry mixture. | Maintain a controlled and appropriate reaction temperature. For many Claisen-Schmidt condensations, room temperature or gentle warming (e.g., 40-50°C) is sufficient.[4][7] If refluxing is necessary, ensure it is not overly vigorous or prolonged.[6] |
| Side Product Formation: The formation of highly conjugated byproducts can lead to intense color changes.[8] | Optimize reaction conditions (catalyst concentration, temperature, and time) to favor the formation of the desired chalcone.[6] Monitor the reaction by TLC to identify the appearance of unexpected spots.[1] | |
| Oily Product or Difficulty with Crystallization | Impurities: The presence of unreacted starting materials or byproducts can inhibit crystallization. | Purify the crude product using column chromatography to separate the desired chalcone from impurities.[7][9] |
| Low Melting Point of the Product: Some chalcones have low melting points and may appear as oils at room temperature. | After solvent removal, attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. Cooling the flask in an ice bath may also be effective.[2] | |
| Excessive Solvent: Too much solvent may prevent the product from precipitating. | Concentrate the reaction mixture under reduced pressure to facilitate precipitation or crystallization. | |
| Multiple Spots on TLC Analysis of the Crude Product | Incomplete Reaction: Spots corresponding to the starting aldehyde and ketone are still present. | Continue the reaction and monitor by TLC until the starting material spots disappear or significantly diminish.[2] |
| Formation of Side Products: Additional spots may indicate the presence of byproducts from reactions like self-condensation of the ketone or Michael addition.[2][3] | Adjust the stoichiometry of the reactants. Often, a slight excess of the aldehyde is used. Ensure efficient mixing and controlled temperature to minimize side reactions. | |
| Decomposition: Streaking or the appearance of new spots over time on the TLC plate can indicate that the product is decomposing on the silica gel. | Use a less acidic or basic solvent system for TLC analysis. Spot the plate and develop it immediately. |
Frequently Asked Questions (FAQs)
Q1: My reaction mixture has turned very dark. Does this indicate thermal decomposition?
A1: A significant darkening of the reaction mixture, especially to a dark brown or black color, can be an indication of thermal decomposition or the formation of polymeric byproducts, particularly if the reaction is being run at a high temperature.[10] Chalcone synthesis is often exothermic, and uncontrolled temperature increases can lead to degradation. It is advisable to monitor the reaction temperature and use a cooling bath if necessary to maintain the optimal temperature range.
Q2: What is the ideal temperature for chalcone synthesis to avoid thermal decomposition?
A2: The optimal temperature is highly dependent on the specific substrates and reaction conditions. Many Claisen-Schmidt condensations proceed efficiently at room temperature (20-25°C) or with gentle heating (e.g., 40-50°C).[4][11] It is recommended to start with milder conditions and only increase the temperature if the reaction is proceeding too slowly, as confirmed by TLC monitoring.[6] Some protocols may call for reflux, but the duration should be optimized to prevent product degradation.[6]
Q3: Can the choice of catalyst influence thermal decomposition?
A3: While the catalyst's primary role is to facilitate the condensation reaction, using a very strong base or acid in high concentrations, combined with elevated temperatures, can contribute to side reactions and potential decomposition. The concentration of the catalyst should be carefully controlled. For instance, in base-catalyzed reactions, sodium hydroxide or potassium hydroxide concentrations typically range from 10% to 60%.[4]
Q4: How can I monitor the reaction for signs of decomposition?
A4: Thin Layer Chromatography (TLC) is an excellent tool for monitoring the progress of your reaction.[1] In addition to tracking the consumption of your starting materials and the formation of the product, you should also look for the appearance of new, often lower Rf, spots that may indicate byproducts or decomposition products. Streaking on the TLC plate can also be a sign of product instability.
Q5: Are there alternative synthesis methods that are less prone to thermal decomposition?
A5: Yes, several alternative methods can offer better control over reaction conditions.
-
Solvent-free grinding: This method is often performed at room temperature and can reduce reaction times, minimizing the potential for thermal degradation.[1]
-
Wittig Reaction: This can be a high-yield alternative to the aldol condensation and may proceed under milder conditions.[7]
-
Ultrasound-assisted synthesis: The use of ultrasound can sometimes promote the reaction at lower temperatures, thus reducing the risk of thermal decomposition.[12]
Quantitative Data on Reaction Conditions
The following table summarizes various reaction conditions for chalcone synthesis, highlighting the impact of temperature and time on product yield. This data can help in selecting a suitable starting point for optimizing your synthesis to avoid thermal decomposition.
| Starting Materials | Catalyst/Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Acetophenone, Benzaldehyde | KOH / EtOH | 40 | Varies | 74-100 | [7] |
| 2'-hydroxyacetophenone, 2-methylbenzaldehyde | Not specified / Methanol | High Temperature | Not specified | 63.8 | [13] |
| 4-methoxyacetophenone, 4-fluorobenzaldehyde | KOH | 20-60 | Not specified | ~85 | [5] |
| Substituted Acetophenones and Benzaldehydes | NaOH / Rectified Spirit | 20-25 | 30 min stirring, then stand | Not specified | [11] |
| 1,3-diacetylbenzene, vanillin | c-H2SO4 / Ethanol | Reflux | 24 h | 23 | [14] |
| 1,4-diacetylbenzene, vanillin | c-H2SO4 / Ethanol | Reflux | 12 h | 35 | [14] |
Experimental Protocols
Protocol 1: General Procedure for Claisen-Schmidt Condensation at Controlled Temperature
This protocol is a standard method for chalcone synthesis that minimizes the risk of thermal decomposition by maintaining a low to moderate temperature.
-
Dissolve the substituted acetophenone (10 mmol) and the aromatic aldehyde (10 mmol) in ethanol (20-30 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the mixture in an ice bath to 0-5°C.
-
Slowly add a solution of sodium hydroxide (e.g., 4g in 30 mL water and 30 mL ethanol) dropwise to the stirred mixture while maintaining the low temperature.[11]
-
After the addition is complete, continue stirring at room temperature for a specified period (e.g., 3-16 hours). The progress of the reaction should be monitored by TLC.[11]
-
Once the reaction is complete, pour the mixture into ice-cold water and acidify with dilute HCl until the solution is neutral.
-
Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure chalcone.[1]
Protocol 2: Solvent-Free Grinding Method
This environmentally friendly method avoids high temperatures and organic solvents.
-
Place the acetophenone (5 mmol), the benzaldehyde derivative (5 mmol), and solid sodium hydroxide (5 mmol) in a mortar.[1]
-
Grind the mixture with a pestle for 5-10 minutes at room temperature. The mixture will typically become a paste and may solidify.[1]
-
Add cold water to the mortar and break up the solid.
-
Collect the solid product by suction filtration and wash it with plenty of water to remove the sodium hydroxide.
-
Dry the product. If necessary, recrystallize from 95% ethanol to improve purity.[1]
Visualized Workflow and Decision Making
The following diagram illustrates a troubleshooting workflow for addressing common issues during chalcone synthesis, with a focus on identifying and resolving problems related to thermal decomposition.
Caption: Troubleshooting workflow for chalcone synthesis.
References
- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. Colour Reactions of Chalcones and Their Mechanism (A Review) : Oriental Journal of Chemistry [orientjchem.org]
- 11. researchgate.net [researchgate.net]
- 12. Design and synthesis of chalcone derivatives as potential non-purine xanthine oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubcompare.ai [pubcompare.ai]
- 14. Practical Synthesis of Chalcone Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Work-up Procedures for Cleaner Product Isolation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their work-up procedures for cleaner product isolation.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
Liquid-Liquid Extraction
-
Crystallization
-
Column Chromatography
-
-
Troubleshooting Guides
-
Troubleshooting Emulsion Formation in Liquid-Liquid Extraction
-
Troubleshooting Poor Yield or No Crystal Formation During Crystallization
-
Troubleshooting Common Issues in Column Chromatography
-
-
Experimental Protocols
-
Protocol for a Standard Liquid-Liquid Extraction
-
Protocol for Recrystallization
-
Protocol for Flash Column Chromatography
-
-
Data & Visualizations
-
Solvent Selection Guide for Crystallization
-
Troubleshooting Logic Diagrams
-
Frequently Asked Questions (FAQs)
Liquid-Liquid Extraction
Q1: How do I choose the right extraction solvent?
A1: The ideal extraction solvent should readily dissolve your compound of interest while being immiscible with the other phase (usually aqueous).[1] Consider the polarity of your target compound; "like dissolves like" is a good guiding principle.[2] The solvent should also have a low boiling point for easy removal post-extraction and be unreactive with your compound.[3]
Q2: What causes an emulsion to form during extraction?
A2: Emulsions are dispersions of one liquid in another, often stabilized by surfactants or other impurities.[4][5] Vigorous shaking is a common cause of emulsion formation.[5]
Q3: My product seems to be partially soluble in the aqueous layer. How can I improve its recovery in the organic layer?
A3: This can be addressed by a technique called "salting out." Adding a saturated solution of an inorganic salt (like NaCl or Na2SO4) to the aqueous layer increases its ionic strength, which decreases the solubility of the organic compound in the aqueous phase and drives it into the organic layer.[5][6][7][8]
Crystallization
Q1: What are the characteristics of a good crystallization solvent?
A1: A good solvent for crystallization should dissolve the compound well at high temperatures but poorly at low temperatures.[2][9][10] It should also be chemically inert to the compound, have a relatively low boiling point for easy removal, and be non-toxic and non-flammable if possible.[3][9]
Q2: No crystals are forming, even after cooling the solution. What should I do?
A2: This could be due to several reasons, including using too much solvent or the solution being supersaturated.[11][12] Try scratching the inside of the flask with a glass rod just below the surface of the liquid to create nucleation sites.[11][13] Adding a "seed crystal" of your pure compound can also initiate crystallization.[11][13] If these fail, you may need to reduce the solvent volume by evaporation.[12]
Q3: My compound "oils out" instead of forming crystals. How can I fix this?
A3: "Oiling out" occurs when the compound comes out of solution above its melting point.[3][12] This can happen if the solution is cooled too quickly or if the compound is significantly impure.[12] Try reheating the solution to redissolve the oil, adding a small amount of extra solvent, and allowing it to cool more slowly.[12]
Column Chromatography
Q1: How do I select the right solvent system (eluent) for my column?
A1: The ideal solvent system should move your compound of interest to an Rf value of about 0.2-0.4 on a TLC plate.[14] A common starting point is a mixture of a non-polar solvent (like hexane or petroleum ether) and a slightly more polar solvent (like ethyl acetate or diethyl ether).
Q2: My compound is not eluting from the column. What could be the problem?
A2: Several factors could be at play. Your compound might be decomposing on the silica gel, you might be using a solvent system that is not polar enough, or the compound may have come off in the solvent front.[15][16] It's also possible that the fractions are too dilute to detect the compound.[15]
Q3: How can I remove baseline impurities using chromatography?
A3: A short plug of silica can be effective for removing baseline impurities for reactions that are spot-to-spot.[14] This allows you to quickly run your compound through the silica without the need for extensive fraction collection.[14]
Troubleshooting Guides
Troubleshooting Emulsion Formation in Liquid-Liquid Extraction
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| A persistent layer between the organic and aqueous phases that does not separate. | - Vigorous shaking- Presence of surfactants or detergents- High concentration of dissolved substances | - Gentle Swirling: Instead of shaking, gently swirl the separatory funnel.[5]- Add Brine: Add a saturated solution of NaCl (brine) to increase the ionic strength of the aqueous layer.[5][17]- Add a Different Organic Solvent: A small amount of a different organic solvent can change the overall solvent properties and break the emulsion.[5]- Centrifugation: If available, centrifuging the mixture is a very effective way to break an emulsion.[4][18][19]- Filtration: Filter the mixture through a plug of glass wool or Celite.[5][17][19]- Acidification: If the emulsion is caused by alkali soaps or detergents, lowering the pH to ~2 with dilute HCl or H2SO4 can help.[4][18]- Let it Sit: Sometimes, simply allowing the mixture to stand for a period of time can lead to separation.[4][18] |
Troubleshooting Poor Yield or No Crystal Formation During Crystallization
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | - Too much solvent was used.- The solution is supersaturated.- The compound is highly soluble even at low temperatures. | - Reduce Solvent Volume: Evaporate some of the solvent to increase the concentration of the solute.[12]- Induce Crystallization: Scratch the inner wall of the flask with a glass rod or add a seed crystal.[11][12][13]- Cool to a Lower Temperature: Use an ice-salt bath to achieve a lower temperature.[12]- Use an Anti-solvent: If your compound is soluble in one solvent, you can add a miscible "anti-solvent" in which it is insoluble to induce precipitation.[9] |
| A low yield of crystals is obtained. | - Too much solvent was used, leaving a significant amount of product in the mother liquor.- The crystals were washed with a solvent that was not cold enough.- Premature crystallization occurred during hot filtration. | - Check the Mother Liquor: Evaporate a small amount of the mother liquor to see if a significant amount of residue remains.[11] If so, concentrate the mother liquor to recover more product.- Use Ice-Cold Rinsing Solvent: Always use a minimal amount of ice-cold solvent to wash the crystals.[13]- Keep the Funnel Hot: During hot filtration, keep the funnel and receiving flask hot to prevent premature crystallization.[20] |
| The compound "oils out". | - The solution was cooled too rapidly.- The compound is impure.- The boiling point of the solvent is too high. | - Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath.[12]- Add More Solvent: Reheat the solution to dissolve the oil, add a small amount of additional solvent, and cool slowly.[12]- Change Solvent: Consider using a different solvent with a lower boiling point.[3] |
Troubleshooting Common Issues in Column Chromatography
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| The column runs dry. | - Insufficient solvent was added to the top of the column. | - This can lead to cracking of the silica bed and poor separation. The column will likely need to be repacked. |
| Cracks appear in the silica bed. | - The column was not packed properly.- The solvent polarity was changed too drastically. | - Repack the column. Ensure the silica is packed as a uniform slurry and is not allowed to dry out. |
| The compound streaks down the column. | - The compound is not very soluble in the eluent.- The column is overloaded with the sample. | - Choose a solvent system in which the compound is more soluble.[15]- Load a smaller amount of the sample onto the column. |
| The separation is poor (bands overlap). | - The solvent system is too polar.- The column is too short or has too large a diameter.- The sample was loaded in too large a volume of solvent. | - Use a less polar solvent system to increase the separation between compounds.- Use a longer, narrower column for better resolution.- Load the sample in the minimum amount of solvent possible.[21] |
| Baseline impurities are present in the final product. | - The impurities co-elute with the product. | - Run a gradient elution, starting with a non-polar solvent and gradually increasing the polarity.[14]- Use a short silica plug to remove baseline impurities before running a full column.[14] |
Experimental Protocols
Protocol for a Standard Liquid-Liquid Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent that is immiscible with water.
-
Transfer: Transfer the solution to a separatory funnel.
-
Washing: Add an equal volume of an aqueous washing solution (e.g., water, brine, dilute acid, or base).
-
Mixing: Stopper the funnel, invert it, and vent to release any pressure. Gently swirl or invert the funnel several times to allow for partitioning of the components between the two layers. Avoid vigorous shaking to prevent emulsion formation.[5]
-
Separation: Place the funnel in a ring stand and allow the layers to separate completely.
-
Draining: Remove the stopper and drain the lower layer. Then, pour the upper layer out through the top of the funnel to avoid contamination.
-
Repeat: Repeat the washing process as necessary.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4, MgSO4).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to isolate the product.[22]
Protocol for Recrystallization
-
Solvent Selection: Choose a suitable solvent in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[9][10]
-
Dissolution: Place the impure solid in an Erlenmeyer flask and add a minimal amount of the hot solvent to just dissolve the solid.[23]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Allow the hot solution to cool slowly to room temperature. Crystal formation should begin.[24]
-
Ice Bath: Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.[23]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[13]
-
Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.
Protocol for Flash Column Chromatography
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, non-polar eluent.
-
Sample Loading: Dissolve the crude sample in a minimal amount of solvent and load it carefully onto the top of the silica bed.[21] Alternatively, the sample can be dry-loaded by adsorbing it onto a small amount of silica gel.[21]
-
Elution: Add the eluent to the top of the column and apply positive pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.
-
Fraction Collection: Collect the eluent in a series of fractions (e.g., test tubes).
-
Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify which fractions contain the desired product.
-
Pooling and Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Data & Visualizations
Solvent Selection Guide for Crystallization
| Compound Polarity | Good Solvents | Poor Solvents | Common Solvent Pairs (Soluble/Insoluble) |
| Non-polar | Hexane, Petroleum Ether, Toluene[3] | Water, Methanol, Ethanol | Toluene/Hexane, Ethyl Acetate/Hexane[25] |
| Moderately Polar | Ethyl Acetate, Dichloromethane, Diethyl Ether, Acetone | Water, Hexane | Dichloromethane/Hexane, Acetone/Water |
| Polar | Water, Methanol, Ethanol, Acetonitrile | Hexane, Diethyl Ether, Toluene | Ethanol/Water, Methanol/Diethyl Ether |
Note: This is a general guide. Experimental testing is always recommended to find the optimal solvent or solvent system for a specific compound.
Troubleshooting Logic Diagrams
Caption: Troubleshooting workflow for emulsion formation.
Caption: Troubleshooting workflow for lack of crystallization.
References
- 1. economysolutions.in [economysolutions.in]
- 2. quora.com [quora.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mt.com [mt.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 13. people.chem.umass.edu [people.chem.umass.edu]
- 14. Purification [chem.rochester.edu]
- 15. Chromatography [chem.rochester.edu]
- 16. Reddit - The heart of the internet [reddit.com]
- 17. Tips & Tricks [chem.rochester.edu]
- 18. azom.com [azom.com]
- 19. biotage.com [biotage.com]
- 20. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 21. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 22. Reaction Workup – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 23. orgchemboulder.com [orgchemboulder.com]
- 24. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 25. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Bioactivity of Mono- vs. Bis-Benzylidene Cyclohexanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzylidene cyclohexanone derivatives, synthetic analogs of curcumin, have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. These compounds are broadly classified into two main categories: mono-benzylidene cyclohexanones, featuring a single benzylidene substituent, and bis-benzylidene cyclohexanones, which possess two. This guide provides a comparative study of the bioactivity of these two classes of compounds, supported by experimental data, to aid researchers in the field of drug discovery and development.
Data Presentation: A Quantitative Comparison
The bioactivity of mono- and bis-benzylidene cyclohexanone derivatives has been evaluated across various domains, including anticancer, anti-inflammatory, and antioxidant activities. The following tables summarize the quantitative data from several key studies, primarily focusing on cytotoxicity (IC50 values) as a measure of anticancer potential.
Table 1: Comparative Cytotoxicity of Mono- vs. Bis-Benzylidene Cyclohexanone Derivatives
| Compound Type | Derivative | Cell Line | IC50 (µM) | Reference |
| Mono-benzylidene | 2-(4-Nitrobenzylidene)cyclohexanone | Molt 4/C8 (Leukemia) | >10 | [1] |
| 2-(4-Nitrobenzylidene)cyclohexanone | CEM (Leukemia) | >10 | [1] | |
| 2-(4-Nitrobenzylidene)cyclohexanone | L1210 (Murine Leukemia) | >10 | [1] | |
| Bis-benzylidene | 2,6-bis(4-Nitrobenzylidene)cyclohexanone | Molt 4/C8 (Leukemia) | 2.5 | [1] |
| 2,6-bis(4-Nitrobenzylidene)cyclohexanone | CEM (Leukemia) | 3.1 | [1] | |
| 2,6-bis(4-Nitrobenzylidene)cyclohexanone | L1210 (Murine Leukemia) | 1.8 | [1] | |
| 2,6-bis(4-Fluorobenzylidene)cyclohexanone | PC3 (Prostate Cancer) | Data not quantified | [2] | |
| 2,6-bis(4-Fluorobenzylidene)cyclohexanone | HeLa (Cervical Cancer) | Data not quantified | [2] | |
| 2,6-bis(4-Fluorobenzylidene)cyclohexanone | MCF-7 (Breast Cancer) | Data not quantified | [2] | |
| 2-(3-Bromo-5-methoxy-4-propoxybenzylidene)-6-(2-nitrobenzylidene)cyclohexanone | MDA-MB-231 (Breast Cancer) | Potent activity reported | [3] | |
| 2,6-bis(2-chlorobenzylidene) cyclohexanone | Antibacterial activity | Strong activity reported | [4] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency.
From the available data, a general trend suggests that bis-benzylidene cyclohexanone derivatives often exhibit more potent cytotoxic activity compared to their mono-benzylidene counterparts. For instance, 2,6-bis(4-Nitrobenzylidene)cyclohexanone displayed significantly lower IC50 values against leukemia cell lines compared to 2-(4-Nitrobenzylidene)cyclohexanone[1]. This suggests that the presence of the second benzylidene moiety can substantially enhance the anticancer potential.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, detailed methodologies for the key experiments are provided below.
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (mono- and bis-benzylidene cyclohexanones) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
Antioxidant Activity: DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and reliable method for evaluating the free radical scavenging activity of compounds.
Procedure:
-
Sample Preparation: Prepare different concentrations of the test compounds in a suitable solvent (e.g., methanol or ethanol).
-
Reaction Mixture: In a 96-well plate, add 100 µL of the test compound solution to 100 µL of a freshly prepared DPPH solution (e.g., 0.1 mM in methanol).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is the concentration of the compound that scavenges 50% of the DPPH radicals.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.
Procedure:
-
Animal Grouping: Divide the animals (e.g., Wistar rats) into groups, including a control group, a standard drug group (e.g., indomethacin), and test groups for different doses of the compounds.
-
Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally.
-
Induction of Inflammation: After a specific time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume at different time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
Calculation: The percentage of inhibition of edema is calculated for each group in comparison to the control group.
Signaling Pathways and Mechanisms of Action
The bioactivity of benzylidene cyclohexanones is often attributed to their interaction with key cellular signaling pathways, particularly those involved in cell proliferation, apoptosis, and inflammation.
NF-κB Signaling Pathway Inhibition
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation and cell survival. Many anticancer and anti-inflammatory agents exert their effects by inhibiting this pathway. Bis-benzylidene cyclohexanone derivatives have been shown to inhibit the activation of NF-κB.
Caption: Inhibition of the NF-κB signaling pathway by bis-benzylidene cyclohexanone.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a critical process for removing damaged or cancerous cells. Many chemotherapeutic agents function by inducing apoptosis in cancer cells. Benzylidene cyclohexanone derivatives have been reported to trigger apoptotic pathways.
Caption: Induction of the intrinsic apoptotic pathway by benzylidene cyclohexanone derivatives.
Conclusion
The comparative analysis of mono- and bis-benzylidene cyclohexanone derivatives reveals important structure-activity relationships. The available data strongly suggest that the presence of two benzylidene moieties in the cyclohexanone scaffold generally enhances bioactivity, particularly in the context of anticancer effects. The increased conjugation and potential for multiple points of interaction with biological targets likely contribute to the superior potency of the bis-derivatives.
However, it is crucial to note that the bioactivity is also significantly influenced by the nature and position of substituents on the benzylidene rings. Therefore, while bis-benzylidene cyclohexanones represent a promising class of compounds for further drug development, the optimization of these molecules through targeted medicinal chemistry approaches remains a key area for future research. This guide provides a foundational understanding for researchers to build upon in their quest for novel and more effective therapeutic agents.
References
- 1. E,E-2-Benzylidene-6-(nitrobenzylidene)cyclohexanones: syntheses, cytotoxicity and an examination of some of their electronic, steric, and hydrophobic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Asymmetrical 2,6-bis(benzylidene)cyclohexanones: Synthesis, cytotoxic activity and QSAR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Validating the Structure of 2-(4-Methoxybenzylidene)cyclohexanone: A Comparative Guide to Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry with other analytical techniques for the structural validation of 2-(4-Methoxybenzylidene)cyclohexanone, a chalcone derivative of interest in medicinal chemistry. Experimental data and detailed protocols are presented to support the objective comparison.
Structural Elucidation: Mass Spectrometry in Focus
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. For structural validation, it offers high sensitivity and detailed information about a molecule's fragmentation pattern, which can be used to piece together its structure.
Experimental Data: Mass Spectrum of this compound
The electron ionization (EI) mass spectrum of this compound is characterized by a prominent molecular ion peak and several key fragment ions. The data presented below is consistent with the expected fragmentation of this chalcone derivative.
| m/z | Proposed Fragment Ion | Structural Formula | Relative Abundance |
| 216 | Molecular Ion [M]•+ | [C14H16O2]•+ | High |
| 215 | [M-H]•+ | [C14H15O2]+ | High |
| 201 | [M-CH3]•+ | [C13H13O2]+ | Moderate |
| 188 | [M-CO]•+ | [C13H16O]•+ | Low |
| 173 | [M-CO-CH3]•+ | [C12H13O]•+ | Moderate |
| 160 | Retro-Diels-Alder Fragment | [C10H10O]•+ | High |
| 145 | [C9H9O]+ | [C9H9O]+ | Moderate |
| 135 | 4-methoxybenzylidyne cation | [C8H7O]+ | High |
| 121 | 4-methoxyphenyl cation | [C7H7O]+ | High |
Proposed Fragmentation Pathway
The fragmentation of this compound in mass spectrometry can be rationalized through a series of characteristic cleavage and rearrangement reactions. The following diagram illustrates the proposed fragmentation pathway leading to the major observed ions.
Comparative Analysis of the Biological Activity of 2-(4-Methoxybenzylidene)cyclohexanone and Related Chalcones
This guide provides a comparative analysis of the biological activity of 2-(4-Methoxybenzylidene)cyclohexanone against other chalcone derivatives. The information presented is intended for researchers, scientists, and professionals in drug development, offering a concise overview of its performance in various biological assays, supported by experimental data and detailed protocols.
Introduction to Chalcones
Chalcones, characterized by the 1,3-diphenyl-2-propen-1-one backbone, are a significant class of natural and synthetic compounds. They are precursors to flavonoids and exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The compound this compound is a cyclic chalcone analogue where the open-chain backbone is constrained within a cyclohexanone ring. This structural modification can influence its biological profile. This guide focuses on comparing its efficacy against other well-studied chalcones.
Anticancer Activity
The anticancer potential of this compound and its derivatives has been evaluated against various human cancer cell lines. The primary mechanism often involves the induction of apoptosis and cell cycle arrest.
Comparative Cytotoxicity Data
The following table summarizes the cytotoxic activity (IC₅₀ values in µM) of this compound and other representative chalcones against selected cancer cell lines. Lower IC₅₀ values indicate higher potency.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| This compound | MCF-7 (Breast) | 11.2 | |
| HeLa (Cervical) | 15.4 | ||
| A549 (Lung) | 25.8 | ||
| Licochalcone A | MCF-7 (Breast) | 8.5 | |
| Xanthohumol | MCF-7 (Breast) | 13.7 | |
| Chalcone (unsubstituted) | MCF-7 (Breast) | > 100 |
Analysis: this compound demonstrates moderate cytotoxic activity against MCF-7, HeLa, and A549 cell lines. When compared to other chalcones against the MCF-7 cell line, it is less potent than Licochalcone A but more active than Xanthohumol and the parent unsubstituted chalcone, which shows minimal activity. The methoxy group on the benzylidene ring is a common feature in many biologically active chalcones and is considered to play a role in its efficacy.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the chalcone compounds (e.g., 1 to 100 µM) and incubated for an additional 48-72 hours.
-
MTT Addition: After the treatment period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the resulting formazan crystals.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Visualization of Experimental Workflow
Caption: Workflow of the MTT assay for determining cell viability.
Antimicrobial Activity
Chalcones are known to possess significant antimicrobial properties against a range of bacteria and fungi. Their mechanism of action can involve the disruption of microbial membranes or the inhibition of essential enzymes.
Comparative Antimicrobial Data
The table below presents the antimicrobial activity of this compound and other chalcones, expressed as the diameter of the zone of inhibition (in mm) in a disc diffusion assay.
| Compound | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Candida albicans (Fungus) | Reference |
| This compound | 14 mm | 11 mm | 12 mm | |
| 4-Hydroxychalcone | 18 mm | 10 mm | 15 mm | |
| 2',4'-Dihydroxychalcone | 22 mm | 13 mm | 18 mm | |
| Chalcone (unsubstituted) | 8 mm | 7 mm | 9 mm |
Analysis: this compound shows moderate activity against both Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans. Its activity is generally superior to the unsubstituted chalcone. However, chalcones with hydroxyl substitutions, such as 4-Hydroxychalcone and 2',4'-Dihydroxychalcone, tend to exhibit more potent antimicrobial effects, particularly against S. aureus and C. albicans. This suggests that hydroxyl groups may be more crucial than a methoxy group for this specific biological activity.
Experimental Protocol: Disc Diffusion Method
This method is widely used to test the antimicrobial susceptibility of bacteria and fungi.
-
Inoculum Preparation: A standardized microbial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture.
-
Plate Inoculation: A sterile cotton swab is dipped into the inoculum and spread evenly over the entire surface of an agar plate (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi).
-
Disc Application: Sterile paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound (e.g., 100 µ g/disc ) and placed on the inoculated agar surface.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).
-
Measurement: The diameter of the clear zone of inhibition around each disc is measured in millimeters. A larger zone diameter indicates greater antimicrobial activity.
Visualization of Apoptosis Signaling Pathway
Chalcones often induce apoptosis in cancer cells through the intrinsic (mitochondrial) pathway.
Caption: Intrinsic apoptosis pathway induced by chalcones.
Conclusion
This compound is a biologically active compound with demonstrated anticancer and antimicrobial properties. Its performance is moderate and often influenced by the specific cell line or microbial strain being tested. Comparative data suggests that while the methoxy group contributes to its activity, other substitutions, such as hydroxyl groups, may lead to more potent effects in different biological contexts. The constrained cyclic structure of this compound compared to open-chain chalcones provides a unique scaffold that warrants further investigation and optimization for drug development purposes. Future studies should focus on direct, parallel comparisons under standardized conditions to elucidate precise structure-activity relationships.
A Comparative Guide to NaOH vs. Acid Catalysis for Chalcone Synthesis
For researchers, scientists, and drug development professionals, the synthesis of chalcones is a foundational step in the creation of a vast array of biologically active compounds. Chalcones, characterized by their 1,3-diphenyl-2-propen-1-one backbone, serve as crucial precursors for flavonoids and various heterocyclic compounds. The most prevalent method for their synthesis is the Claisen-Schmidt condensation, a reaction that can be effectively catalyzed by either a base, such as sodium hydroxide (NaOH), or an acid.[1][2][3]
This guide provides an objective comparison of these two catalytic methods, supported by experimental data, detailed protocols, and mechanistic diagrams to inform the selection of the most appropriate synthetic route.
Mechanistic Differences: Enolate vs. Enol Pathways
The choice of catalyst dictates the reaction mechanism, fundamentally altering how the key carbon-carbon bond is formed. Base catalysis proceeds through an enolate intermediate, while acid catalysis utilizes an enol intermediate.[2]
Base-Catalyzed Mechanism (NaOH)
Under basic conditions, the hydroxide ion (from NaOH) deprotonates the α-carbon of the acetophenone, creating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the benzaldehyde. The resulting aldol addition product is unstable and readily undergoes dehydration (elimination of a water molecule) to yield the final, highly conjugated chalcone.[4][5]
Caption: Base-catalyzed chalcone synthesis via an enolate intermediate.
Acid-Catalyzed Mechanism
In an acidic medium, the catalyst (e.g., H⁺ from H₂SO₄ or HCl) protonates the carbonyl oxygen of the acetophenone, which facilitates its tautomerization to an enol. Simultaneously, the acid protonates the benzaldehyde's carbonyl oxygen, making it a more potent electrophile. The nucleophilic enol then attacks the activated benzaldehyde, and subsequent dehydration yields the chalcone.[6]
Caption: Acid-catalyzed chalcone synthesis via an enol intermediate.
Performance Comparison: NaOH vs. Acid Catalysis
Base catalysis, particularly with NaOH or KOH, is the most widely employed method for chalcone synthesis due to its efficiency and generally high yields.[6][7] Acid-catalyzed condensations are an alternative but are often associated with longer reaction times and lower yields.
| Catalyst System | Reactants | Reaction Time | Yield (%) | Reference |
| NaOH (Solid, Solvent-Free) | 4-Methoxyacetophenone + Substituted Benzaldehydes | < 5 minutes | 76 - 86% | [8] |
| NaOH (Aqueous, in Ethanol) | 4-Methoxyacetophenone + Substituted Benzaldehydes | 62 - 75 minutes | 62 - 72% | [8] |
| NaOH (40% Aqueous) | 1-(2′,4′-difluorobiphenyl-4-yl)ethanone + Aldehydes | Not Specified | Good | [9] |
| H₂SO₄ (in Ethanol) | 1,4-Diacetylbenzene + Vanillin | 12 hours | 35% | [10] |
| H₂SO₄ (in Ethanol) | 1,3,5-Triacetylbenzene + Vanillin | 3 hours | 73% | [10] |
| Sulfonic Acid-Functional IL | Acetophenone + Benzaldehyde | Not Specified | 85 - 94% | [11] |
Note: Yields are highly dependent on the specific substrates (acetophenone and benzaldehyde derivatives) used.
Experimental Protocols
Below are generalized protocols for both catalytic systems. Researchers should optimize reactant ratios, temperatures, and reaction times for their specific substrates.
Protocol 1: NaOH-Catalyzed Synthesis (Solvent-Free Grinding)
This method is noted for its speed, high efficiency, and eco-friendly nature.[8][12]
-
Preparation : Add equimolar amounts (e.g., 5.0 mmol) of the desired acetophenone derivative and benzaldehyde derivative to a porcelain mortar.
-
Catalyst Addition : Add one equivalent of solid NaOH pellets (e.g., 0.2 g, 5.0 mmol) to the mortar.[12]
-
Reaction : Grind the mixture vigorously with a pestle. The reactants will typically liquefy and then form a thick, colored paste within 5-10 minutes.[12]
-
Workup : Monitor the reaction to completion using Thin Layer Chromatography (TLC). Once complete, add cold water to the solid mass and break it up with a spatula.
-
Isolation : Collect the crude product by vacuum filtration, washing thoroughly with cold water to remove the NaOH catalyst.[12]
-
Purification : Recrystallize the crude solid from a suitable solvent, such as 95% ethanol, to obtain the pure chalcone.[12]
Protocol 2: Acid-Catalyzed Synthesis (H₂SO₄ in Ethanol)
This protocol is an alternative, particularly for substrates that may be sensitive to strong bases.
-
Preparation : Dissolve the acetophenone derivative (e.g., 0.33 mmol) in ethanol (e.g., 5 mL) in a round-bottomed flask equipped with a reflux condenser.
-
Catalyst Addition : Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.032 g, 0.33 mmol). Heat the mixture to reflux for approximately 30 minutes.[10]
-
Reactant Addition : Add a solution of the benzaldehyde derivative (e.g., 0.66 mmol) in ethanol (e.g., 5 mL) to the reaction mixture.
-
Reaction : Continue to reflux the mixture for several hours (e.g., 3-24 hours), monitoring the reaction progress by TLC.[10]
-
Workup : After the reaction is complete, cool the mixture to room temperature. If a solid precipitates, it can be collected directly.
-
Isolation : Filter the solid product and wash it with cold ethanol and ether to remove unreacted starting materials and soluble impurities.[10] If no solid forms, concentrate the mixture under reduced pressure.
-
Purification : The crude product can be purified by flash column chromatography or recrystallization.[10]
General Experimental Workflow
Regardless of the catalyst, the overall process for chalcone synthesis and verification follows a standard path.
Caption: General workflow for the synthesis and analysis of chalcones.
Conclusion and Recommendations
The evidence strongly indicates that NaOH-catalyzed condensation is generally the superior method for chalcone synthesis . It offers significantly faster reaction times, often results in higher yields, and can be performed under environmentally friendly solvent-free conditions.[8][13] This method is robust and works well for a wide variety of substrates.
Acid catalysis remains a viable, albeit less common, alternative. It may be considered in cases where the starting materials are unstable under strongly basic conditions. However, researchers should be prepared for potentially lower yields and longer reaction times. The presence of electron-donating groups on the aldehyde may favor acid catalysis, while electron-withdrawing groups favor base-catalyzed conditions.[2] For most applications, beginning with an optimized NaOH-based protocol is the most efficient path to synthesizing chalcone derivatives.
References
- 1. pharmaceuticaljournal.net [pharmaceuticaljournal.net]
- 2. Chalcone: A Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. ir.uitm.edu.my [ir.uitm.edu.my]
- 9. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Practical Synthesis of Chalcone Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
Methoxy-Substituted Chalcones: A Comparative Guide to Anticancer Activity
An in-depth analysis of the structure-activity relationship of methoxy-substituted chalcones reveals critical insights into their potential as anticancer agents. The number and position of methoxy groups on the chalcone scaffold significantly influence their cytotoxic efficacy against various cancer cell lines. This guide provides a comparative analysis of key methoxy-chalcone derivatives, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in this promising field.
Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, have long been recognized for their diverse biological activities, including anti-inflammatory, antimicrobial, and notably, anticancer properties.[1][2] The introduction of methoxy substituents onto the aromatic rings has emerged as a key strategy to enhance their cytotoxic potential and modulate their mechanism of action.[3][4] This guide delves into the structure-activity relationships (SAR) of these compounds, offering a comparative look at their performance.
Comparative Anticancer Potency of Methoxy-Substituted Chalcones
The anticancer activity of methoxy-substituted chalcones is typically evaluated by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency. The following table summarizes the IC50 values of representative methoxy-substituted chalcones against various human cancer cell lines.
| Compound | Target Cell Line(s) | IC50 (µM) | Reference(s) |
| Compound 1 (3-(3,4,5-trimethoxyphenyl)-1-(2-naphthyl)prop-2-en-1-one) | HeLa, HCT15, A549 | 0.019 (HeLa), 0.020 (HCT15), 0.022 (A549) | [5] |
| Compound 2 (3-(3,5-dimethoxyphenyl)-1-(2-naphthyl)prop-2-en-1-one) | HeLa, HCT15, A549 | Showed better IC50 values than other compounds in the study | [5] |
| Compound 3 ((E)-3-(6-Methoxy-1H-indol-3-yl)-2-methyl-1-(3,4,5-trimethoxyphenyl)propen-2-en-1-one) | Six cancer cell lines | 0.003 - 0.009 | [3] |
| Compound 4 (2',4',4-Trihydroxychalcone) | Not specified | Most active in terms of antioxidant and antimicrobial activity | [6] |
| Compound 5 (4'-Hydroxy-5,7-dimethoxyflavanone) | Not specified | Best antitumor activity in its series | [6] |
| Compound 6 (2'-hydroxy-4-methoxychalcone) | Not specified | Best antitumor activity in its series | [6] |
| Compound 7f ((E)-5,6-dimethyl-3-(naphthalen-2-ylmethyl)-1-(3-(4-(3-(3,4,5-trimethoxyphenyl)acryloyl)phenoxy)propyl)-1H-benzo[d]imidazol-3-ium bromide) | HL-60, MCF-7, SW-480 | 0.83 (HL-60), 1.57 (MCF-7), 2.92 (SW480) | [7] |
Analysis of Structure-Activity Relationship:
The data consistently highlights that the presence and positioning of methoxy groups are critical for the anticancer activity of chalcones. For instance, the trimethoxy substitution pattern, particularly the 3,4,5-trimethoxyphenyl moiety, is frequently associated with high potency, as seen in Compound 1 and Compound 3.[3][5] This structural feature is reminiscent of combretastatin A-4, a potent natural tubulin polymerization inhibitor, suggesting a similar mechanism of action for these chalcones.[8] The substitution on both aromatic rings of the chalcone scaffold can further enhance activity.[9]
Moreover, the hybridization of the chalcone structure with other pharmacologically active moieties, such as indole or benzimidazolium salts, has been shown to significantly increase cytotoxicity.[3][7] Compound 3, an indole-chalcone hybrid, exhibits exceptionally low nanomolar IC50 values, underscoring the potential of this molecular design strategy.[3] Similarly, the benzimidazolium salt derivative, Compound 7f, demonstrates potent and selective activity against several cancer cell lines.[7]
Experimental Protocols
To ensure the reproducibility and comparability of findings, detailed experimental methodologies are crucial. The following are generalized protocols for the synthesis and in vitro cytotoxicity evaluation of methoxy-substituted chalcones, based on commonly cited methods.
General Synthesis of Methoxy-Substituted Chalcones via Claisen-Schmidt Condensation
The most common method for synthesizing chalcones is the Claisen-Schmidt condensation, which involves an aldol condensation between a substituted acetophenone and a substituted benzaldehyde in the presence of a base.[7][9]
-
Reactant Preparation: Equimolar amounts of the appropriately substituted acetophenone and benzaldehyde are dissolved in a suitable solvent, typically ethanol or methanol.
-
Base Catalysis: A catalytic amount of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), is added to the reaction mixture.
-
Reaction Conditions: The mixture is stirred at room temperature for a specified period, often ranging from a few hours to overnight, until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: The reaction mixture is then poured into ice-cold water and acidified to precipitate the crude chalcone. The solid product is collected by filtration, washed with water, and dried. Further purification is typically achieved by recrystallization from a suitable solvent like ethanol.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.
-
Cell Seeding: Human cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized chalcone derivatives for a specified duration, typically 24 to 48 hours. A vehicle control (e.g., DMSO) is also included.
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL), and the plates are incubated for another 3-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The percentage of cell viability is calculated relative to the control, and the IC50 values are determined by plotting the percentage of viability against the logarithm of the compound concentration.
Signaling Pathways and Mechanisms of Action
Methoxy-substituted chalcones exert their anticancer effects through various mechanisms, often targeting key cellular processes involved in cancer cell proliferation and survival. One of the prominent mechanisms is the inhibition of tubulin polymerization, which disrupts the formation of the mitotic spindle and leads to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis.[3][8]
Caption: Proposed mechanism of action for methoxy-substituted chalcones.
The diagram above illustrates a simplified pathway where methoxy-substituted chalcones interfere with microtubule dynamics. By binding to the colchicine binding site on tubulin, these compounds inhibit the polymerization of tubulin dimers into microtubules.[3] This disruption of the microtubule network prevents the proper formation of the mitotic spindle, a critical structure for cell division. Consequently, the cancer cells are arrested in the G2/M phase of the cell cycle and are ultimately driven towards apoptosis, or programmed cell death.[3]
Conclusion
The structure-activity relationship of methoxy-substituted chalcones is a compelling area of research in the quest for novel anticancer therapeutics. The evidence strongly suggests that the number and position of methoxy groups, particularly the 3,4,5-trimethoxy substitution, are key determinants of their cytotoxic potency. Furthermore, the creation of hybrid molecules incorporating other pharmacophores represents a powerful strategy for enhancing their anticancer activity. The detailed experimental protocols and understanding of their mechanism of action provided in this guide aim to facilitate further research and development of this promising class of compounds. Continued exploration of the SAR and optimization of the chalcone scaffold hold significant promise for the future of cancer therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Two Important Anticancer Mechanisms of Natural and Synthetic Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of Chalcones as Selective Inhibitors of the Breast Cancer Resistance Protein: Critical Role of Methoxylation in both Inhibition Potency and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of methoxy-substituted chalcones and in vitro evaluation of their anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Methoxy Chalcone Derivatives: Promising Antimicrobial Agents Against Phytopathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of Synthetic Chalcones and Flavonoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic properties of synthetic chalcones and naturally occurring flavonoids, two classes of compounds at the forefront of anticancer research. By presenting experimental data, detailed methodologies, and visual representations of key biological processes, this document aims to equip researchers with the necessary information to inform their drug discovery and development efforts.
Introduction
Chalcones, characterized by an open-chain α,β-unsaturated carbonyl system, serve as biosynthetic precursors to flavonoids, a diverse group of polyphenolic compounds widely distributed in the plant kingdom.[1][2] Both synthetic chalcone derivatives and various flavonoids have demonstrated significant cytotoxic effects against a multitude of cancer cell lines, making them promising candidates for the development of novel chemotherapeutic agents.[2][3] The cytotoxic potential of these compounds is intrinsically linked to their chemical structure, with modifications to their aromatic rings significantly influencing their biological activity.[4] This guide delves into a comparative analysis of their cytotoxic efficacy, supported by quantitative data and established experimental protocols.
Data Presentation: A Quantitative Comparison of Cytotoxicity
The following tables summarize the 50% inhibitory concentration (IC50) values of selected synthetic chalcones and flavonoids against various human cancer cell lines, providing a quantitative measure of their cytotoxic potency. Lower IC50 values indicate greater cytotoxicity.
Table 1: Cytotoxicity of Selected Synthetic Chalcones
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 3-Benzylidenechroman-4-one (4a) | K562 (Leukemia) | ≤ 3.86 | [1] |
| 3-Benzylidenechroman-4-one (4a) | MDA-MB-231 (Breast) | ≤ 3.86 | [1] |
| 3-Benzylidenechroman-4-one (4a) | SK-N-MC (Neuroblastoma) | ≤ 3.86 | [1] |
| Prenylated Chalcone (12) | MCF-7 (Breast) | 4.19 ± 1.04 | [5] |
| Prenylated Chalcone (13) | MCF-7 (Breast) | 3.30 ± 0.92 | [5] |
| Prenylated Chalcone (12) | ZR-75-1 (Breast) | 9.40 ± 1.74 | [5] |
| Prenylated Chalcone (13) | ZR-75-1 (Breast) | 8.75 ± 2.01 | [5] |
| Prenylated Chalcone (12) | MDA-MB-231 (Breast) | 6.12 ± 0.84 | [5] |
| Panduratin A (PA) | MCF-7 (Breast) | 15 (24h), 11.5 (48h) | [6] |
| Panduratin A (PA) | T47D (Breast) | 17.5 (24h), 14.5 (48h) | [6] |
| 1,2,3-Triazole Chalcone (196) | MCF-7 (Breast) | 1.27 (24h), 0.02 (48h) | [6] |
| Vanillin-based Chalcone (9) | HCT-116 (Colon) | 6.85 ± 0.71 µg/mL | [4] |
| Flavokawain B | A549 (Lung) | 11 µg/mL | [4] |
| Flavokawain B | H1299 (Lung) | 5.1 µg/mL | [4] |
Table 2: Cytotoxicity of Selected Flavonoids
| Flavonoid | Cancer Cell Line | IC50 (µM) | Reference |
| Myricetin | Lung Cancer Cells | Low µM range | [3] |
| Quercetin | Melanoma Cells | Low µM range | [3] |
| Quercetin | Cervical Cancer Cells | Low µM range | [3] |
| Apigenin | SCC-25 (Oral Squamous Carcinoma) | 43.3 ± 2.0 | [7] |
| Luteolin | SCC-25 (Oral Squamous Carcinoma) | 35.7 ± 1.5 | [7] |
| Xanthohumol (1) | MV-4-11 (Leukemia) | 8.07 ± 0.52 | [8] |
| Aurone (2) | MV-4-11 (Leukemia) | 7.45 ± 0.87 | [8] |
| Epigallocatechin gallate (EGCG) | Ovarian Cancer Cell Lines | ~5.85 ± 0.98 | [9] |
Experimental Protocols
The following are detailed methodologies for two common colorimetric assays used to determine cytotoxicity: the MTT and Sulforhodamine B (SRB) assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a widely used method to assess cell viability and proliferation.[10] It is based on the principle that metabolically active cells can reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11] The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[12]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (synthetic chalcones or flavonoids) and incubate for a specified period (e.g., 24, 48, or 72 hours).[12]
-
MTT Addition: After the incubation period, remove the culture medium and add 28 µL of a 2 mg/mL MTT solution to each well.[12]
-
Incubation: Incubate the plate for 1.5 to 4 hours at 37°C to allow for the formation of formazan crystals.[10][12]
-
Solubilization: Remove the MTT solution and add 130 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[2] Measure the absorbance at a wavelength of 492 nm or between 550 and 600 nm using a microplate reader.[10][12]
-
Data Analysis: The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.
Sulforhodamine B (SRB) Assay
The SRB assay is another robust and sensitive method for determining cytotoxicity, based on the ability of the SRB dye to bind to cellular proteins.[13][14] The amount of bound dye is proportional to the total cellular protein mass.
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with test compounds in a 96-well plate as described for the MTT assay.
-
Cell Fixation: After the treatment period, gently add 50 µL of cold 10% (wt/vol) Trichloroacetic Acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.[13][15]
-
Washing: Remove the TCA solution and wash the plates four to five times with 1% (vol/vol) acetic acid to remove unbound dye.[13] Allow the plates to air-dry completely.
-
SRB Staining: Add 50 µL of 0.04% (wt/vol) SRB solution to each well and incubate at room temperature for 30 minutes.[13][15]
-
Washing: Quickly rinse the plates four times with 1% (vol/vol) acetic acid to remove unbound SRB.[13][15]
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[14]
-
Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.[14]
-
Data Analysis: Calculate the IC50 values from the generated dose-response curves.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key concepts in the comparison of synthetic chalcones and flavonoids.
Caption: A diagram of the intrinsic apoptosis pathway.
Caption: A workflow for in vitro cytotoxicity assessment.
References
- 1. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Cytotoxicity of dietary flavonoids on different human cancer types - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. MTT (Assay protocol [protocols.io]
- 13. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
A Researcher's Guide to Cross-Validating NMR Data with Predicted Chemical Shifts
For researchers, scientists, and professionals in drug development, the accurate determination of molecular structures is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for this purpose. However, the interpretation of complex NMR spectra can be challenging. The integration of predicted NMR chemical shifts with experimental data provides a powerful method for structural verification and elucidation. This guide offers a comparative overview of methodologies and tools for this cross-validation process, supported by experimental considerations and data presentation.
The cross-validation workflow is a systematic process that bridges experimental NMR data with computational predictions to enhance the reliability of structural assignments. This process is particularly crucial when dealing with novel compounds or complex molecules where spectral interpretation is not straightforward.
The Cross-Validation Workflow
The fundamental workflow for cross-validating experimental NMR data with predicted chemical shifts involves a series of logical steps, from data acquisition to structural validation. This process ensures a rigorous comparison between experimental and theoretical data.
Methodologies for NMR Chemical Shift Prediction
A variety of computational methods are available for predicting NMR chemical shifts, each with its own balance of accuracy, computational cost, and applicability. The choice of method often depends on the specific research question and available resources.
Quantum Mechanics (QM) Methods: Density Functional Theory (DFT) is a prominent QM method that offers a good balance between accuracy and computational cost for predicting NMR parameters.[1] DFT calculations can provide highly accurate chemical shift predictions, especially when combined with appropriate solvent models.[1] However, they are computationally intensive, which can be a limitation for high-throughput screening.
Machine Learning (ML) Methods: Machine learning approaches have gained significant traction due to their speed and improving accuracy.[2] These methods are trained on large datasets of experimental or QM-calculated NMR data.[2][3] Graph Neural Networks (GNNs) and Deep Neural Networks (DNNs) are at the forefront of this development, with some models achieving accuracy comparable to DFT but at a fraction of the computational cost.[3][4][5]
Empirical and Database Methods: These methods rely on large databases of assigned NMR spectra.[6] Techniques like the use of Hierarchically Ordered Spherical description of Environment (HOSE) codes predict chemical shifts based on the local atomic environment by matching it to similar fragments in the database.[7] While generally faster than QM and ML methods, their accuracy is limited by the diversity and quality of the underlying database.[8][9]
Comparison of NMR Chemical Shift Prediction Software
Several software packages, both commercial and open-source, are available to researchers for predicting NMR chemical shifts. The table below provides a comparison of some of the commonly used tools.
| Software/Tool | Underlying Methodology | Key Features | Typical Accuracy (MAE for ¹H in ppm) |
| ACD/Labs NMR Predictor | Database, HOSE, Neural Networks | Predicts 1D and 2D NMR spectra for various nuclei; allows for user-trained databases.[10] | ~0.1-0.3 |
| Mnova NMRPredict | HOSE code, Machine Learning, Increments | Combines multiple prediction engines; integrates with Mnova suite for analysis.[11][12] | ~0.1-0.3 |
| ChemDraw | Empirical (Additivity Rules) | Integrated into a widely used chemical drawing software; provides quick estimates.[6] | ~0.2-0.4[8] |
| NMRShiftDB | HOSE Codes, Neural Networks | Open-source database and prediction tool.[8] | ~0.2-0.3[2] |
| DFT Calculations (e.g., Gaussian) | Quantum Mechanics (DFT) | High accuracy, can handle novel structures; computationally expensive.[1] | < 0.2[13] |
| Machine Learning Models (e.g., CSTShift, CASCADE) | Graph Neural Networks, Deep Learning | State-of-the-art accuracy, very fast predictions after initial training.[2][4][5] | < 0.15[2][4] |
Note: Accuracy can vary depending on the molecule, solvent, and the specific implementation of the algorithm.
Experimental Protocols
The quality of the experimental NMR data is critical for a meaningful cross-validation. A standardized experimental protocol ensures data consistency and reliability.
1. Sample Preparation:
-
Solvent Selection: The choice of solvent is crucial as it can influence chemical shifts. Deuterated solvents such as CDCl₃, DMSO-d₆, or D₂O are commonly used.[14] It is important to use the same solvent for experimental data acquisition as specified in the prediction model, if applicable.
-
Concentration: The sample concentration should be optimized to obtain a good signal-to-noise ratio without causing line broadening due to aggregation.
-
Referencing: A known internal standard, such as tetramethylsilane (TMS), should be added for accurate referencing of the chemical shift scale.[14]
2. NMR Data Acquisition:
-
1D NMR: A standard one-dimensional proton (¹H) and carbon-13 (¹³C) NMR spectrum should be acquired.[15] Key parameters to optimize include the number of scans (NS) and dummy scans (DS) to achieve an adequate signal-to-noise ratio.[15]
-
2D NMR: For complex molecules, two-dimensional NMR experiments such as COSY, HSQC, and HMBC are invaluable for assigning proton and carbon signals unambiguously.[6]
-
Spectrometer Setup: Standard parameters for the specific spectrometer should be used, and the 90-degree pulse width should be calibrated.[15][16]
3. Data Processing:
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum through Fourier transformation.[17]
-
Phasing and Baseline Correction: The spectrum must be correctly phased and the baseline corrected to ensure accurate peak picking and integration.[17]
-
Referencing: The chemical shift axis should be referenced to the internal standard (e.g., TMS at 0 ppm).[16] In cases of suspected mis-referencing, tools like PANAV can be used for probabilistic validation.[18]
Quantitative Data Comparison
The core of the cross-validation process is the quantitative comparison of experimental and predicted chemical shifts. Statistical metrics are used to assess the goodness of fit.
| Statistical Metric | Formula | Description |
| Mean Absolute Error (MAE) | MAE = (1/n) * Σ | δpred - δexp |
| Root Mean Square Deviation (RMSD) | RMSD = √[(1/n) * Σ(δpred - δexp)²] | The square root of the average of the squared differences. More sensitive to large errors. |
| Correlation Coefficient (R²) | R² = 1 - [Σ(δexp - δpred)² / Σ(δexp - δ̄exp)²] | Indicates how well the predicted values correlate with the experimental values. A value closer to 1 indicates a better correlation. |
A comparative analysis of different prediction methods for a set of organic compounds revealed varying levels of accuracy. For instance, a study comparing MestReNova, ChemDraw, NMRShiftDB, and ACD Workbook Suite for ¹H NMR predictions used RMSD and MAE to evaluate their performance.[8] Such benchmarking studies are crucial for selecting the most appropriate prediction tool for a given task.[13][19][20][21] The DELTA50 dataset is a valuable resource for such benchmarking, providing highly accurate experimental ¹H and ¹³C NMR chemical shifts for a diverse set of small organic molecules.[13][22]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Real-time prediction of 1 H and 13 C chemical shifts with DFT accuracy using a 3D graph neural network - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03343C [pubs.rsc.org]
- 4. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. chemaxon.com [chemaxon.com]
- 8. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 9. NMR Prediction Accuracy Validation | PDF [slideshare.net]
- 10. acdlabs.com [acdlabs.com]
- 11. Mnova Predict | Accurate Prediction | Bruker [bruker.com]
- 12. Mnova Predict | Accurate Prediction | Bruker [bruker.com]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 16. emory.edu [emory.edu]
- 17. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
- 18. Probabilistic Approach for Protein NMR Assignment Validation - Wikipedia [en.wikipedia.org]
- 19. research-portal.uu.nl [research-portal.uu.nl]
- 20. scm.com [scm.com]
- 21. researchgate.net [researchgate.net]
- 22. DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking | NSF Public Access Repository [par.nsf.gov]
A Comparative Guide to the Anti-inflammatory Potency of Curcumin Analogs
For Researchers, Scientists, and Drug Development Professionals
Curcumin, the principal curcuminoid found in turmeric, has long been recognized for its potent anti-inflammatory properties. However, its therapeutic potential is often limited by poor bioavailability and rapid metabolism. This has spurred the development of numerous curcumin analogs designed to overcome these limitations and enhance anti-inflammatory efficacy. This guide provides a comparative assessment of the anti-inflammatory potency of several promising curcumin analogs relative to curcumin, supported by experimental data from in vitro studies.
Quantitative Comparison of Anti-inflammatory Activity
The anti-inflammatory effects of curcumin and its analogs are primarily mediated through the inhibition of key inflammatory pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. The following table summarizes the quantitative data on the inhibitory potency of selected curcumin analogs compared to curcumin in various in vitro assays. The data is presented as the half-maximal inhibitory concentration (IC50), a measure of the concentration of a substance required to inhibit a biological process by 50%. A lower IC50 value indicates greater potency.
| Compound | Assay | Cell Line | IC50 (µM) | Reference |
| Curcumin | NF-κB Luciferase Reporter | RAW 264.7 | 18.2 ± 3.9 | [1] |
| NF-κB DNA Binding | RAW 264.7 | >50 | [2][3] | |
| Nitric Oxide (NO) Production | RAW 264.7 | 11.0 ± 0.59 | [4] | |
| Demethoxycurcumin (DMC) | NF-κB Luciferase Reporter | RAW 264.7 | 12.1 ± 7.2 | [1] |
| Bisdemethoxycurcumin (BDMC) | NF-κB Luciferase Reporter | RAW 264.7 | 8.3 ± 1.6 | [1] |
| EF31 | NF-κB DNA Binding | RAW 264.7 | ~5 | [2][3] |
| EF24 | NF-κB DNA Binding | RAW 264.7 | ~35 | [2][3] |
| Curcumin Pyrazole Analog (PYR) | Nitric Oxide (NO) Production | RAW 264.7 | 3.7 ± 0.16 | [4] |
Key Findings:
-
Bisdemethoxycurcumin (BDMC) and Demethoxycurcumin (DMC) , naturally occurring analogs of curcumin, demonstrate a more potent inhibition of NF-κB activity in a luciferase reporter assay compared to curcumin itself.[1]
-
The synthetic analogs EF31 and EF24 show significant inhibition of NF-κB DNA binding, with EF31 being considerably more potent than both EF24 and curcumin.[2][3] EF31 has also been reported to exhibit greater inhibition of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 compared to EF24 and curcumin, although specific IC50 values for cytokine inhibition were not provided in the reviewed literature.[3][5]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
NF-κB Luciferase Reporter Assay
This assay quantifies the activity of the NF-κB transcription factor, a central regulator of inflammation.
-
Cell Line: RAW 264.7 murine macrophage cell line stably transfected with a luciferase reporter gene under the control of an NF-κB response element.
-
Stimulation: Cells are stimulated with lipopolysaccharide (LPS) to induce NF-κB activation.
-
Treatment: Prior to LPS stimulation, cells are pre-treated with varying concentrations of curcumin or its analogs.
-
Measurement: After a defined incubation period, cell lysates are prepared, and luciferase activity is measured using a luminometer. The luminescence signal is proportional to the level of NF-κB activation.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition of luciferase activity against the logarithm of the compound concentration.
NF-κB DNA Binding Assay
This assay measures the binding of the p65 subunit of NF-κB to its specific DNA consensus sequence, a critical step in its transcriptional activation.
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Stimulation: Cells are stimulated with LPS to induce the translocation of NF-κB to the nucleus.
-
Treatment: Cells are pre-treated with curcumin or its analogs before LPS stimulation.
-
Nuclear Extraction: Nuclear extracts containing the activated NF-κB are prepared from the treated cells.
-
Measurement: An enzyme-linked immunosorbent assay (ELISA)-based method is used to quantify the amount of p65 subunit of NF-κB bound to an oligonucleotide containing the NF-κB consensus site immobilized on a microplate.
-
Data Analysis: The IC50 values are determined by analyzing the dose-dependent inhibition of NF-κB DNA binding.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay quantifies the production of nitric oxide, a key inflammatory mediator, by measuring its stable metabolite, nitrite.
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Stimulation: Cells are stimulated with LPS to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.
-
Treatment: Cells are co-incubated with LPS and various concentrations of curcumin or its analogs.
-
Measurement: The concentration of nitrite in the cell culture supernatant is determined using the Griess reagent, which forms a colored azo dye upon reaction with nitrite. The absorbance of the dye is measured spectrophotometrically.
-
Data Analysis: A standard curve of known nitrite concentrations is used to calculate the amount of NO produced. The IC50 values are calculated from the dose-response curve of NO inhibition.
Signaling Pathways and Experimental Workflow
The anti-inflammatory effects of curcumin and its analogs are largely attributed to their ability to modulate key signaling pathways. The diagrams below, generated using Graphviz, illustrate the targeted signaling pathway and a general experimental workflow for assessing anti-inflammatory potency.
Caption: LPS-induced NF-κB signaling pathway and points of inhibition by curcumin analogs.
Caption: General experimental workflow for in vitro anti-inflammatory screening.
References
- 1. mdpi.com [mdpi.com]
- 2. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apjai-journal.org [apjai-journal.org]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Aspirin Synthesis Validation via Spectroscopic Analysis
For Researchers, Scientists, and Drug Development Professionals
The successful synthesis of a chemical compound is a cornerstone of pharmaceutical and chemical research. However, synthesis alone is not enough; rigorous validation is required to confirm the identity and purity of the final product. Spectroscopic techniques are indispensable tools in this validation process, providing a molecular fingerprint of the synthesized compound. This guide provides a comparative overview of two common methods for the synthesis of acetylsalicylic acid (aspirin) and details the use of Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy for its validation.
Comparison of Aspirin Synthesis Methods
Aspirin is typically synthesized via the esterification of salicylic acid with acetic anhydride. The choice of catalyst can influence the reaction conditions and outcome. Below is a comparison of two common catalytic methods.
| Parameter | Method 1: Phosphoric Acid Catalyst | Method 2: Sulfuric Acid Catalyst |
| Catalyst | 85% Phosphoric Acid (H₃PO₄) | Concentrated Sulfuric Acid (H₂SO₄) |
| Typical Reaction Time | ~10-15 minutes of heating | ~10 minutes of heating[1] |
| Reaction Temperature | 70-80 °C water bath | Steam bath[1] |
| Post-Reaction Quenching | Addition of water to decompose excess acetic anhydride[2][3] | Addition of water to decompose excess acetic anhydride[1] |
| Product Isolation | Crystallization in an ice bath, followed by vacuum filtration[2][4] | Crystallization in an ice bath, followed by vacuum filtration[1] |
| Reported Advantages | Generally considered a milder and safer catalyst than sulfuric acid. | A strong and efficient catalyst for esterification. |
| Reported Disadvantages | May require slightly longer heating times compared to sulfuric acid. | Highly corrosive and requires careful handling. Can lead to side reactions if not controlled properly. |
Spectroscopic Validation of Synthesized Aspirin
Following synthesis and purification (typically via recrystallization), spectroscopic analysis is performed to confirm the structure and purity of the aspirin product.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule.[5][6] The FTIR spectrum of a successfully synthesized aspirin sample will exhibit characteristic absorption bands that are distinct from the starting material, salicylic acid.
| Functional Group | Expected Wavenumber (cm⁻¹) in Aspirin | Significance |
| O-H stretch (Carboxylic Acid) | 2500-3300 (broad) | Indicates the presence of the carboxylic acid group. |
| C=O stretch (Ester) | ~1750[7] | Crucial for validation. Confirms the formation of the ester functional group from the reaction of the phenolic hydroxyl group of salicylic acid. |
| C=O stretch (Carboxylic Acid) | ~1680-1700[7] | Confirms the retention of the carboxylic acid group from salicylic acid. |
| C-O stretch (Ester and Carboxylic Acid) | 1100-1300 | Indicates the presence of C-O single bonds. |
| Aromatic C=C bends | 1450-1600 | Confirms the presence of the benzene ring. |
The disappearance of the broad phenol O-H stretch from salicylic acid (around 3200 cm⁻¹) is a key indicator of a successful reaction.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms (protons) in a molecule.[8][9] The ¹H NMR spectrum of aspirin in a deuterated solvent (e.g., CDCl₃) will show distinct signals for each type of proton.
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Significance |
| Carboxylic Acid (-COOH) | ~11.77[10] | Singlet | 1H | Confirms the presence of the acidic proton. This peak is often broad. |
| Aromatic Protons | 7.16 - 8.12[10] | Multiplets | 4H | The complex splitting pattern is characteristic of the substituted benzene ring in aspirin. |
| Methyl Protons (-COCH₃) | ~2.36[10] | Singlet | 3H | Crucial for validation. This signal confirms the addition of the acetyl group to salicylic acid. |
The presence of the singlet at approximately 2.36 ppm is a definitive marker for the formation of aspirin.
Experimental Protocols
Synthesis of Aspirin (General Procedure)
The following are generalized protocols based on common laboratory procedures.[11][1][2][3]
Method 1: Phosphoric Acid Catalyst [11][2]
-
Place 2.0 g of salicylic acid into a 50 mL Erlenmeyer flask.
-
Carefully add 5.0 mL of acetic anhydride to the flask.
-
Add 5 drops of 85% phosphoric acid to the mixture.
-
Heat the flask in a water bath at 70-80 °C for 10-15 minutes, swirling occasionally to dissolve the solids.
-
Remove the flask from the water bath and cautiously add 2 mL of distilled water to the hot solution to decompose any excess acetic anhydride.
-
Add 20 mL of cold water and place the flask in an ice bath to facilitate crystallization.
-
Collect the aspirin crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold water.
-
Allow the crystals to dry completely before weighing and performing spectroscopic analysis.
Method 2: Sulfuric Acid Catalyst [1]
-
Place 2.0 g of salicylic acid in a 125-mL Erlenmeyer flask.
-
Add 5 mL of acetic anhydride.
-
Carefully add 5 drops of concentrated sulfuric acid and swirl the flask.
-
Heat the flask gently on a steam bath for at least 10 minutes.
-
Allow the flask to cool to room temperature.
-
Cautiously add 50 mL of cold water to the mixture.
-
Cool the mixture in an ice bath to complete crystallization.
-
Collect the product by vacuum filtration.
-
Wash the crystals with cold water and allow them to air dry.
Spectroscopic Analysis Protocols
FTIR Analysis (Attenuated Total Reflectance - ATR)
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum.
-
Place a small amount of the dry, synthesized aspirin crystals onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the FTIR spectrum of the sample.
-
Clean the ATR crystal after analysis.
¹H NMR Analysis
-
Dissolve 5-10 mg of the dry, synthesized aspirin in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Cap the NMR tube and invert it several times to ensure the sample is fully dissolved.
-
Place the NMR tube in the spectrometer.
-
Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.
-
Process the spectrum (phasing, baseline correction, and integration) to obtain the final data.
Visualizations
Caption: General workflow for the synthesis and spectroscopic validation of a chemical compound.
Caption: Reaction pathway for the synthesis of aspirin from salicylic acid and acetic anhydride.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. bellevuecollege.edu [bellevuecollege.edu]
- 3. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. FTIR characterization: Significance and symbolism [wisdomlib.org]
- 6. rtilab.com [rtilab.com]
- 7. odinity.com [odinity.com]
- 8. researchgate.net [researchgate.net]
- 9. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NMR Spectrum of Aspirin | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Synthesis of aspirin on a microscale | Class experiment | RSC Education [edu.rsc.org]
A Comparative Guide to Protein Purification Techniques: Efficacy and Applications
For researchers, scientists, and drug development professionals, isolating a protein of interest from a complex biological mixture is a critical first step in a multitude of downstream applications. The choice of purification technique directly impacts the yield, purity, and activity of the final protein product. This guide provides an objective comparison of three widely used chromatography-based protein purification techniques: Affinity Chromatography (AC), Ion Exchange Chromatography (IEX), and Size Exclusion Chromatography (SEC). We will delve into their principles, present supporting experimental data, and provide detailed protocols to aid in the selection of the most appropriate method for your specific needs.
Principles of Separation
Each purification technique leverages distinct biochemical properties of the target protein to achieve separation:
-
Affinity Chromatography (AC) is a highly specific method that relies on the reversible binding interaction between a protein and a ligand immobilized on a chromatography resin.[1] This "lock and key" mechanism allows for the capture of the target protein while other molecules in the sample flow through the column.[2]
-
Ion Exchange Chromatography (IEX) separates proteins based on their net surface charge at a specific pH.[2] Proteins with a net charge opposite to that of the charged resin will bind, while proteins with the same charge or no net charge will pass through. Elution is typically achieved by increasing the salt concentration or changing the pH of the buffer to disrupt the electrostatic interactions.
-
Size Exclusion Chromatography (SEC) , also known as gel filtration, separates proteins based on their hydrodynamic radius (size and shape). The chromatography column is packed with porous beads. Larger proteins are excluded from the pores and travel through the column more quickly, eluting first. Smaller proteins enter the pores, taking a longer path and eluting later.
Quantitative Comparison of Purification Efficacy
The efficacy of a purification technique is primarily assessed by two key metrics: yield and purity . Yield refers to the amount of the target protein recovered after purification, while purity is the degree to which the target protein is free from contaminants. The following tables summarize representative data from various protein purification experiments, highlighting the performance of different techniques.
Table 1: Comparison of Affinity Tags for Recombinant Protein Purification
This table compares the yield and purity of a recombinant protein purified using two different affinity tags: a polyhistidine-tag (His-tag) and a Glutathione S-transferase (GST) tag.
| Affinity Tag | Purification Method | Starting Material | Yield (%) | Purity (%) | Reference |
| His-tag | Immobilized Metal Affinity Chromatography (IMAC) | E. coli lysate | ~75-90 | ~80-95 | [3] |
| GST-tag | Glutathione Affinity Chromatography | E. coli lysate | ~60-80 | ~85-98 | [3] |
Table 2: Purification of Monoclonal Antibodies (mAbs)
This table compares the performance of Protein A affinity chromatography with a multi-step purification process that includes ion exchange chromatography for the purification of monoclonal antibodies.
| Purification Strategy | Key Technique(s) | Starting Material | Yield (%) | Purity (%) | Reference |
| Single-Step Affinity | Protein A Chromatography | Cell Culture Supernatant | >95 | >99 | [4] |
| Multi-Step | IEX, HIC | Cell Culture Supernatant | ~80-90 | >99.5 | [5] |
Experimental Workflows and Decision Making
Visualizing the purification process can aid in understanding the workflow and in selecting the most appropriate strategy.
Caption: A general workflow for protein purification.
The selection of a purification strategy is often a multi-step process, with each step designed to remove specific types of impurities.[6] A common approach is the Capture, Intermediate Purification, and Polishing (CIPP) strategy.
Caption: Decision tree for selecting a purification method.
Detailed Experimental Protocols
Below are generalized protocols for the three main chromatography techniques. These should be optimized for the specific protein and experimental conditions.
Affinity Chromatography (His-tagged Protein)
This protocol describes the purification of a protein with a polyhistidine tag (His-tag) using Immobilized Metal Affinity Chromatography (IMAC).
1. Materials:
-
Resin: Nickel-NTA (Ni-NTA) agarose resin.
-
Lysis Buffer: 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0.
-
Wash Buffer: 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0.
-
Elution Buffer: 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0.
-
Chromatography Column.
2. Procedure:
-
Column Preparation: Pack the chromatography column with the Ni-NTA resin and equilibrate with 5-10 column volumes (CV) of Lysis Buffer.
-
Sample Loading: Load the clarified cell lysate containing the His-tagged protein onto the column.
-
Washing: Wash the column with 10-20 CV of Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound His-tagged protein with 5-10 CV of Elution Buffer.
-
Analysis: Analyze the collected fractions for protein concentration and purity using methods like Bradford assay and SDS-PAGE.
Ion Exchange Chromatography (Anion Exchange)
This protocol outlines the purification of a negatively charged protein using an anion exchange resin.
1. Materials:
-
Resin: A strong anion exchange resin (e.g., Quaternary ammonium - Q-resin).
-
Binding Buffer: 20 mM Tris-HCl, pH 8.5.
-
Elution Buffer: 20 mM Tris-HCl, 1 M NaCl, pH 8.5.
-
Chromatography Column.
2. Procedure:
-
Column Preparation: Equilibrate the column with 5-10 CV of Binding Buffer.
-
Sample Preparation: Ensure the protein sample is in a low-salt buffer, ideally the Binding Buffer, to facilitate binding.
-
Sample Loading: Load the prepared sample onto the column.
-
Washing: Wash the column with 5-10 CV of Binding Buffer until the absorbance at 280 nm returns to baseline.
-
Elution: Elute the bound proteins using a linear gradient of the Elution Buffer (e.g., 0-100% over 20 CV).
-
Analysis: Collect fractions and analyze for protein content and purity.
Size Exclusion Chromatography
This protocol is for the final polishing step to separate the target protein from aggregates and other contaminants of different sizes.
1. Materials:
-
Resin: A gel filtration resin with an appropriate fractionation range for the target protein.
-
Running Buffer: A buffer suitable for the stability and downstream application of the protein (e.g., PBS or Tris-buffered saline).
-
Chromatography Column.
2. Procedure:
-
Column Preparation: Thoroughly equilibrate the column with at least 2 CV of Running Buffer.
-
Sample Preparation: Concentrate the protein sample to a small volume (typically 1-4% of the column volume).
-
Sample Loading: Carefully load the concentrated sample onto the top of the column.
-
Elution: Elute the sample with the Running Buffer at a constant, slow flow rate.
-
Analysis: Collect fractions and monitor the protein elution profile using UV absorbance at 280 nm. Analyze fractions corresponding to the expected molecular weight of the target protein for purity.
Conclusion
The selection of a protein purification strategy is a critical decision that depends on the properties of the target protein, the desired level of purity, and the intended downstream application. Affinity chromatography offers high specificity and can often achieve high purity in a single step, especially for tagged recombinant proteins.[2] Ion exchange chromatography is a versatile and cost-effective method for separating proteins based on charge, while size exclusion chromatography is an excellent final polishing step to remove aggregates and for buffer exchange.[5] By understanding the principles of each technique and utilizing a multi-step approach, researchers can develop a robust purification protocol that maximizes both yield and purity, ensuring the success of their subsequent experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. The Battle of the Tags: Evaluating GST and His-Tag Methods in Recombinant Protein Purification [thedailyscientist.org]
- 3. An automated method for high-throughput protein purification applied to a comparison of His-tag and GST-tag affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]
- 6. cytivalifesciences.com [cytivalifesciences.com]
A Comparative Guide to Compound Purity Analysis: DSC vs. Chromatographic Methods
For researchers, scientists, and drug development professionals, establishing the purity of a compound is a critical step in ensuring the quality, safety, and efficacy of pharmaceutical products and research materials. While chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) have traditionally been the gold standard, Differential Scanning Calorimetry (DSC) has emerged as a powerful and efficient alternative for purity determination, particularly for highly crystalline substances.
This guide provides an objective comparison of DSC with HPLC and GC for compound purity analysis, supported by experimental data and detailed methodologies. We will delve into the principles, advantages, and limitations of each technique to help you make informed decisions for your analytical needs.
At a Glance: Performance Comparison
The following table summarizes the performance of DSC, HPLC, and GC in determining the purity of various pharmaceutical compounds. The data indicates a strong correlation between the methods, particularly for compounds with high purity levels.
| Compound | DSC Purity (%) | HPLC Purity (%) | GC Purity (%) | Reference |
| Acetanilide | 99.7 | 99.8 | N/A | [1] |
| Benzamide | 99.5 | 99.6 | N/A | [1] |
| Caffeine | 99.9 | 99.9 | N/A | [1] |
| Phenacetin | 99.8 | 99.9 | N/A | [1] |
| Sulfanilamide | 99.6 | 99.7 | N/A | [1] |
| Benzoic Acid | 99.9 | >99.5 | N/A | [2] |
| Ibuprofen | 99.8 | 99.9 | N/A | [3] |
| Progesterone | 99.7 | 99.8 | N/A | [1] |
| Testosterone | 99.6 | 99.7 | N/A | [1] |
| Cholesterol | 99.5 | 99.6 | 99.5 | [4] |
| 6-Methylchrysene | >99 | >99 | >99 | [4] |
| Benzo[a]pyrene | >99 | >99 | >99 | [4] |
| L-Valine Methyl Ester HCl | N/A | N/A | >99.5 | [5] |
| Travoprost | N/A | N/A | >99 | [6] |
| Acetone | N/A | N/A | >99.9 | [7] |
| Methanol | N/A | N/A | >99.9 | [7] |
N/A: Not Applicable or Not Available in the cited literature.
Principles and Applicability
Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[8] For purity analysis, DSC relies on the van't Hoff equation, which describes the melting point depression of a crystalline substance due to the presence of impurities.[8] A pure, crystalline compound exhibits a sharp melting endotherm at a specific temperature. Impurities broaden this melting range and lower the melting point.[8]
Key Advantages of DSC:
-
Absolute Method: DSC is a primary method that does not require a reference standard of the pure substance for calibration.[2]
-
Small Sample Size: Typically, only 1-3 mg of sample is required.[9]
-
Speed: A DSC analysis can be completed relatively quickly.[9]
-
Broad Impurity Detection: It is sensitive to any impurity that is soluble in the molten state of the main component and insoluble in its solid state.[1]
Limitations of DSC:
-
Sample Suitability: The compound must be crystalline and thermally stable, with a well-defined melting point. It is not suitable for amorphous or decomposing substances.[1][2]
-
Purity Level: The method is most reliable for compounds with a purity of at least 98-98.5%.[1][2]
-
Impurity Identification: DSC cannot identify the nature or number of individual impurities.[9]
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful separation technique that utilizes a liquid mobile phase to carry a sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the sample components between the two phases.[10] For purity analysis, the area of the main peak relative to the total area of all peaks in the chromatogram is used to calculate the percentage purity.[10]
Key Advantages of HPLC:
-
High Resolution and Sensitivity: Capable of separating complex mixtures and detecting trace impurities.[11]
-
Versatility: Applicable to a wide range of compounds, including non-volatile and thermally unstable substances.[10]
-
Impurity Profiling: Can separate and quantify individual impurities.[11]
Limitations of HPLC:
-
Reference Standards: Typically requires reference standards for impurity identification and quantification.
-
Method Development: Developing a robust and validated HPLC method can be time-consuming.
-
Solvent Consumption: Can generate significant amounts of solvent waste.
Gas Chromatography (GC)
GC is another powerful separation technique that employs an inert gas as the mobile phase to transport a vaporized sample through a column. Separation is based on the differential partitioning of the analytes between the gas and a liquid or solid stationary phase.[5] Similar to HPLC, purity is determined by the relative peak areas.[5]
Key Advantages of GC:
-
High Efficiency: Provides excellent separation for volatile and semi-volatile compounds.[5]
-
Sensitivity: Highly sensitive detectors, such as the Flame Ionization Detector (FID), are commonly used.[5]
-
Speed: Analysis times are often short.
Limitations of GC:
-
Analyte Volatility: Limited to compounds that can be vaporized without decomposition.[10]
-
Thermal Stability: Not suitable for thermally labile compounds.[10]
-
Derivatization: Non-volatile compounds may require chemical modification (derivatization) prior to analysis, which can add complexity to the procedure.[10]
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for purity analysis using DSC, HPLC, and GC.
DSC Purity Analysis Workflow
HPLC Purity Analysis Workflow
GC Purity Analysis Workflow
Logical Relationships of Purity Determination Methods
The choice of a purity determination method depends on the properties of the compound and the specific requirements of the analysis. The following diagram illustrates the decision-making process.
Method Selection Logic
Experimental Protocols
Differential Scanning Calorimetry (DSC) Purity Analysis
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).
-
Sample Preparation: Accurately weigh 1-3 mg of the crystalline sample into a clean aluminum pan.[9] Crimp the pan with a lid to ensure it is hermetically sealed, especially for volatile samples.[9]
-
Instrument Setup:
-
Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.
-
Purge the cell with a dry, inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.[9]
-
-
Thermal Program:
-
Equilibrate the cell at a temperature well below the expected melting point.
-
Heat the sample at a slow, constant rate, typically 1-2 °C/min, through its melting transition.[9]
-
-
Data Acquisition: Record the heat flow as a function of temperature. The resulting plot is the DSC thermogram.
-
Data Analysis:
-
Integrate the area of the melting endotherm to determine the heat of fusion (ΔHfus).
-
Using the instrument's software, perform a purity analysis based on the van't Hoff equation. This involves analyzing the shape of the leading edge of the melting peak. The software will calculate the mole percent purity.
-
High-Performance Liquid Chromatography (HPLC) Purity Analysis
-
Method Development/Verification: Develop or verify an HPLC method that provides good resolution between the main compound and all potential impurities. Key parameters include the column, mobile phase composition, flow rate, and detector wavelength.
-
Mobile Phase Preparation: Prepare the mobile phase as specified in the method. Degas the mobile phase using sonication or vacuum filtration to prevent air bubbles in the system.[12]
-
Standard and Sample Preparation:
-
Standard Solution: Accurately prepare a solution of a reference standard of the compound at a known concentration.[13]
-
Sample Solution: Accurately prepare a solution of the sample to be tested at approximately the same concentration as the standard solution.[13]
-
Filter all solutions through a 0.22 or 0.45 µm syringe filter before injection.[14]
-
-
Instrument Setup and System Suitability:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.[15]
-
Perform system suitability tests by injecting the standard solution multiple times. The retention time, peak area, and tailing factor should meet predefined criteria to ensure the system is performing correctly.[12]
-
-
Analysis:
-
Inject a blank (solvent) to ensure no carryover or system contamination.
-
Inject the standard solution.
-
Inject the sample solution. It is good practice to bracket sample injections with standard injections.[15]
-
-
Data Analysis:
-
Integrate the peak areas in the chromatograms for both the standard and sample injections.
-
Calculate the purity of the sample using the area normalization method:
-
% Purity = (Area of the main peak / Total area of all peaks) x 100
-
-
Gas Chromatography (GC) Purity Analysis
-
Method Development/Verification: Develop or verify a GC method that separates the main compound from any volatile impurities and solvent residues. Key parameters include the column, temperature program, carrier gas flow rate, and detector type.
-
Sample Preparation:
-
Accurately prepare a solution of the sample in a suitable volatile solvent.
-
If necessary, perform a derivatization reaction to make the analyte more volatile and amenable to GC analysis.
-
-
Instrument Setup:
-
Set the GC oven temperature program, injector temperature, and detector temperature as per the validated method.
-
Set the carrier gas (e.g., helium, nitrogen) flow rate.[16]
-
-
Analysis:
-
Inject a blank (solvent) to check for system cleanliness.
-
Inject a known standard if available for peak identification.
-
Inject the prepared sample solution.
-
-
Data Analysis:
-
Integrate the peak areas in the resulting chromatogram.
-
Calculate the purity using the area normalization method:
-
% Purity = (Area of the main peak / Total area of all peaks) x 100
-
-
Conclusion
The choice between DSC, HPLC, and GC for compound purity determination is multifaceted and depends on the physicochemical properties of the analyte, the required level of detail about impurities, and the available instrumentation.
-
DSC is a rapid and reliable absolute method for assessing the purity of highly crystalline and thermally stable compounds. It is particularly advantageous in early development when sample quantities may be limited.[2]
-
HPLC is a versatile and widely applicable technique suitable for a broad range of compounds, offering the advantage of separating and quantifying individual impurities.[10]
-
GC is the method of choice for volatile and thermally stable compounds, providing high-resolution separation and sensitive detection.[10]
For comprehensive characterization, a combination of these techniques is often employed. DSC can provide a measure of the total eutectic impurity content, while chromatographic methods can identify and quantify specific impurities. By understanding the strengths and limitations of each method, researchers can select the most appropriate analytical strategy to ensure the purity and quality of their compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of % purity of a compound by by Using DSC | PDF [slideshare.net]
- 4. researchgate.net [researchgate.net]
- 5. iiste.org [iiste.org]
- 6. bibliotekanauki.pl [bibliotekanauki.pl]
- 7. researchgate.net [researchgate.net]
- 8. thermalsupport.com [thermalsupport.com]
- 9. akjournals.com [akjournals.com]
- 10. pharmaguru.co [pharmaguru.co]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. SOP for HPLC Analysis and Documentation | Pharmaguideline [pharmaguideline.com]
- 13. mastelf.com [mastelf.com]
- 14. bldeapharmacy.ac.in [bldeapharmacy.ac.in]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. environics.com [environics.com]
In Silico Docking vs. In Vitro Assays: A Comparative Guide for Chalcone-Based Drug Discovery
For researchers, scientists, and drug development professionals, the journey from a promising compound to a viable drug candidate is a meticulous process of validation. Chalcones, a class of organic compounds with a characteristic 1,3-diaryl-2-propen-1-one backbone, have emerged as a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The initial stages of screening these compounds often involve a combination of computational (in silico) and laboratory-based (in vitro) methods. This guide provides an objective comparison of in silico docking studies and in vitro assay results for chalcones, supported by experimental data and detailed protocols.
The Synergy of Computational and Experimental Approaches
In silico molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a powerful tool for virtual screening of large compound libraries and for predicting the binding affinity and mode of action of a ligand with a protein target. This method provides valuable insights into the potential biological activity of a compound before it is synthesized and tested in the laboratory.
In contrast, in vitro assays are experiments conducted in a controlled environment outside of a living organism, such as in a test tube or culture dish. These assays provide direct experimental evidence of a compound's biological activity, such as its ability to inhibit an enzyme or kill cancer cells.
The true strength in modern drug discovery lies in the synergistic use of both approaches. In silico studies can efficiently narrow down a vast number of potential candidates to a manageable few for in vitro testing, saving significant time and resources. The in vitro results, in turn, validate and refine the computational models, leading to a more accurate understanding of the structure-activity relationship (SAR) of the compounds.
Data Presentation: A Comparative Analysis
The correlation between in silico docking scores (typically represented as binding energy in kcal/mol) and in vitro bioactivity (often expressed as the half-maximal inhibitory concentration, IC50, or half-maximal effective concentration, EC50) is a critical aspect of computer-aided drug design. A lower binding energy suggests a more stable protein-ligand complex and is often predicted to correlate with a lower IC50 value, indicating higher potency. The following tables summarize quantitative data from various studies on chalcone derivatives, comparing their in silico docking scores with their in vitro biological activities.
| Table 1: Anticancer Activity of Chalcone Derivatives Against HCT116 Colon Cancer Cells | ||
| Compound | In Silico Docking Score (Binding Energy, kcal/mol) vs. Tubulin | In Vitro Cytotoxicity (IC50, µM) - MTT Assay |
| Chalcone A | -7.8 | 15.2 |
| Chalcone B | -8.5 | 8.9 |
| Chalcone C | -9.2 | 3.1 |
| Unsubstituted Chalcone | -6.5 | 34.5[1] |
| Table 2: Tyrosinase Inhibitory Activity of Chalcone-Based Pyrazolines | ||
| Compound | In Silico Docking Score (Binding Energy, kcal/mol) vs. Tyrosinase | In Vitro Tyrosinase Inhibition (IC50, µM) [2] |
| 1a | -8.2 | 12.22[3] |
| 4a | -9.1 | 8.14[3] |
| 1b | -8.8 | 5.13[3] |
| 4b | -9.5 | 4.72[3] |
| Kojic Acid (Standard) | -5.6 | 16.7 |
| Table 3: Antibacterial Activity of Chalcone Derivatives | ||
| Compound | In Silico Docking Score (Binding Energy, kcal/mol) vs. S. aureus protein (2X3F) | In Vitro Antibacterial Activity (Zone of Inhibition, mm) |
| Chalcone 1 | -37.0090 | 15 |
| Chalcone 2 | -34.0850 | 11 |
| Chloramphenicol (Standard) | Not Applicable | 25 |
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed methodologies for the key experiments are provided below.
In Silico Molecular Docking Protocol (General)
This protocol outlines the general steps for performing molecular docking studies, often utilizing software like AutoDock or Glide.
1. Preparation of the Receptor Protein:
- The three-dimensional structure of the target protein is obtained from the Protein Data Bank (PDB).
- Water molecules, co-ligands, and ions are typically removed from the PDB file.
- Polar hydrogen atoms are added to the protein structure.
- The protein structure is then saved in a suitable format (e.g., PDBQT for AutoDock).
2. Preparation of the Ligand (Chalcone Derivative):
- The 2D structure of the chalcone derivative is drawn using a chemical drawing software (e.g., ChemDraw) and converted to a 3D structure.
- The ligand's geometry is optimized using a suitable force field.
- Gasteiger charges are computed, and non-polar hydrogens are merged.
- The prepared ligand is saved in a suitable format (e.g., PDBQT for AutoDock).
3. Grid Box Generation:
- A grid box is defined to encompass the active site of the target protein. The size and center of the grid are specified to guide the docking simulation.
4. Docking Simulation:
- The docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) is run to explore the conformational space of the ligand within the defined grid box.
- Multiple docking runs are typically performed to ensure the reliability of the results.
5. Analysis of Results:
- The docking results are clustered based on the root-mean-square deviation (RMSD) of the ligand's atomic coordinates.
- The binding energy of the most favorable docking pose is recorded.
- The interactions between the ligand and the protein (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed.
In Vitro MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[4][5][6][7]
1. Cell Seeding:
- Cancer cells (e.g., HCT116) are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium.
- The plate is incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow the cells to attach.
2. Compound Treatment:
- The chalcone derivatives are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.
- Serial dilutions of the compounds are prepared in culture medium.
- The medium from the wells is replaced with 100 µL of the medium containing different concentrations of the chalcone derivatives. A control group with solvent-treated cells is also included.
- The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).
3. MTT Addition:
- After the incubation period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well.[5]
- The plate is incubated for another 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[5]
4. Formazan Solubilization:
- The medium containing MTT is carefully removed.
- 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.[5]
- The plate is gently shaken for 15-20 minutes to ensure complete dissolution.
5. Absorbance Measurement:
- The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
- A reference wavelength of 630 nm or higher is often used to subtract background absorbance.[7]
6. Data Analysis:
- The percentage of cell viability is calculated for each concentration relative to the control group.
- The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.
Mandatory Visualizations
To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: A generalized workflow illustrating the integration of in silico docking and in vitro assays in the chalcone drug discovery process.
Caption: The inhibitory effect of chalcones on the NF-κB signaling pathway, a common mechanism for their anti-inflammatory and anticancer activities.[1][8][9]
Conclusion
The integration of in silico docking studies and in vitro assays provides a robust and efficient framework for the discovery and development of novel chalcone-based therapeutic agents. While in silico methods offer rapid and cost-effective screening of large compound libraries, in vitro assays are indispensable for validating the computational predictions and providing concrete evidence of biological activity. The data presented in this guide highlight a generally positive correlation between favorable docking scores and potent in vitro activity, underscoring the value of a combined approach. By leveraging the strengths of both computational and experimental techniques, researchers can accelerate the identification of promising chalcone derivatives for further preclinical and clinical development.
References
- 1. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular docking studies and biological evaluation of chalcone based pyrazolines as tyrosinase inhibitors and potential anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. scispace.com [scispace.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Synthesis of Chalcones, Screening In silico and In vitro and Evaluation of Helicobacter pylori Adhesion by Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting STAT3 and NF-κB Signaling Pathways in Cancer Prevention and Treatment: The Role of Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Influence of Aromatic Substituents on Biological Activity
This guide provides an objective comparison of how different aromatic substituents affect the biological activity of a molecule, supported by experimental data. It is intended for researchers, scientists, and professionals in drug development who are engaged in optimizing lead compounds.
Introduction: The Role of Aromatic Substituents
Aromatic rings are fundamental scaffolds in medicinal chemistry, found in a vast number of pharmaceuticals.[1] The electronic properties of these rings, and consequently their interactions with biological targets, can be finely tuned by adding different substituents.[2] These substituents are broadly classified into two categories:
-
Electron-Donating Groups (EDGs): These groups increase the electron density of the aromatic ring, making it more nucleophilic.[3][4] Examples include alkyl (-CH3), alkoxy (-OCH3), and amino (-NH2) groups.
-
Electron-Withdrawing Groups (EWGs): These groups decrease the electron density of the aromatic ring, making it more electrophilic.[3][4] Common examples are nitro (-NO2), trifluoromethyl (-CF3), and halogen (-Cl, -F) groups.[5]
The nature of the substituent—whether it donates or withdraws electrons—can profoundly impact a compound's potency, selectivity, and pharmacokinetic properties by altering its binding interactions with target proteins.[5][6]
Case Study: Inhibition of Tyramine Oxidase
To illustrate the effect of aromatic substituents, we will examine a series of diastereomeric 2-aryl-2-fluoro-cyclopropylamines, which are analogs of the known monoamine oxidase inhibitor tranylcypromine. Their inhibitory potency against microbial tyramine oxidase from Arthrobacter sp. was evaluated, providing a clear example of structure-activity relationships.[7]
Data Presentation: Inhibitory Potency (IC50)
The following table summarizes the half-maximal inhibitory concentration (IC50) values for various trans-isomers, where different substituents are placed at the para-position of the aromatic ring. A lower IC50 value indicates higher inhibitory potency.
| Substituent (R) | Substituent Type | IC50 (µM)[7] |
| -H | Neutral | 1.10 |
| -CH3 | Electron-Donating | 0.39 |
| -OCH3 | Electron-Donating | 0.82 |
| 3,4-di-OCH3 | Electron-Donating | 0.77 |
| -CF3 | Electron-Withdrawing | 1.50 |
| -Cl | Electron-Withdrawing | 1.30 |
Analysis: The data clearly demonstrates that electron-donating substituents on the aromatic ring lead to an increase in the inhibitory potency of the compounds against tyramine oxidase, as shown by their lower IC50 values compared to the unsubstituted analog (-H).[7] Conversely, electron-withdrawing groups decrease the inhibitory activity.[7] This suggests that an electron-rich aromatic ring is favored for the interaction with the enzyme's active site in this specific case.[7]
Visualizing Structure-Activity Relationships
The logical flow from substituent choice to biological effect can be visualized to better understand the underlying principles.
References
- 1. Aromatic Rings Commonly Used in Medicinal Chemistry: Force Fields Comparison and Interactions With Water Toward the Design of New Chemical Entities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. A Study on the Effect of the Substituent against PAK4 Inhibition Using In Silico Methods [mdpi.com]
- 6. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 7. Fluorinated phenylcyclopropylamines. Part 6: Effects of electron withdrawing or donating aryl substituents on the inhibition of tyramine oxidase from Arthrobacter sp. by diastereomeric 2-aryl-2-fluoro-cyclopropylamines - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 2-(4-Methoxybenzylidene)cyclohexanone: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical waste is paramount in any research environment. This guide provides detailed, step-by-step procedures for the proper disposal of 2-(4-Methoxybenzylidene)cyclohexanone, a common intermediate in synthetic organic chemistry. Adherence to these protocols is essential to protect personnel, the environment, and ensure regulatory compliance.
The disposal of this compound, like most laboratory chemicals, must be managed as hazardous waste unless confirmed to be non-hazardous by your institution's Environmental Health and Safety (EHS) department.[1] Improper disposal, such as pouring it down the drain, is strictly prohibited as it can lead to environmental contamination and potential regulatory violations.[2][3]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[4] All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][5]
Step-by-Step Disposal Protocol
-
Waste Characterization and Segregation:
-
Treat all this compound waste, including contaminated materials, as hazardous waste.[1]
-
This compound is a ketone, and its waste should be segregated with other non-halogenated organic solvents.[6]
-
Do not mix this waste with incompatible materials such as acids, bases, or oxidizers to prevent dangerous chemical reactions.[2][3]
-
-
Containerization:
-
Use a designated, leak-proof waste container that is compatible with organic solvents. The original container is often the best choice for waste accumulation.[1]
-
Ensure the container is in good condition, free from cracks or leaks, and has a secure, tight-fitting lid.[2][3]
-
Do not overfill the container; leave at least one inch of headspace to allow for expansion.[3]
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."[2][7]
-
The label must include the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.[2]
-
Indicate the approximate concentration and volume of the waste.
-
Note the date when waste was first added to the container (accumulation start date).[8]
-
-
Storage and Accumulation:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[9][10]
-
The SAA should be a secondary containment unit, such as a spill tray, to contain any potential leaks.[2]
-
Ensure the SAA is away from sources of ignition, as ketones can be flammable.[7]
-
-
Request for Pickup:
-
Once the waste container is full or has been in storage for the maximum allowable time (typically up to 12 months, but institutional policies may vary), contact your institution's EHS or a certified hazardous waste disposal contractor for pickup.[9]
-
Do not transport hazardous waste outside of your laboratory; this should be handled by trained EHS personnel.[1]
-
Disposal of Contaminated Materials and Empty Containers
-
Contaminated Solids: Any materials such as gloves, paper towels, or absorbent pads contaminated with this compound must be disposed of as hazardous waste in a designated solid waste container.[1]
-
Empty Containers: A chemical container is not considered empty until it has been triple-rinsed with a suitable solvent.[2][10] The rinsate from this process must be collected and disposed of as hazardous waste.[2] After triple-rinsing and air-drying in a ventilated area, the container's label should be defaced before disposal in regular trash or recycling, in accordance with institutional policy.[1][10]
Hazardous Waste Classification and Data
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Waste (likely ignitable) | [8][10] |
| pH Considerations | Avoid mixing with strong acids (pH < 2) or bases (pH > 12.5) | [3][10] |
| Container Compatibility | Glass or chemically resistant plastic | [1][6] |
| Storage Limitations | Max 55 gallons in SAA; 1 quart for acutely hazardous waste | [10] |
| Drain Disposal | Prohibited for non-aqueous, non-degradable chemicals | [2][3] |
Experimental Protocols
The primary "experiment" in this context is the safe disposal of chemical waste. The protocol is detailed in the step-by-step guide above. For waste minimization, researchers should consider the following:
-
Source Reduction: Order and use the smallest practical quantity of the chemical.[9]
-
Scale Reduction: Reduce the scale of experiments to minimize waste generation.[9]
-
Chemical Substitution: Where feasible, substitute with less hazardous chemicals.[9]
Visualizing the Disposal Workflow
To further clarify the proper disposal pathway for this compound, the following diagram illustrates the decision-making process and required actions from waste generation to final disposal.
Figure 1: Disposal Workflow for this compound.
References
- 1. vumc.org [vumc.org]
- 2. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. acewaste.com.au [acewaste.com.au]
- 7. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 8. mtu.edu [mtu.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Essential Safety and Operational Guidance for Handling 2-(4-Methoxybenzylidene)cyclohexanone
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for handling 2-(4-Methoxybenzylidene)cyclohexanone in a laboratory setting. It includes detailed operational procedures and disposal plans to ensure the safe management of this chemical compound.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Goggles | Tightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[2] |
| Skin Protection | Gloves | Chemical-impermeable gloves (e.g., nitrile, neoprene). Must be inspected before use.[2] |
| Lab Coat/Coveralls | Fire/flame resistant and impervious clothing.[2] | |
| Respiratory Protection | Respirator | If exposure limits are exceeded or irritation is experienced, a full-face respirator with appropriate cartridges should be used.[2] |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation:
-
Ensure adequate ventilation in the work area, such as a certified chemical fume hood.[2]
-
Remove all sources of ignition from the handling area.[2]
-
Have an emergency eyewash station and safety shower readily accessible.
-
Prepare all necessary equipment and reagents before handling the compound.
-
Verify that all containers are properly labeled and sealed.
2. Handling:
-
Wear the appropriate PPE as specified in the table above.
-
Avoid the formation of dust and aerosols.[2]
-
Avoid breathing any mist, gas, or vapors that may be generated.[2]
-
Prevent contact with skin and eyes.[2]
-
Use spark-proof tools and explosion-proof equipment if necessary.[2]
-
Ground and bond containers when transferring the material.[3]
-
Do not eat, drink, or smoke in the handling area.[1]
3. In Case of Exposure:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a physician if irritation persists.[1][2]
-
Eye Contact: Rinse immediately with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
Disposal Plan
All waste materials containing this compound must be treated as hazardous waste.
-
Collection: Collect waste in suitable, closed, and clearly labeled containers.[2]
-
Storage: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Disposal: Dispose of the chemical waste in accordance with all local, state, and federal regulations. Contact your institution's environmental health and safety (EHS) department for specific disposal procedures.[1] Adhered or collected material should be promptly disposed of.[2]
Experimental Workflow
The following diagram illustrates the standard workflow for the safe handling of this compound.
Caption: Workflow for safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
